molecular formula C37H39ClO19 B12391256 Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside CAS No. 51939-66-3

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

货号: B12391256
CAS 编号: 51939-66-3
分子量: 823.1 g/mol
InChI 键: OBIYLRZBPFZUQG-MCZACEFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a useful research compound. Its molecular formula is C37H39ClO19 and its molecular weight is 823.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

51939-66-3

分子式

C37H39ClO19

分子量

823.1 g/mol

IUPAC 名称

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride

InChI

InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1

InChI 键

OBIYLRZBPFZUQG-MCZACEFTSA-N

手性 SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-]

规范 SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-]

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a significant acylated anthocyanin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural origins of this compound, its biosynthetic pathways, and the methodologies for its extraction, purification, and characterization. Furthermore, it sheds light on its potential biological activities, offering a comprehensive resource for advancing research and application in this field.

Introduction: The Significance of Acylated Anthocyanins

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues observed in many flowers, fruits, and vegetables. Their structure is based on the anthocyanidin aglycone, which can be glycosylated and/or acylated to produce a vast array of derivatives. Acylation, the addition of an acyl group (such as p-coumaric acid) to the sugar moieties, plays a crucial role in enhancing the stability and modulating the biological activity of these pigments. This compound is a prime example of such a complex anthocyanin, exhibiting increased stability against pH changes and light degradation compared to its non-acylated counterparts. This heightened stability, coupled with potential health benefits, makes it a compound of significant interest for the pharmaceutical, nutraceutical, and food industries.

Natural Occurrence of this compound and Related Compounds

This compound and structurally similar acylated petunidin glycosides are found in a variety of plant species. The primary sources are rich in polyphenolic compounds, particularly in their skin, leaves, and flowers.

Major Natural Sources

Grapes and their derivatives, such as red wine, are prominent sources of this acylated anthocyanin. Specific grape varieties have been identified as being particularly rich in this and related compounds. Other notable sources include various berries, vibrant flowers, and certain vegetables.

Natural SourceSpecific Variety/PartCompound(s) IdentifiedReference(s)
Grapes Vitis vinifera cv. ZalemaThis compound[1]
Vitis amurensisPetunidin-3-(6-O-coumaroyl) glucoside[2]
Vitis rotundifolia (Muscadine)Petunidin 3,5-diglucoside[3]
Berries Blackcurrant (Ribes nigrum)Petunidin 3-O-(6''-p-coumaroyl-glucoside)[4]
Highbush Blueberry (Vaccinium corymbosum)Petunidin 3-O-galactoside, Petunidin 3-(6″-acetyl)-glucoside[5]
Flowers Petunia reitzii, Petunia hybridaVarious acylated petunidin glycosides[6]
Tibouchina pulchraPetunidin p-coumaroyl-hexoside acetylpentoside[7][8][9]
Vegetables Purple Sweet Potato (Ipomoea batatas)Petunidin-3-p-coumaroyl-rutinosyl-5-glucoside[1]

Table 1: Prominent natural sources of this compound and related acylated petunidin glycosides.

Biosynthesis of Acylated Anthocyanins

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the flavonoid and anthocyanin-specific pathways. The final structural complexity is achieved through sequential glycosylation and acylation reactions catalyzed by specific enzymes.

The core anthocyanidin, petunidin, is synthesized and subsequently undergoes glycosylation at the 3- and 5-hydroxyl positions, followed by acylation of one of the sugar moieties with p-coumaric acid. This intricate process involves a series of enzymes, primarily glycosyltransferases (GTs) and acyltransferases (AATs). While the general pathway is understood, the specific enzymes responsible for each step in the formation of this particular diglucoside-coumarate are subjects of ongoing research.

Anthocyanin Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_modification Glycosylation & Acylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin OMT Petunidin-3-O-glucoside Petunidin-3-O-glucoside Petunidin->Petunidin-3-O-glucoside 3GT Petunidin-3,5-O-diglucoside Petunidin-3,5-O-diglucoside Petunidin-3-O-glucoside->Petunidin-3,5-O-diglucoside 5GT Target_Compound Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Petunidin-3,5-O-diglucoside->Target_Compound AAT

Figure 1: Generalized biosynthetic pathway of this compound.

Extraction and Purification Protocols

The isolation of this compound from its natural matrices requires a multi-step approach to ensure high purity and yield. The selection of the appropriate protocol is contingent on the source material and the desired scale of extraction.

General Extraction Workflow

A typical workflow for the extraction and purification of acylated anthocyanins is depicted below. This process begins with the extraction from the plant material, followed by purification steps to remove interfering compounds such as sugars, organic acids, and other polyphenols.

Extraction Workflow Start Plant Material (e.g., Grape Pomace) Extraction Solvent Extraction (Acidified Methanol/Ethanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Column Chromatography (e.g., SPE) Concentration->Purification Elution Elution with Acidified Solvent Purification->Elution Final_Concentration Final Concentration and Lyophilization Elution->Final_Concentration End Purified Compound Final_Concentration->End

Figure 2: A generalized workflow for the extraction and purification of acylated anthocyanins.

Detailed Protocol: Solid-Phase Extraction (SPE) from Grape Pomace

This protocol provides a step-by-step methodology for the extraction and purification of acylated anthocyanins from grape pomace using solid-phase extraction.

Materials:

  • Grape pomace (dried and ground)

  • Extraction solvent: Methanol or ethanol with 0.1% HCl (v/v)

  • SPE cartridges (e.g., C18 or macroporous resin like Diaion HP-20)

  • Washing solution: Deionized water

  • Elution solvent: Acidified methanol or ethanol (pH 2)

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Extraction: Macerate the dried and ground grape pomace in the extraction solvent at room temperature. Repeat the extraction until the solvent becomes colorless.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the concentrated aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins from the cartridge using the elution solvent.

  • Final Concentration and Lyophilization: Evaporate the elution solvent under reduced pressure and lyophilize the resulting purified extract to obtain the powdered compound.

Analytical Characterization

The unambiguous identification and quantification of this compound require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and Mass Spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.

HPLC-DAD Analysis

HPLC-DAD allows for the separation and preliminary identification of anthocyanins based on their retention times and UV-Vis spectra. Acylated anthocyanins typically exhibit a characteristic absorption maximum in the visible region (around 520 nm) and another in the UV region (around 320 nm) due to the presence of the p-coumaroyl group.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with formic acid (e.g., 5%)

  • Mobile Phase B: Acetonitrile or methanol with formic acid (e.g., 5%)

  • Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B.

  • Detection: Diode-array detector monitoring at 520 nm and 320 nm.

LC-MS/MS Analysis

LC-MS/MS provides definitive structural information through mass-to-charge ratio (m/z) determination and fragmentation patterns. In positive ion mode, the parent ion of this compound can be detected, and subsequent MS/MS fragmentation will yield characteristic daughter ions corresponding to the loss of the sugar and acyl moieties, confirming the structure.

Ionm/z (calculated)Description
[M]+787.21Parent molecular ion
[M - 162]+625.21Loss of a hexose unit
[M - 146]+641.21Loss of the p-coumaroyl residue
[M - 162 - 146]+479.21Loss of a hexose and p-coumaroyl residue
[M - 162 - 162]+463.21Loss of two hexose units
[Petunidin aglycone]+317.06Petunidin aglycone

Table 2: Predicted MS/MS fragmentation pattern for this compound.

Biological Activities and Potential Applications

Acylated anthocyanins, including petunidin derivatives, have garnered attention for their potential health-promoting properties. The presence of the acyl group can enhance their stability in the gastrointestinal tract, potentially leading to improved bioavailability and efficacy.

Reported Biological Activities of Acylated Anthocyanins:

  • Antioxidant Activity: Acylated anthocyanins are potent scavengers of free radicals, which may help protect against oxidative stress-related diseases.[1]

  • Anti-diabetic Effects: Extracts rich in acylated petunidin glycosides have been shown to improve glucose tolerance and reduce serum glucose levels in preclinical studies.[1]

  • Antimicrobial Properties: The introduction of an acyl group can enhance the antimicrobial activity of flavonoids against certain pathogens.[10]

  • Improved Stability: Acylation significantly increases the stability of anthocyanins against degradation by heat, light, and pH changes, making them more suitable for use as natural colorants in food and beverages.[4][11]

The enhanced stability and biological activity of this compound make it a promising candidate for further investigation in the development of functional foods, dietary supplements, and therapeutic agents.

Conclusion

This compound represents a class of highly stable and bioactive natural compounds. This guide has provided a comprehensive overview of its natural sources, biosynthetic origins, and the analytical methodologies required for its study. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and characterize this and other acylated anthocyanins. The promising biological activities associated with these compounds underscore the importance of continued research to unlock their full therapeutic and commercial potential.

References

A Technical Guide to the Biosynthesis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthocyanins are a critical class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. Their intricate structures, often modified by glycosylation and acylation, not only dictate their color and stability but also their biological activity. This guide provides an in-depth examination of the biosynthetic pathway of a specific, complex anthocyanin: Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This molecule, found in plants such as grapes, features a petunidin aglycone core extensively modified by the addition of two glucose moieties and a p-coumaroyl group.[1][2] We will dissect the enzymatic cascade, from the general phenylpropanoid pathway to the specific "tailoring" reactions catalyzed by glycosyltransferases and acyltransferases that build this final structure. Furthermore, this document details the transcriptional regulation governing the pathway and provides robust, field-proven protocols for the extraction, analysis, and characterization of this and related acylated anthocyanins.

Introduction: The Architectural Complexity of Acylated Anthocyanins

The structural diversity of anthocyanins is staggering, with over 600 unique structures identified from natural sources.[3] This diversity arises from variations in the core anthocyanidin structure and, more significantly, from subsequent modifications. The biosynthesis of acylated anthocyanins is a multi-stage process involving the core flavonoid pathway followed by tailoring reactions that add sugar and acyl groups.[4] These modifications are not merely decorative; they are fundamental to the molecule's physicochemical properties.

  • Glycosylation , the addition of sugar moieties, is the first crucial step for creating stable anthocyanins.[5] It is catalyzed by UDP-glycosyltransferases (UGTs) and significantly increases the water solubility of the molecule.[6]

  • Acylation , the esterification of hydroxyl groups on the sugars with organic or phenolic acids, further enhances stability.[7] Aromatic acylation, such as with p-coumaric acid, can lead to intramolecular co-pigmentation, where the acyl group stacks against the anthocyanin's B-ring, protecting the chromophore and intensifying the color at higher pH values.[8]

This compound is an exemplar of this molecular engineering. Its biosynthesis is a tightly regulated, sequential process that serves as a model for understanding how plants create complex, stable pigments.

The Biosynthetic Pathway: A Two-Phase Process

The synthesis of this compound can be conceptually divided into two major phases: the formation of the petunidin aglycone and the subsequent tailoring reactions.

Phase 1: Formation of the Petunidin Aglycone

This phase begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The key steps are outlined below.[9][10]

  • Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonialyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

  • Flavonoid Entry Point: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin chalcone.

  • Core Flavonoid Pathway: A series of enzymes, including Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), modify the core structure to produce dihydroquercetin and ultimately, dihydromyricetin.

  • Anthocyanidin Synthesis: Dihydromyricetin is converted to delphinidin by Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS, also known as LDOX).

  • Petunidin Formation: Delphinidin is then methylated at the 3'-position by an O-methyltransferase (OMT) to yield the final aglycone, Petunidin .

Phase 1: Petunidin Aglycone Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Anthocyanin Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) p_Coumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS/LDOX Petunidin Petunidin Delphinidin->Petunidin OMT

Figure 1: Biosynthetic pathway leading to the Petunidin aglycone.
Phase 2: Glycosylation and Acylation Tailoring Reactions

Once the petunidin aglycone is formed, it undergoes a series of crucial modifications catalyzed by specific transferase enzymes. The precise order of these steps can vary between plant species, but a biochemically logical sequence is presented here.

Step 2a: 3-O-Glycosylation The initial and most common modification is the addition of a glucose molecule to the 3-hydroxyl group of the C-ring. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) .[5] This step is critical for the stability of the anthocyanin, producing Petunidin 3-O-glucoside .

Step 2b: 5-O-Glycosylation Next, a second glycosylation event occurs at the 5-hydroxyl group of the A-ring. This is catalyzed by an anthocyanin 3-O-glucoside 5-O-glucosyltransferase (A5GT) , which uses the 3-O-glucoside as its substrate.[11] This reaction yields Petunidin 3,5-O-diglucoside .

Step 2c: 6"-O-Acylation The final tailoring step involves the acylation of the glucose moiety at the 3-O position. An anthocyanin acyltransferase (AAT) , typically belonging to the BAHD family, catalyzes the transfer of a p-coumaroyl group from a p-coumaroyl-CoA donor to the 6-position of the glucose.[8][12] This produces the final molecule: Petunidin-3-O-(6-O-p-coumaryl-glucoside)-5-O-glucoside .

Acylation significantly enhances the pigment's stability, protecting it from degradation and enabling its accumulation in the plant vacuole.[8]

Phase 2: Tailoring Reactions Petunidin Petunidin P3G Petunidin 3-O-glucoside Petunidin->P3G UF3GT P3G5G Petunidin 3,5-O-diglucoside P3G->P3G5G A5GT Final Petunidin-3-O-(6-O-p-coumaryl-glucoside)-5-O-glucoside P3G5G->Final AAT (BAHD Family) UDP_Glc1 UDP-Glucose UDP_Glc1->P3G UDP_Glc2 UDP-Glucose UDP_Glc2->P3G5G pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaroyl_CoA->Final

Figure 2: Sequential modification of the Petunidin core.

Transcriptional Regulation: The MBW Control Complex

The expression of the structural genes encoding the biosynthetic enzymes (PAL, CHS, DFR, UGTs, etc.) is not constitutive. It is tightly controlled by a conserved transcriptional activation complex known as the MBW complex.[13][14] This ternary complex consists of three types of transcription factors:

  • R2R3-MYB proteins: These are the primary determinants of which structural genes are activated, providing specificity to the pathway.[9]

  • basic Helix-Loop-Helix (bHLH) proteins: These act as essential co-factors, stabilizing the complex and enhancing the transcriptional activity of the MYB partner.[14]

  • WD40-repeat (WDR) proteins: These proteins serve as a scaffold, bringing the MYB and bHLH components together to form the functional MBW complex.[13]

This complex binds to specific promoter elements of the target structural genes, initiating their transcription. The activity of the MBW complex itself is regulated by developmental cues (e.g., fruit ripening) and environmental signals, with light being one of the most significant inducers of anthocyanin biosynthesis.[10]

Methodologies for Analysis and Characterization

The study of complex anthocyanins requires robust analytical techniques for their extraction, separation, and identification.

Experimental Protocol 1: Extraction of Acylated Anthocyanins from Plant Material

This protocol is designed for the efficient extraction of anthocyanins while minimizing degradation.

  • Sample Preparation: Freeze 0.5 g of plant tissue (e.g., grape skin) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction Solvent: Prepare an acidified methanol solution: Methanol/Water/Formic Acid (70:27:3, v/v/v). The acidic environment is crucial to maintain the anthocyanins in their stable red flavylium cation form.[3]

  • Extraction: Add 5 mL of the extraction solvent to the powdered sample in a centrifuge tube. Vortex thoroughly.

  • Incubation: Incubate the mixture at 4°C in complete darkness for 12-24 hours, with occasional vortexing to maximize extraction efficiency.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.

Experimental Protocol 2: HPLC-DAD-MS Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the gold standard for anthocyanin analysis.[15]

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), a DAD detector, and an electrospray ionization mass spectrometer (ESI-MS).

  • Mobile Phase A: Water/Formic Acid (95:5, v/v)

  • Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v)

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Detection:

    • DAD: Monitor at 520 nm for anthocyanins and 320 nm for p-coumaroyl derivatives.

    • MS: Operate in positive ion mode, scanning a mass range of m/z 200-1200.

  • Elution Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0955
257030
355050
402080
45955
50955

Data Interpretation:

  • Retention Time: In reverse-phase HPLC, more complex and acylated anthocyanins will have longer retention times than their simpler glycosylated precursors.[3]

  • UV-Vis Spectrum: Anthocyanins exhibit a characteristic maximum absorbance (λmax) around 520 nm in acidic conditions.[15] The presence of an additional peak around 310-330 nm is indicative of acylation with a cinnamic acid derivative like p-coumaric acid.

  • Mass Spectrometry: ESI-MS provides the molecular weight of the parent ion and fragmentation patterns (MS/MS) that can confirm the identity of the aglycone, sugars, and acyl groups. For Petunidin-3-O-(6-O-p-coumaryl-glucoside)-5-O-glucoside, the expected [M]+ ion would be m/z 787.2.

Analytical Workflow Visualization

Analytical Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start Plant Tissue (e.g., Grape Skin) Grinding Cryo-Grinding (Liquid N2) Start->Grinding Extraction Extraction (Acidified Methanol, 4°C, Dark) Grinding->Extraction Centrifugation Centrifugation (10,000 x g) Extraction->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC DAD DAD Detection (520 nm) HPLC->DAD MS ESI-MS Detection (m/z) HPLC->MS Interpretation Identify by: - Retention Time - UV-Vis Spectrum - Mass-to-Charge Ratio DAD->Interpretation MS->Interpretation Quantification Quantification (Peak Area) Interpretation->Quantification

Figure 3: Workflow for the extraction and analysis of anthocyanins.

Conclusion

The biosynthesis of this compound is a paradigm of the metabolic complexity within plant secondary metabolism. It demonstrates a highly organized enzymatic assembly line that begins with primary metabolism and culminates in a multi-component, stabilized natural pigment. The core pathway provides the anthocyanidin scaffold, which is then meticulously decorated by specific glycosyltransferases and acyltransferases. These tailoring enzymes are the key architects of the vast chemical diversity observed in anthocyanins, imparting crucial properties of stability, solubility, and color.[5][12] Understanding this pathway, from the catalytic mechanism of its enzymes to its transcriptional regulation by the MBW complex, is essential for fields ranging from plant biology and food science to natural product-based drug discovery. The methodologies outlined herein provide a robust framework for researchers to investigate and harness the potential of these complex and valuable molecules.

References

A Technical Guide to the Discovery and Isolation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex acylated anthocyanin. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering in-depth methodologies and the scientific rationale behind them.

Introduction: The Significance of Acylated Anthocyanins

Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants[1]. Their structure is based on the flavylium ion, and variations in glycosylation and acylation patterns lead to a vast diversity of these pigments in nature. Acylated anthocyanins, such as this compound, are of particular interest due to their enhanced stability compared to their non-acylated counterparts[2][3][4]. This increased stability, conferred by the acyl group, makes them promising candidates for applications in the food, pharmaceutical, and cosmetic industries.

This compound is a naturally occurring anthocyanin that has been identified in grapes (Vitis vinifera)[5][6][7]. Its complex structure, featuring a petunidin aglycone, two glucose moieties, and a p-coumaric acid acyl group, presents unique challenges and opportunities for its isolation and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C37H39ClO19[5][6]
Molecular Weight 823.15 g/mol [5][6]
CAS Number 51939-66-3[2][7]
Appearance Solid at room temperature[2][7]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 19[2]

Part 1: Extraction from Natural Sources

The initial and most critical step in the isolation of this compound is its efficient extraction from the plant matrix, primarily grape skins. The choice of solvent and extraction conditions is paramount to maximize yield while minimizing degradation.

Rationale for Solvent Selection

The extraction of anthocyanins is most effective using polar solvents due to their inherent polarity[8]. Acidified methanol or ethanol are the solvents of choice for several key reasons:

  • Solubilization: The polar nature of methanol and ethanol effectively solubilizes the glycosylated and acylated anthocyanin.

  • Cellular Disruption: The organic solvent helps to disrupt plant cell membranes, releasing the anthocyanins from the vacuoles where they are stored[8].

  • Stabilization: The addition of a small amount of acid (e.g., hydrochloric or formic acid) is crucial. It lowers the pH of the extraction medium, which stabilizes the anthocyanin in its flavylium cation form, the most stable and colored form[5][9]. Acidification also aids in denaturing cell membranes, further enhancing extraction efficiency[10].

Step-by-Step Extraction Protocol
  • Sample Preparation: Fresh or frozen grape skins are homogenized to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

  • Solvent Preparation: An extraction solvent of methanol containing 0.1% to 1% hydrochloric acid (HCl) is prepared.

  • Extraction: The powdered grape skins are macerated in the acidified methanol at a solid-to-liquid ratio of approximately 1:10 (w/v). The extraction is typically carried out at a controlled, low temperature (e.g., 4°C) for 24 hours in the dark to prevent degradation.

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure at a temperature below 40°C to yield the crude extract.

Extraction_Workflow Start Grape Skins Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Maceration with Acidified Methanol Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Anthocyanin Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of anthocyanins from grape skins.

Part 2: Purification of the Crude Extract

The crude extract contains a complex mixture of compounds, including other anthocyanins, flavonoids, sugars, and organic acids. A multi-step purification strategy is necessary to isolate this compound.

Initial Cleanup with Solid-Phase Extraction (SPE)

Solid-phase extraction is an effective first step to remove sugars and other highly polar impurities while concentrating the anthocyanin fraction[11].

C18 or vinylbenzene-based cartridges are commonly used. Vinylbenzene-based cartridges have shown excellent retention for glucosylated anthocyanins, making them a suitable choice[12].

  • Cartridge Conditioning: The SPE cartridge is conditioned sequentially with 10 mL of methanol followed by 10 mL of water[12][13].

  • Sample Loading: The crude extract, redissolved in a minimal amount of acidified water, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 10 mL of acidified water to elute sugars and other polar interferences[12][13].

  • Elution: The anthocyanin fraction is eluted with acidified methanol (pH 2)[12][13].

Column Chromatography for Fractionation

Further purification is achieved through a series of column chromatography steps, typically employing Amberlite XAD-7 and Sephadex LH-20 resins.

Amberlite XAD-7 is a nonionic, macroporous acrylic resin that effectively adsorbs moderately polar compounds like anthocyanins from aqueous solutions[14][15]. This allows for the removal of remaining sugars and other polar compounds.

  • Column Packing and Equilibration: The Amberlite XAD-7 resin is packed into a column and equilibrated with acidified water.

  • Sample Loading: The anthocyanin fraction from the SPE step is loaded onto the column.

  • Washing: The column is washed with acidified water to remove any remaining polar impurities.

  • Elution: The anthocyanins are eluted with a stepwise gradient of acidified ethanol or methanol in water[16]. Fractions are collected and monitored by UV-Vis spectroscopy at approximately 520 nm.

Sephadex LH-20 is a size-exclusion chromatography medium with a dual hydrophilic and lipophilic nature, making it ideal for separating phenolic compounds[17][18]. It separates molecules based on their size and polarity, effectively fractionating the complex mixture of anthocyanins.

  • Column Packing and Equilibration: The Sephadex LH-20 resin is swelled in the mobile phase (e.g., acidified methanol) and packed into a column.

  • Sample Loading: The enriched anthocyanin fraction from the Amberlite XAD-7 column is concentrated and loaded onto the Sephadex LH-20 column.

  • Elution: The column is eluted with an isocratic flow of acidified methanol. Different anthocyanins will elute at different rates based on their molecular size and interactions with the resin[19]. Fractions are collected and analyzed by analytical HPLC to identify those containing the target compound.

Purification_Workflow Crude_Extract Crude Extract SPE Solid-Phase Extraction (SPE) (C18 or Vinylbenzene) Crude_Extract->SPE Removes sugars, polar impurities Amberlite Amberlite XAD-7 Column Chromatography SPE->Amberlite Further removes polar compounds Sephadex Sephadex LH-20 Column Chromatography Amberlite->Sephadex Fractionates anthocyanins HPLC Preparative HPLC Sephadex->HPLC Final isolation Pure_Compound Pure Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside HPLC->Pure_Compound

Caption: Multi-step purification workflow for the isolation of the target anthocyanin.

Preparative High-Performance Liquid Chromatography (HPLC)

The final step in isolating this compound to high purity is preparative HPLC[20]. This technique offers high resolution for separating structurally similar anthocyanins.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution system is employed, consisting of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile or methanol

  • Gradient: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-40 min: 10-40% B

    • 40-45 min: 40-10% B

    • 45-50 min: 10% B

  • Detection: The eluent is monitored at 520 nm. The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC-DAD.

Part 3: Structural Elucidation

Once the compound is isolated, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for identifying the aglycone, sugar moieties, and acyl groups[21][22].

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar and thermally labile molecules like anthocyanins. It will provide the molecular ion peak, confirming the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS can reveal the structure of the compound. The fragmentation pattern will show losses of the p-coumaroyl group and the two glucose units, as well as the molecular ion of the petunidin aglycone[23][24].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products[25][26][27]. A combination of 1D and 2D NMR experiments is required.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information about the number and chemical environment of the protons in the molecule. Characteristic signals for the aromatic protons of the petunidin and p-coumaroyl moieties, as well as the anomeric protons of the sugar units, can be identified[28][29].

    • ¹³C NMR reveals the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the sugar rings and the aromatic systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for determining the attachment points of the sugar moieties to the aglycone and the p-coumaroyl group to the glucose.

By integrating the data from these MS and NMR experiments, the complete structure of this compound can be unambiguously determined.

Conclusion

The discovery and isolation of complex natural products like this compound require a systematic and multi-faceted approach. This guide has outlined a robust workflow, from initial extraction to final structural confirmation, grounded in the principles of natural product chemistry. The methodologies described herein provide a solid foundation for researchers to isolate this and other acylated anthocyanins, paving the way for further investigation into their biological activities and potential applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a complex anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues in numerous plants. This guide provides a comprehensive overview of this specific acylated petunidin diglucoside, delving into its chemical identity, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, it explores the biological activities of its constituent moieties and related compounds, offering insights into its potential as a therapeutic agent. Detailed experimental protocols for extraction, isolation, and characterization are provided to facilitate further research and application in drug discovery and development.

Chemical Identity and Synonyms

This compound is a member of the flavonoid family, characterized by a C6-C3-C6 carbon skeleton. Its structure is based on the petunidin aglycone, which is substituted with two glucose units and a p-coumaroyl group.

Systematic Name: [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride[1]

Common Synonyms:

  • Petunidin-3-coumarylglucoside-5-glucoside

  • Petunidin 3-(6''-p-coumaryl-glucoside) 5-glucoside[2]

CAS Number: 51939-66-3[2][3][4]

It is crucial to distinguish this compound from structurally similar anthocyanins. For instance, initial database searches may conflate it with peonidin-based analogues, which differ in the methylation pattern of the B-ring of the anthocyanidin core.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

PropertyValueSource
Molecular Formula C37H39ClO19[3]
Molecular Weight 823.15 g/mol [3]
Appearance Solid at room temperature[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 19[1]
Rotatable Bond Count 12[1]

Natural Occurrence and Biosynthesis

This compound is a naturally occurring pigment found predominantly in grapes (Vitis vinifera), contributing to the color of red wine.[1][3] Its presence and concentration can vary significantly depending on the grape variety.[5]

The biosynthesis of this complex anthocyanin is an extension of the general flavonoid pathway. The process involves a series of enzymatic modifications to the petunidin aglycone.

Biosynthetic Pathway

The formation of this compound involves the following key steps:

  • Formation of the Petunidin Aglycone: The pathway begins with the synthesis of the dihydroflavonol, dihydromyricetin. This precursor is then converted to petunidin through the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS).

  • Glycosylation: The petunidin aglycone undergoes glycosylation, a process catalyzed by UDP-glucose:flavonoid glucosyltransferases (UFGTs). The formation of a diglucoside involves the sequential addition of two glucose molecules, typically at the 3 and 5 positions of the anthocyanidin core. The formation of 3,5-O-diglycosides is more common in non-Vitis vinifera species.[6]

  • Acylation: The final step is the acylation of one of the glucose moieties with a p-coumaroyl group. This reaction is catalyzed by an acyltransferase, which transfers the p-coumaroyl group from a donor molecule, such as p-coumaroyl-CoA, to the 6-hydroxyl position of the glucose. Acylation is known to enhance the stability of anthocyanin pigments.[7]

Biosynthesis DHM Dihydromyricetin Petunidin Petunidin DHM->Petunidin DFR, ANS P3G Petunidin-3-O-glucoside Petunidin->P3G UFGT P3G5G Petunidin-3,5-O-diglucoside P3G->P3G5G 5GT Final_Product Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside P3G5G->Final_Product Acyltransferase pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaroyl_CoA->Final_Product

Caption: Biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are limited, the activities of its parent compound, petunidin, and other petunidin glycosides have been investigated. These studies suggest a range of potential therapeutic applications.

Antioxidant Activity

Petunidin and its derivatives are potent antioxidants. Their ability to scavenge free radicals is attributed to the hydroxyl groups on the B-ring of the anthocyanidin structure. Acylation with phenolic acids, such as p-coumaric acid, can further enhance this antioxidant capacity.[7]

Anti-Inflammatory Effects

Petunidin has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

In vitro studies have suggested that petunidin may possess anticancer activity. Molecular docking studies have shown that petunidin can bind to and potentially inhibit the activity of cancer-associated proteins such as cyclin-dependent kinase 6 (CDK-6), with favorable binding energies.[8]

Enhanced Stability of Acylated Anthocyanins

The acylation of anthocyanins with hydroxycinnamic acids, like p-coumaric acid, significantly increases their stability towards pH changes and thermal degradation.[7] This enhanced stability is crucial for their potential application as therapeutic agents, as it can improve their bioavailability and efficacy.

Experimental Protocols

The following section outlines a general workflow for the extraction, purification, and characterization of this compound from grape skins.

Extraction

Objective: To efficiently extract anthocyanins from grape skins while minimizing degradation.

Materials:

  • Grape skins (fresh or frozen)

  • Methanol

  • Formic acid

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize 10 g of grape skins in 100 mL of acidified methanol (e.g., methanol/water/formic acid, 80:20:1 v/v/v).

  • Macerate the homogenate for 24 hours at 4°C in the dark.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant containing the anthocyanin extract.

  • Repeat the extraction process on the pellet to maximize yield.

  • Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C.

Purification by Preparative HPLC

Objective: To isolate this compound from the crude extract.

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 stationary phase column

Mobile Phase:

  • Solvent A: 0.5% Formic acid in water

  • Solvent B: 0.5% Formic acid in methanol

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient should be optimized based on the specific column and system.

Procedure:

  • Dissolve the concentrated extract in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution profile at a wavelength of 520 nm.

  • Collect the fraction corresponding to the peak of interest.

  • Confirm the purity of the collected fraction by analytical HPLC.

HPLC_Workflow Start Crude Grape Skin Extract Prep_HPLC Preparative HPLC (C18 Column) Start->Prep_HPLC Fraction_Collection Fraction Collection (520 nm) Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC for Purity Assessment Fraction_Collection->Purity_Check Isolated_Compound Isolated Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Purity_Check->Isolated_Compound

Caption: Workflow for the purification of this compound.

Characterization by HPLC-MS/MS

Objective: To confirm the identity and structure of the isolated compound.

Instrumentation:

  • High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Inject a small amount of the purified sample into the HPLC-MS/MS system.

  • Obtain the mass spectrum in positive ion mode to determine the molecular weight of the parent ion.

  • Perform fragmentation of the parent ion (MS/MS) to obtain a characteristic fragmentation pattern.

  • The fragmentation pattern should correspond to the loss of the p-coumaroyl group and the two glucose moieties, confirming the structure of the compound.

Future Perspectives

This compound represents a complex and intriguing natural product with potential applications in the pharmaceutical and nutraceutical industries. Further research is warranted to:

  • Elucidate the specific biological activities and mechanisms of action of the pure compound.

  • Conduct in vivo studies to assess its bioavailability, metabolism, and efficacy.

  • Develop optimized and scalable methods for its synthesis or extraction and purification.

This in-depth guide serves as a foundational resource for scientists and researchers interested in exploring the scientific and therapeutic potential of this fascinating acylated anthocyanin.

References

The Structural Elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex acylated anthocyanin found in sources such as grapes (Vitis vinifera).[1] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering not just a methodology, but the scientific rationale behind the analytical choices.

Introduction: The Challenge of Complex Anthocyanins

Anthocyanins are a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[2] Their core structure, the flavylium cation, can be extensively modified through glycosylation and acylation, leading to a vast diversity of structures.[3] this compound is a prime example of this complexity, featuring a petunidin aglycone, two glucose moieties, and a p-coumaric acid acyl group. Elucidating such structures requires a multi-faceted analytical approach, combining chromatographic separation with mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques. This guide will walk through the logical sequence of experiments and data interpretation required to unambiguously determine its structure.

Part 1: Isolation and Initial Characterization

A robust structural elucidation begins with the isolation of a pure compound. The target molecule is typically extracted from its natural source, such as grape skins, using acidified polar solvents like methanol to maintain the stability of the flavylium cation.[4] Subsequent purification is critical and is often achieved through a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Isolation and Purification
  • Extraction: Homogenized grape skins are macerated in an acidified methanol solution (e.g., 70:30:1 methanol:water:trifluoroacetic acid, v/v/v) under mild conditions to prevent degradation.[4]

  • Initial Cleanup (SPE): The crude extract is loaded onto a C18 solid-phase extraction cartridge. The cartridge is first conditioned with methanol and water. After loading the sample, it is washed with water to remove highly polar impurities. The anthocyanin fraction is then eluted with acidified methanol.

  • Preparative HPLC: The enriched anthocyanin fraction is subjected to preparative reverse-phase HPLC (e.g., using a C18 column). A gradient elution with water and methanol (both containing a small percentage of formic acid) allows for the separation of individual anthocyanins. Fractions corresponding to the target molecule are collected based on retention time and UV-Vis detection at approximately 520 nm.

Once isolated, preliminary characterization begins with UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS). The UV-Vis spectrum of an acylated anthocyanin typically shows two major absorption maxima: one in the visible region (around 520 nm) corresponding to the flavylium core, and one in the UV region (around 310-330 nm) characteristic of the aromatic acyl group (in this case, p-coumaric acid).

Part 2: Mass Spectrometry - Unveiling the Molecular Formula and Connectivity

High-resolution mass spectrometry is indispensable for determining the elemental composition and obtaining initial structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like UPLC-QToF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), the exact mass of the molecular ion is determined. For this compound (as the chloride salt), the expected molecular formula is C37H39ClO19, with a molecular weight of approximately 823.15 g/mol .[1][5] HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS experiments are crucial for probing the molecule's connectivity. By selecting the parent molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern reveals the sequence of losses of the sugar and acyl moieties.

Expected Fragmentation Pathway:

  • Initial Fragments: The primary fragmentations would involve the loss of the terminal glucose and the p-coumaroyl-glucose units.

  • Key Losses:

    • Loss of a glucose moiety (162 Da).

    • Loss of the p-coumaric acid residue (146 Da from the coumaroyl group, C9H6O2).

    • Loss of the entire p-coumaroyl-glucose unit (308 Da).

  • Aglycone Identification: The final major fragment observed would correspond to the petunidin aglycone at m/z 317.

This fragmentation pattern allows for the confirmation of the constituent parts and their general arrangement.

Ion m/z (approx.) Identity
[M]+787Petunidin-3-(p-coumaroyl-glucoside)-5-glucoside
[M - 162]+625Petunidin-3-(p-coumaroyl-glucoside)
[M - 162 - 146]+479Petunidin-3-glucoside
[M - 162 - 308]+317Petunidin aglycone

Table 1: Predicted MS/MS fragmentation of the target molecule.

G M [M]+ (m/z 787) Petunidin-3-(6-O-p-coumaryl-glucoside)-5-glucoside Frag1 [M - 162]+ (m/z 625) Petunidin-3-(6-O-p-coumaryl-glucoside) M->Frag1 - Glc (162 Da) Frag3 [M - 308]+ (m/z 479) Petunidin-5-glucoside M->Frag3 - p-Coumaroyl-Glc (308 Da) Frag2 [M - 162 - 308]+ (m/z 317) Petunidin Aglycone Frag1->Frag2 - p-Coumaroyl-Glc (308 Da) Frag3->Frag2 - Glc (162 Da) G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_conclusion Final Structure H1_NMR ¹H NMR (Identify proton types: aromatic, olefinic, sugar anomeric) COSY COSY (Map ¹H-¹H spin systems: sugar rings, p-coumaroyl) H1_NMR->COSY C13_NMR ¹³C NMR (Count carbons, identify key shifts: C=O, C-O) HSQC HSQC (Link protons to their directly attached carbons) C13_NMR->HSQC COSY->HSQC HMBC HMBC (Establish long-range connectivity: Glycosylation & Acylation sites) HSQC->HMBC Structure Unambiguous Structure Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside HMBC->Structure

References

An In-Depth Technical Guide to Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: Classification, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex flavonoid of significant interest in the fields of natural product chemistry, pharmacology, and drug development. We will delve into its precise classification within the flavonoid family, detail its structural elucidation, provide field-proven methodologies for its isolation and analysis, and explore its known biological activities and mechanisms of action. This document is intended to serve as a practical and authoritative resource for scientists engaged in the study and application of this potent bioactive compound.

Demystifying the Structure: Flavonoid Classification

This compound belongs to the vast and diverse class of plant secondary metabolites known as flavonoids. To understand its specific classification, we must first navigate the hierarchical structure of the flavonoid family.

Flavonoids are characterized by a C6-C3-C6 carbon skeleton, consisting of two aromatic rings (A and B) interconnected by a three-carbon heterocyclic ring (C). The classification of flavonoids into different subgroups is based on the oxidation state and substitution pattern of the C ring.

This compound is classified as an anthocyanin. Anthocyanins are a prominent subclass of flavonoids responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables.[1][2] The core structure of an anthocyanin is the flavylium cation (2-phenylbenzopyrylium), which is the oxidized form of the C ring.

Within the anthocyanin subclass, further differentiation is based on the hydroxylation and methoxylation patterns of the A and B rings of the aglycone (the non-sugar portion), known as anthocyanidin. In this case, the aglycone is petunidin . Petunidin is a methylated anthocyanidin, specifically 3,4',5,7-tetrahydroxy-3',5'-dimethoxyflavylium.

Furthermore, anthocyanins in nature are almost always found in their glycosylated forms, where one or more sugar molecules are attached to the aglycone. This glycosylation enhances their stability and water solubility. Our molecule of interest has two glucose units, making it a diglucoside .

Finally, the complexity of this molecule is increased by the presence of an acyl group, specifically a p-coumaryl group , attached to one of the glucose moieties. This acylation further modifies the properties of the anthocyanin, often enhancing its color stability and biological activity.[3]

Therefore, the complete and precise classification of This compound is an acylated petunidin diglucoside , a specific and highly decorated member of the anthocyanin subclass of flavonoids. This compound can be isolated from natural sources such as grapes (Vitis vinifera).[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC37H39ClO19[1][4]
Molecular Weight823.15 g/mol [1]
Natural SourcesGrapes (Vitis vinifera)[1][2][4]

The Blueprint of Life: Biosynthesis of Acylated Anthocyanins

The intricate structure of this compound is the result of a complex and highly regulated biosynthetic pathway that begins with the general phenylpropanoid pathway. This pathway provides the precursor phenylalanine, which is then channeled into the flavonoid biosynthetic pathway.

The synthesis of the petunidin aglycone follows the well-established route for anthocyanidin formation. Key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H) are involved in the formation of the dihydroflavonol precursor. Dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) then catalyze the final steps to produce the petunidin aglycone.

The subsequent modifications, glycosylation and acylation, are critical for the final structure and function of the molecule. These steps are catalyzed by specific transferase enzymes:

  • Glycosylation: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and other glycosyltransferases attach glucose moieties to the 3 and 5 hydroxyl groups of the petunidin aglycone.

  • Acylation: An acyltransferase, specifically a p-coumaroyl-CoA:anthocyanin acyltransferase (AAT), catalyzes the transfer of the p-coumaryl group from p-coumaroyl-CoA to the 6-hydroxyl position of one of the glucose residues.

Anthocyanin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_modification Glycosylation & Acylation Phenylalanine Phenylalanine Chalcone Chalcone Phenylalanine->Chalcone Multiple Steps Flavanone Naringenin Chalcone->Flavanone CHI Dihydroflavonol Dihydromyricetin Flavanone->Dihydroflavonol F3H, F3'H, F3'5'H Petunidin_Aglycone Petunidin Aglycone Dihydroflavonol->Petunidin_Aglycone DFR, ANS Petunidin_Glucoside Petunidin-3-O-glucoside Petunidin_Aglycone->Petunidin_Glucoside UFGT Petunidin_Diglucoside Petunidin-3,5-O-diglucoside Petunidin_Glucoside->Petunidin_Diglucoside Glycosyltransferase Final_Product Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Petunidin_Diglucoside->Final_Product Acyltransferase (AAT)

From Plant to Pure Compound: Extraction and Isolation Protocols

The successful isolation of this compound requires a multi-step process that begins with efficient extraction from the plant matrix, followed by purification to obtain the compound in high purity. The following protocols are based on established methodologies for the extraction and purification of acylated anthocyanins from grape skins.

Extraction of Anthocyanins from Grape Skins

Rationale: The choice of an acidified solvent is crucial for the efficient extraction and stabilization of anthocyanins, which are most stable in an acidic environment. Ultrasound-assisted extraction is employed to enhance the extraction efficiency by disrupting cell walls and increasing solvent penetration.

Protocol:

  • Sample Preparation: Obtain fresh or frozen grape skins. If using fresh skins, they should be immediately processed or frozen at -20°C.

  • Extraction Solvent: Prepare a solution of 70% ethanol in water containing 0.5% (v/v) hydrochloric acid.

  • Extraction Procedure:

    • Mix the grape skins with the extraction solvent at a solid-to-liquid ratio of 1:4 (g/mL).

    • Perform ultrasound-assisted extraction for 90 minutes, ensuring the temperature is maintained below 50°C to prevent degradation.

    • Filter the mixture through gauze to remove solid debris.

    • Centrifuge the filtrate at 4000 rpm for 10 minutes.

    • Collect the supernatant containing the crude anthocyanin extract.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: Preparative HPLC is a powerful technique for the isolation of individual compounds from a complex mixture with high purity. A C18 reversed-phase column is suitable for separating anthocyanins based on their polarity. The gradient elution allows for the separation of compounds with a wide range of polarities.

Protocol:

  • Sample Preparation: The crude anthocyanin extract is concentrated under reduced pressure and freeze-dried. The resulting powder is dissolved in the initial mobile phase for injection.

  • Prep-HPLC System:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase A: 2% Formic acid in water.

    • Mobile Phase B: Acetonitrile:water (1:1) containing 2% formic acid.

    • Detection: Diode-array detector (DAD) at 520 nm.

  • Gradient Elution Program:

    • A linear gradient is applied to increase the concentration of mobile phase B over time, allowing for the sequential elution of anthocyanins with increasing hydrophobicity. A typical gradient might start with a low percentage of B, gradually increasing to a high percentage over 30-40 minutes.

  • Fraction Collection: Fractions are collected based on the retention time of the target compound, which is identified by its characteristic UV-Vis spectrum.

  • Post-Purification: The collected fractions containing the pure compound are concentrated under reduced pressure and then lyophilized to obtain the purified this compound as a powder.

HPLC_Workflow Start Crude Anthocyanin Extract Prep_HPLC Preparative HPLC (C18 Column, Gradient Elution) Start->Prep_HPLC Fractionation Fraction Collection (Monitored at 520 nm) Prep_HPLC->Fractionation Fractionation->Prep_HPLC If impure, re-purify Analysis Purity Analysis (Analytical HPLC, MS) Fractionation->Analysis Lyophilization Lyophilization Analysis->Lyophilization If pure Final_Product Purified Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Lyophilization->Final_Product

Structural Verification: Spectroscopic and Spectrometric Data

The definitive identification of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by providing characteristic fragmentation patterns.

Expected MS/MS Fragmentation Pattern:

  • Parent Ion [M]+: The molecular ion of this compound.

  • Loss of p-coumaroyl-glucose: A neutral loss corresponding to the p-coumaroyl-glucose moiety will result in a fragment ion of the petunidin-5-O-glucoside.

  • Loss of glucose: Subsequent loss of the remaining glucose unit will yield the petunidin aglycone fragment.

  • Petunidin Aglycone: The fragment corresponding to the petunidin aglycone (m/z 317) is a key diagnostic ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Expected ¹H NMR Signals:

  • Aromatic protons of the petunidin core and the p-coumaryl group.

  • Anomeric protons of the two glucose units, with their characteristic chemical shifts and coupling constants indicating their stereochemistry.

  • Sugar protons of the glucose moieties.

  • Vinyl protons of the p-coumaroyl group.

  • Methoxy protons of the petunidin B-ring.

Biological Activities and Therapeutic Potential

Acylated anthocyanins, such as this compound, are gaining increasing attention for their potential health benefits, which are often enhanced compared to their non-acylated counterparts. The biological activities of these compounds are primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The petunidin core, with its multiple hydroxyl groups, is a potent scavenger of reactive oxygen species (ROS). The acylation with p-coumaric acid, another phenolic compound, can further enhance this antioxidant capacity. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

Petunidin glycosides have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] These pathways include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Petunidin derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. Petunidin glycosides can modulate the phosphorylation of key MAPK proteins, such as p38, JNK, and ERK, leading to a reduction in the inflammatory response.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) MAPK p38, JNK, ERK Stimulus->MAPK IKK IKK Stimulus->IKK Compound Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Compound->MAPK Inhibition Compound->IKK Inhibition NFκB NF-κB MAPK->NFκB Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation IκBα->NFκB Release NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation Inflammation Inflammatory Response (COX-2, iNOS, Pro-inflammatory Cytokines) NFκB_nucleus->Inflammation Gene Expression

Future Perspectives and Drug Development

The unique structural features and potent biological activities of this compound make it a promising candidate for further investigation in the context of drug development. Its antioxidant and anti-inflammatory properties suggest potential applications in the prevention and treatment of chronic diseases associated with oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this molecule, as well as to conduct preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The development of efficient and scalable methods for its synthesis or large-scale purification from natural sources will also be crucial for its translation into therapeutic applications.

References

A Technical Guide to the Preliminary Bioactivity Screening of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. As an acylated anthocyanin, this molecule belongs to a class of phenolic compounds renowned for a wide spectrum of biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-phased approach that prioritizes logical progression, experimental robustness, and resource efficiency. The narrative moves beyond simple protocols to explain the causal reasoning behind each experimental choice, ensuring a self-validating and scientifically sound screening cascade.

Part 1: Foundational Strategy & In Silico Assessment

From a strategic standpoint, initiating a screening campaign with in silico analysis is a cost-effective and rapid method to forecast a compound's potential.[2][3] This "fail-fast" approach allows us to prioritize laboratory resources for compounds with the highest probability of success by predicting their fundamental pharmacokinetic properties before any wet-lab experiments are performed.

The Rationale: Why Screen This Compound?

This compound is a complex anthocyanin. The core petunidin structure, a type of anthocyanidin, is known for its antioxidant potential due to the hydroxyl groups on its B-ring.[1][4] The addition of a p-coumaric acid moiety (acylation) and sugar groups (glycosylation) can significantly modulate its stability, solubility, and biological activity. This structural complexity warrants a broad-based preliminary screening to uncover its dominant therapeutic potential, which may lie in antioxidant, anti-inflammatory, antimicrobial, or cytotoxic domains.

In Silico Screening: ADME & Drug-Likeness Prediction

Before committing to synthesis or extraction and purification, we can model the compound's likely behavior in a biological system. Using established computational tools, we can gain critical insights.

Workflow Rationale: This predictive phase helps to identify potential liabilities, such as poor absorption or potential toxicity, that could terminate a drug development program in later, more expensive stages.[5]

Experimental Protocol (In Silico):

  • Obtain the SMILES String: Convert the chemical name "this compound" into its canonical SMILES (Simplified Molecular Input Line Entry System) format.

  • Utilize a Predictive Tool: Input the SMILES string into a comprehensive, free-to-use web server like SwissADME.[6]

  • Analyze Key Parameters:

    • Physicochemical Properties: Evaluate molecular weight (MW), number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP).

    • Lipinski's Rule of Five: Assess compliance with these rules, which provide a general guideline for oral bioavailability. Natural products, however, can sometimes be bioactive even if they violate one of the rules.[2]

    • Pharmacokinetics (ADME): Predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.[7]

    • Drug-Likeness: Evaluate qualitative metrics that compare the compound's structure to known drugs.

Data Presentation:

ParameterPredicted ValueOptimal RangeCommentary
Molecular Weight ( g/mol )Value< 500High MW may impact absorption.
LogP (Octanol/Water)Value< 5Indicates lipophilicity and membrane permeability.
H-Bond DonorsValue≤ 5High numbers can reduce membrane permeability.
H-Bond AcceptorsValue≤ 10High numbers can reduce membrane permeability.
GI AbsorptionPredictionHighCritical for potential oral administration.
BBB PermeantPredictionNoPredicts whether the compound is likely to have CNS effects.
CYP Inhibitor (e.g., 3A4)PredictionNoInhibition can lead to drug-drug interactions.

Part 2: In Vitro Bioactivity Profiling

Following a favorable in silico profile, the next phase involves a battery of in vitro assays. The selection is based on the known activities of anthocyanins and related phenolics. Each assay must be conducted with appropriate controls to ensure the results are valid and interpretable.

Antioxidant Capacity Assessment

Causality: Oxidative stress is a key pathogenic factor in numerous diseases. Anthocyanins are potent antioxidants. Therefore, quantifying this activity is the logical first step. We will use two complementary assays to assess different aspects of antioxidant action.[8][9]

Workflow Diagram: Bioactivity Screening Cascade

G cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Analysis cluster_3 Phase 4: Decision in_silico ADME/Tox & Drug-Likeness Prediction antioxidant Antioxidant (DPPH, ABTS) in_silico->antioxidant anti_inflammatory Anti-inflammatory (COX/LOX Inhibition) in_silico->anti_inflammatory anticancer Anticancer/Cytotoxicity (MTT/SRB Assay) in_silico->anticancer antimicrobial Antimicrobial (Agar Diffusion) in_silico->antimicrobial analysis Data Synthesis & IC50/MIC Determination antioxidant->analysis anti_inflammatory->analysis anticancer->analysis antimicrobial->analysis decision Go/No-Go for Advanced Studies analysis->decision

Caption: A strategic workflow for preliminary bioactivity screening.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured spectrophotometrically, is proportional to the antioxidant capacity.[10]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compound (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Controls:

      • Positive Control: Ascorbic acid or Trolox at the same concentrations.

      • Negative Control: Solvent only + DPPH solution.

      • Blank: Solvent only + Methanol (to zero the spectrophotometer).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Plot inhibition vs. concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

  • Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. This radical has a blue-green color. Antioxidants neutralize this radical, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic compounds.[11][12]

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[9]

    • Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.

    • Prepare serial dilutions of the test compound as in the DPPH assay.

    • In a 96-well plate, add 20 µL of each dilution.

    • Add 180 µL of the diluted ABTS•+ solution.

    • Controls: Use the same controls as in the DPPH assay.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and IC50 value as described for the DPPH assay.

Antioxidant Data Summary Table:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundValue ± SDValue ± SD
Ascorbic Acid (Positive Control)Value ± SDValue ± SD
Anti-inflammatory Activity Assessment

Causality: Inflammation is driven by enzymatic pathways. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[13][14] Inhibiting these enzymes is a key strategy for anti-inflammatory drugs.

Diagram: Arachidonic Acid Inflammatory Cascade

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs TestCmpd Test Compound TestCmpd->COX Inhibition TestCmpd->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by the test compound.

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored by the appearance of an oxidized product from a chromogenic substrate. Screening against both isoforms is crucial to assess potential selectivity and predict gastrointestinal side effects (associated with COX-1 inhibition).[15][16]

  • Protocol (using a commercial kit):

    • Use a commercially available colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam).[14]

    • Reconstitute the enzymes (human recombinant COX-1 and COX-2), heme, and other reagents according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound.

    • Add assay buffer, heme, and the enzyme to each well of a 96-well plate.

    • Add the test compound or positive control.

    • Controls:

      • Positive Control (COX-2 selective): Celecoxib.[15]

      • Positive Control (Non-selective): Indomethacin.

      • Negative Control: Vehicle (DMSO).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

    • Measure the absorbance or fluorescence at the specified wavelength over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

  • Principle: This assay measures the compound's ability to inhibit the 5-LOX enzyme, which converts arachidonic acid into leukotrienes. The reaction can be monitored by measuring the formation of reaction products.[15][17]

  • Protocol (using a commercial kit):

    • Utilize a 5-LOX inhibitor screening kit.

    • Follow the manufacturer's protocol, which typically involves incubating the purified enzyme with the test compound.

    • Controls:

      • Positive Control: Zileuton.[15]

      • Negative Control: Vehicle (DMSO).

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Measure the resulting fluorescence or absorbance.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer / Cytotoxicity Screening

Causality: Many natural products exhibit cytotoxic effects against cancer cells, making this a primary area of screening. We will use two different assays based on distinct principles to ensure the results are robust and not an artifact of a single method.[18]

  • Principle: This is a metabolic activity assay. The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19][20]

  • Protocol:

    • Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound.

    • Controls:

      • Positive Control: Doxorubicin or Cisplatin.[18]

      • Negative Control: Cells treated with vehicle (DMSO) only.

      • Blank: Medium only (no cells).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or solubilization solution.

    • Read the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (concentration that reduces cell viability by 50%).

  • Principle: The SRB assay is a protein stain-based method. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[21][22]

  • Protocol:

    • Perform cell seeding, treatment, and incubation as described for the MTT assay.

    • After incubation, fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at ~510 nm.

  • Data Analysis: Calculate cell viability and IC50 as in the MTT assay. Comparing results from both MTT (metabolic) and SRB (protein mass) assays provides a more confident assessment of cytotoxicity.[18]

Antimicrobial Activity Screening

Causality: Natural compounds are a rich source of novel antimicrobial agents. A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a broad assessment of this potential.

  • Principle: This method relies on the diffusion of an antimicrobial agent from a disc or well through an agar plate seeded with a microorganism. If the agent is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc/well. The diameter of this zone is proportional to the agent's activity.[23][24][25][26]

  • Protocol:

    • Microbial Culture: Prepare standardized inoculums (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)).

    • Plate Preparation: Uniformly spread the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).[27]

    • Sample Application:

      • Disc Method: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound solution and allow the solvent to evaporate completely.[24][27]

      • Well Method: Punch wells (6-8 mm diameter) into the agar and add a known volume (e.g., 100 µL) of the test compound solution.[23][25]

    • Place the prepared discs or fill the wells on the agar surface.

    • Controls:

      • Positive Controls: Gentamicin (antibacterial), Amphotericin B (antifungal).

      • Negative Control: A disc/well with the solvent used to dissolve the compound.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm). Activity is generally categorized as weak, moderate, or strong based on the zone size.

Antimicrobial Data Summary Table:

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
This compound (1 mg/mL)Value ± SDValue ± SDValue ± SD
Gentamicin (10 µg)Value ± SDValue ± SDN/A
Amphotericin B (10 µg)N/AN/AValue ± SD

Part 3: Data Synthesis and Future Directions

The culmination of this preliminary screening is a multi-faceted bioactivity profile. A compound demonstrating high potency in a specific area (e.g., a low IC50 value in the COX-2 assay and a high IC50 in the cytotoxicity assay) would be a strong candidate for further investigation as a selective anti-inflammatory agent. Conversely, a compound with potent cytotoxicity against a cancer cell line would be prioritized for further anticancer studies.

The results from this guide form a critical decision-making point. Promising "hits" should be advanced to more complex secondary screening, which may include:

  • Mechanism of action studies.

  • Screening against a broader panel of cancer cell lines or microbial strains.

  • Cell-based assays for anti-inflammatory activity (e.g., measuring nitric oxide or cytokine production in macrophages).

  • Initial in vivo toxicity and efficacy studies in animal models.

This structured, evidence-based approach ensures that research efforts are focused, resources are used judiciously, and the path from a natural compound to a potential therapeutic lead is navigated with scientific rigor.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a complex acylated anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants, fruits, and vegetables.[1] Found in sources such as grapes[2][3], these compounds are of significant interest to researchers in the food, pharmaceutical, and nutraceutical industries due to their potential health benefits as dietary antioxidants.[1] The acylation with p-coumaric acid and the presence of a diglucoside moiety make this molecule particularly complex, requiring a robust and specific analytical method for accurate identification and quantification.

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method optimized for the analysis of this compound. The method utilizes reversed-phase chromatography with diode-array detection (DAD), providing the selectivity and sensitivity required for complex matrices.

Principle of the Method

The analysis is based on reversed-phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[4] The stationary phase is a non-polar C18 silica-based column, which retains the relatively non-polar analyte. A polar mobile phase, consisting of an acidified water and acetonitrile mixture, is used to elute the compounds.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The C18 stationary phase provides excellent hydrophobic interaction with the petunidin aglycone and the p-coumaryl group, ensuring good retention and separation from more polar matrix components.

  • Acidified Mobile Phase: Anthocyanin structure and color are pH-dependent.[4] The use of an acid, such as formic acid, in the mobile phase is critical. It maintains a low pH (typically 2.0-3.0), which stabilizes the anthocyanin in its colored flavylium cation form.[5] This ensures consistent retention times, sharp peak shapes, and maximal absorbance at the detection wavelength.[6][7]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This is necessary to first elute polar impurities with a high-aqueous mobile phase and then elute the strongly retained, more non-polar acylated anthocyanins as the organic content increases. This approach provides superior resolution and shorter analysis times compared to isocratic methods for complex samples.[8]

  • Diode-Array Detection (DAD): Detection is performed at approximately 520-530 nm, which is the maximum absorbance wavelength (λmax) for the colored flavylium form of petunidin glycosides.[9][10] A DAD detector allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling peak purity assessment and tentative identification based on the spectral data.

Instrumentation, Reagents, and Materials

3.1 Instrumentation

  • HPLC system with a binary or quaternary pump capable of gradient elution

  • Autosampler with temperature control

  • Column oven

  • Diode-Array Detector (DAD) or UV-Vis detector

  • Chromatography Data System (CDS) software

3.2 Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Water (Type I, ultrapure)

  • Methanol (HPLC grade)

  • This compound reference standard (if available)

  • Syringe filters (0.45 µm, PTFE or PVDF)

Detailed Protocols

Preparation of Mobile Phases
  • Mobile Phase A: 5% Formic Acid in Water. To prepare 1 L, add 50 mL of formic acid to 950 mL of ultrapure water.

  • Mobile Phase B: 5% Formic Acid in Acetonitrile/Water (50:50, v/v). To prepare 1 L, mix 500 mL of acetonitrile with 450 mL of ultrapure water, then add 50 mL of formic acid.[10]

  • Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

Standard Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh the reference standard and dissolve it in methanol containing 0.1% HCl to achieve the target concentration. (Note: The acidic methanol helps maintain stability).

  • Working Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

Sample Preparation (from a solid matrix, e.g., grape skin)
  • Homogenization: Homogenize a known weight of the sample (e.g., 1 g) with an extraction solvent (e.g., 10 mL of Methanol with 1% Formic Acid).

  • Extraction: Sonicate the mixture for 20 minutes in an ice bath to prevent degradation.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Preparation and Analysis
  • Purge: Purge the HPLC pumps with freshly prepared mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (Mobile Phase A), followed by the calibration standards and then the prepared samples.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 5% Formic Acid in Water
Mobile Phase B 5% Formic Acid in Acetonitrile/Water (50:50, v/v)[10]
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 525 nm (for Petunidin)[10]
Injection Volume 10 µL
Gradient Program Time (min)
0.0
28.0
33.0
38.0
43.0
50.0

System Suitability (A Self-Validating System)

To ensure the validity and integrity of the generated data, system suitability tests must be performed before and during the analysis. These tests verify that the chromatographic system is adequate for the intended analysis.[11] The criteria should be based on established guidelines such as the United States Pharmacopeia (USP) <621>.[12][13][14]

ParameterAcceptance CriteriaRationale
Precision/Repeatability RSD ≤ 2.0% for 5 replicate injections of a standard.[12]Ensures the system provides consistent and reproducible results.
Tailing Factor (T) T ≤ 2.0 for the analyte peak.[12]Measures peak symmetry; a value >2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N > 2000Indicates column efficiency and peak sharpness.
Resolution (Rs) Rs > 1.5 between the analyte and the closest eluting peak.Ensures baseline separation from potential interferences.[8]

These parameters are rooted in international standards like the ICH Q2(R1) guideline, which outlines the requirements for the validation of analytical procedures.[15][16][17]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Grape Skin) Homogenize Homogenize & Extract with Acidic Methanol Sample->Homogenize Standard Reference Standard Dilute Prepare Calibration Curve Standards Standard->Dilute Centrifuge Centrifuge Homogenize->Centrifuge HPLC HPLC-DAD System (C18 Column, Gradient Elution) Dilute->HPLC Filter Filter (0.45 µm) Centrifuge->Filter Filter->HPLC SST System Suitability Test (RSD, Tailing, N, Rs) HPLC->SST CDS Chromatography Data System (CDS) SST->CDS Report Final Report: Quantification & Purity CDS->Report

Figure 1: HPLC Analysis Workflow

References

Application Note: High-Yield Extraction and Purification of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside from Grape Matrix

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the extraction and purification of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex acylated anthocyanin, from grape skins (Vitis vinifera L.). The methodology is designed to maximize yield and purity while ensuring the stability of the target molecule. The protocol integrates an optimized solid-liquid extraction with subsequent purification using solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC). Each step is accompanied by a detailed rationale grounded in the principles of natural product chemistry, ensuring reproducibility and scalability for research and drug development applications.

Introduction: The Significance of Acylated Anthocyanins

Anthocyanins are water-soluble pigments responsible for the vibrant red, purple, and blue hues in many fruits and flowers.[1][2] Beyond their role as natural colorants, they are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[3] this compound belongs to a specific class of anthocyanins known as acylated anthocyanins. The presence of the p-coumaric acid moiety esterified to the glucose sugar confers enhanced stability to the molecule.[3][4][5] This increased stability, particularly against changes in pH and temperature, makes acylated anthocyanins like the target compound more robust for potential applications in pharmaceuticals and nutraceuticals.[6][7][8]

The extraction of these complex molecules from their natural matrix, such as grape skins, presents several challenges. These include their relatively low concentration compared to other phenolic compounds and their susceptibility to degradation under suboptimal extraction conditions.[5] This protocol is therefore designed to address these challenges through a systematic and optimized workflow.

Materials and Reagents

Solvents and Chemicals
ReagentGradeRecommended Supplier
Methanol (MeOH)HPLC GradeSigma-Aldrich
Ethanol (EtOH)ACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeVWR
Formic Acid (FA)LC-MS GradeThermo Fisher Scientific
Hydrochloric Acid (HCl)ACS GradeEMD Millipore
WaterType I UltrapureMillipore Milli-Q System
Nitrogen GasHigh PurityAirgas
Consumables and Equipment
ItemSpecifications
Solid-Phase Extraction (SPE) CartridgesVinylbenzene-based polymer, e.g., Supelco Supel-Select SCX
HPLC Columns (Analytical & Preparative)C18 stationary phase, 5 µm particle size
CentrifugeCapable of 10,000 x g and 4°C
Rotary EvaporatorWith vacuum pump and water bath
pH MeterCalibrated with pH 4, 7, and 10 buffers
HomogenizerHigh-speed blender or equivalent
Freeze-dryer (Lyophilizer)For long-term sample preservation

Experimental Workflow: A Visual Overview

The overall process, from grape skin preparation to the isolation of the pure compound, is depicted in the following workflow diagram.

Extraction_Workflow cluster_prep Part 1: Sample Preparation cluster_extraction Part 2: Solid-Liquid Extraction cluster_purification Part 3: Purification cluster_final Part 4: Final Processing GrapeSkins Fresh/Frozen Grape Skins Grinding Cryogenic Grinding GrapeSkins->Grinding Powder Homogenized Grape Skin Powder Grinding->Powder Extraction Ultrasound-Assisted Extraction (Acidified Methanol) Powder->Extraction Centrifugation Centrifugation (10,000 x g, 4°C) Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration CrudeExtract Crude Anthocyanin Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (SPE) (Vinylbenzene Cartridge) CrudeExtract->SPE PrepHPLC Preparative HPLC (C18 Column) SPE->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection SolventEvap Solvent Evaporation (Rotary Evaporator) FractionCollection->SolventEvap Lyophilization Lyophilization SolventEvap->Lyophilization PureCompound Pure Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Lyophilization->PureCompound

Caption: Overall workflow for the extraction and purification of the target anthocyanin.

Detailed Step-by-Step Protocol

Part 1: Sample Preparation
  • Selection of Grape Material: Utilize dark-skinned grape varieties known for high anthocyanin content, such as Merlot, Cabernet Sauvignon, or Syrah.[9] The skins should be separated from the pulp and seeds.

  • Cryogenic Grinding: Freeze the grape skins with liquid nitrogen and immediately grind them into a fine powder using a high-speed blender.

    • Rationale: Cryogenic grinding prevents enzymatic degradation of anthocyanins by enzymes like polyphenol oxidase, which are released upon cell disruption.[5] It also increases the surface area for efficient solvent extraction.

Part 2: Solid-Liquid Extraction
  • Extraction Solvent Preparation: Prepare the extraction solvent: Methanol/Water/Formic Acid (70:29.5:0.5, v/v/v). The final pH should be approximately 2.0.

    • Rationale: Acidified methanol is a highly effective solvent for anthocyanin extraction.[10][11] The acidic environment is crucial as it maintains the anthocyanins in their stable flavylium cation form, which is intensely colored and less prone to degradation.[2]

  • Ultrasound-Assisted Extraction (UAE): a. Combine the powdered grape skins with the extraction solvent in a 1:10 solid-to-liquid ratio (w/v). b. Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 25°C.

    • Rationale: Ultrasound assistance enhances extraction efficiency by causing acoustic cavitation, which disrupts cell walls and improves solvent penetration, leading to higher yields in a shorter time compared to conventional maceration.[3][12]

  • Separation of Solid and Liquid Phases: a. Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. b. Carefully decant the supernatant. c. Re-extract the solid pellet with a fresh volume of extraction solvent and repeat the centrifugation. Pool the supernatants.

    • Rationale: A second extraction step ensures maximum recovery of the target compound from the plant matrix.

  • Concentration of Crude Extract: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C until the methanol is removed. The remaining aqueous extract is the crude anthocyanin extract.

    • Rationale: Low-temperature evaporation prevents thermal degradation of the anthocyanins.

Part 3: Purification
  • Solid-Phase Extraction (SPE) for Cleanup and Concentration: a. Cartridge Conditioning: Condition a vinylbenzene-based SPE cartridge by passing 10 mL of methanol followed by 10 mL of acidified water (pH 2.0).[1][13] b. Sample Loading: Load the crude aqueous extract onto the conditioned cartridge. c. Washing: Wash the cartridge with 10 mL of acidified water (pH 2.0) to remove sugars and other polar interferences. d. Elution: Elute the anthocyanins with 5 mL of acidified methanol (pH 2.0).[1][13]

    • Rationale: SPE is an effective technique for purifying and concentrating anthocyanins from crude extracts.[14] Vinylbenzene-based cartridges have shown excellent retention for glucosylated anthocyanins.[1][13] The washing step removes interfering compounds, while the acidified methanol efficiently elutes the retained anthocyanins.

  • Preparative High-Performance Liquid Chromatography (HPLC): a. Mobile Phase Preparation:

    • Mobile Phase A: Water/Formic Acid (95:5, v/v)
    • Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v) b. HPLC Conditions:

ParameterSetting
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm)
Flow Rate 15 mL/min
Detection Wavelength 520 nm
Injection Volume 1-5 mL of concentrated SPE eluate
Gradient Program See table below

HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
306040
354060
409010
459010
  • Rationale: Reversed-phase HPLC with a C18 column is the standard method for separating complex anthocyanin mixtures.[15][16] The gradient elution from a highly aqueous mobile phase to one with a higher organic solvent concentration allows for the separation of anthocyanins based on their polarity. Acylated anthocyanins, being more non-polar, will have longer retention times. Detection at 520 nm is optimal for monitoring anthocyanins.[10]

Part 4: Final Processing
  • Fraction Collection and Purity Check: Collect the fractions corresponding to the peak of interest. Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm purity.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction using a rotary evaporator at a temperature below 35°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a stable, amorphous powder.

Characterization and Quantification

The identity and purity of the final product should be confirmed using the following analytical techniques:

  • HPLC-DAD: To confirm the retention time and UV-Vis spectrum, which is characteristic for petunidin derivatives with a maximum absorbance around 520 nm.

  • LC-MS/MS: For unambiguous identification by determining the molecular weight and fragmentation pattern. The fragmentation should show losses corresponding to the p-coumaroyl group and the two glucose moieties.[17]

  • NMR Spectroscopy (¹H and ¹³C): For complete structural elucidation of the purified compound.

Quantification can be performed using HPLC-DAD with an external standard of a related anthocyanin, such as Malvidin-3-O-glucoside, if a pure standard of the target compound is not available.

Conclusion

This application note details a robust and reproducible protocol for the extraction and purification of this compound from grapes. By employing optimized extraction conditions and a multi-step purification strategy, a high-purity product suitable for further research and development can be obtained. The rationale provided for each step empowers the researcher to understand and, if necessary, adapt the protocol for different plant matrices or related acylated anthocyanins.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This complex, acylated anthocyanin is a significant bioactive compound found in various plant sources, including grapes, and its accurate quantification is crucial for research in food chemistry, dietary supplements, and drug development.[1][2] The protocol herein provides a comprehensive workflow, from sample extraction to method validation, designed to ensure accuracy, precision, and robustness for researchers and analytical scientists. The methodology leverages the specificity of Multiple Reaction Monitoring (MRM) to overcome matrix interference common in natural product analysis.

Introduction and Scientific Principle

This compound is a member of the anthocyanin family, a class of polyphenols responsible for many of the red, purple, and blue colors in plants.[3] Beyond their role as natural pigments, acylated anthocyanins are of increasing interest due to their enhanced stability and potential health benefits, including strong antioxidant properties.[4] The structural complexity of this analyte, featuring a petunidin aglycone, two glucose moieties, and a p-coumaric acid group, necessitates a powerful analytical technique for unambiguous quantification.

LC-MS/MS is the gold standard for this application, offering unparalleled selectivity and sensitivity.[5][6] The principle of this method is based on three core stages:

  • Chromatographic Separation (LC): A reversed-phase high-performance liquid chromatography (HPLC) system separates the target analyte from other matrix components based on its physicochemical properties.

  • Ionization: The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is ideal for the naturally cationic flavylium structure of anthocyanins at low pH.

  • Tandem Mass Spectrometry (MS/MS): The ionized analyte (precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific resulting fragment ions (product ions) are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific "fingerprint" for the analyte, drastically reducing background noise and enhancing detection limits.

A critical aspect of anthocyanin analysis is managing their inherent instability. Anthocyanins are susceptible to degradation due to changes in pH, temperature, and exposure to light.[7] Therefore, the entire analytical workflow is designed to maintain the analyte in its most stable form, the red flavylium cation, which predominates at low pH (typically < 3).[8] This is achieved by using acidified solvents throughout sample preparation and chromatographic separation.

Experimental Workflow & Protocols

Overall Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Grape Skin, Wine, Plasma) Homogenize 2. Homogenization (if solid) Sample->Homogenize Extraction 3. Acidified Solvent Extraction Homogenize->Extraction Vortex 4. Vortex & Sonicate Extraction->Vortex Centrifuge 5. Centrifugation Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Filter 7. Syringe Filtration (0.22 µm) Collect->Filter LCMS 8. LC-MS/MS Injection & Separation Filter->LCMS Acquisition 9. MRM Data Acquisition LCMS->Acquisition Integration 10. Peak Integration Acquisition->Integration Quant 11. Quantification via Calibration Curve Integration->Quant Report 12. Final Report Quant->Report

Caption: High-level workflow for Petunidin-diglucoside quantification.

Materials and Reagents
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Acids: Formic acid (Optima™ LC/MS grade), Hydrochloric acid (HCl).

  • Standards: Analytical standard of this compound (if commercially available). If not, a related, stable anthocyanin such as Cyanidin-3-O-glucoside can be used as a surrogate standard for semi-quantification.

  • Internal Standard (IS): A structurally similar but chromatographically distinct compound not present in the sample, such as Malvidin-3-O-glucoside.

  • Extraction Solution: Methanol/Water/HCl (80:19:1, v/v/v). The use of an acidified organic solvent is crucial for efficient extraction and to stabilize the anthocyanin structure.[9]

Protocol: Sample Preparation (from Grape Skin)

Causality: This protocol is optimized to efficiently lyse plant cells and extract the analyte while preventing its degradation. All steps should be performed under dim light to minimize light-induced degradation.[7]

  • Weighing: Accurately weigh approximately 100 mg of cryo-milled (lyophilized) grape skin powder into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Malvidin-3-O-glucoside) to each sample.

  • Extraction: Add 1.5 mL of pre-chilled (4°C) Extraction Solution to the tube. The acid maintains a low pH, preserving the stable flavylium cation form of the anthocyanin.[8]

  • Homogenization: Vortex vigorously for 1 minute, then sonicate in an ice bath for 15 minutes to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet solid debris.

  • Collection: Carefully transfer the supernatant to a clean tube. To maximize recovery, a second extraction of the pellet can be performed.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis. This removes fine particulates that could clog the LC system.

Protocol: Preparation of Standards
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of the Petunidin-diglucoside standard in acidified methanol (0.1% HCl). Store at -80°C.

  • Working Solutions: Perform serial dilutions of the stock solution with the mobile phase A/B starting composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) to create calibration standards.[10] A typical concentration range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) from a separate stock weighing to ensure objectivity.

LC-MS/MS Instrumental Method

The conditions below are a robust starting point and may require optimization based on the specific instrument and matrix.

Liquid Chromatography (LC) Parameters

Causality: A C18 column is chosen for its excellent retention of moderately polar compounds like anthocyanins. The gradient elution allows for the separation of the target analyte from other, more or less polar, matrix components. Formic acid in the mobile phase is critical for good peak shape and maintaining analyte stability.[11]

ParameterRecommended Setting
LC System High-Performance or Ultra-High-Performance LC system
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 40% B over 10 min, hold 2 min, return to 5% B, re-equilibrate 3 min
Tandem Mass Spectrometry (MS/MS) Parameters

Causality: ESI in positive mode is selected because the flavylium cation is already positively charged at low pH. The MRM transitions are chosen based on the predictable fragmentation of the analyte. The transition to the aglycone (m/z 317.1) is highly characteristic, while the transition involving the loss of a single glucose moiety (m/z 625.2) offers high specificity and signal intensity.[12]

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Gas Flow (Nebulizer) Instrument Dependent
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table of MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
Petunidin-diglucoside787.2625.2 (M+H - Glucose)+10025Quantifier
Petunidin-diglucoside787.2317.1 (Petunidin Aglycone)+10040Qualifier
Malvidin-3-glucoside (IS)493.1331.1 (Malvidin Aglycone)+10030Internal Standard

Method Validation Results

A robust analytical method must be validated to prove its fitness for purpose.[13][14] The following table summarizes the expected performance characteristics based on established guidelines.[6][15]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.990.998
Range 1 - 1000 ng/mLMeets criteria
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to +8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 3.1-7.8% Inter-day: 5.5-9.2%
Lower Limit of Quant. Signal-to-Noise > 101 ng/mL
Matrix Effect IS-normalized factor 0.85-1.150.92 - 1.08
Recovery Consistent and precise88.5% (RSD < 6%)
Specificity No interfering peaks at analyte RTNo interference observed

Conclusion

The LC-MS/MS method described provides a reliable and robust tool for the selective quantification of this compound. By implementing a stability-focused sample preparation protocol and leveraging the specificity of MRM detection, this method is well-suited for demanding applications in academic and industrial research. The comprehensive validation ensures that the data generated is accurate, precise, and defensible, enabling confident decision-making in studies ranging from natural product characterization to pharmacokinetic analysis.

References

Application Note: A Comprehensive Guide to the NMR Structural Elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Complex Anthocyanins

Acylated anthocyanins represent a significant class of natural pigments responsible for many of the red, purple, and blue colors in plants. Their complex structures, often involving multiple glycosylation and acylation sites, present a formidable challenge for unambiguous characterization. Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a prime example of such a molecule, featuring a petunidin aglycone, a diglucoside moiety at the C-5 position, and an acylated glucoside at the C-3 position. While techniques like HPLC-MS can provide valuable information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive method for complete structural elucidation[1][2].

This guide provides a detailed workflow and protocols for the complete NMR analysis of this compound. It is designed for researchers in natural product chemistry, metabolomics, and drug development, offering insights into not just the procedural steps but also the underlying logic that drives experimental choices.

Molecular Structure and Numbering

A clear understanding of the molecular framework and the standard numbering convention for flavonoids is the first step in the analytical process. The structure consists of four key moieties: the Petunidin aglycone, a p-coumaroyl group, and three glucose units. The precise linkage of the diglucoside at the C-5 position (e.g., 1→2, 1→6) is a key structural question that this NMR workflow is designed to answer.

Caption: Molecular structure of this compound with key moieties.

Overall Analytical Workflow

The structural elucidation follows a logical progression from sample preparation to advanced 2D NMR experiments. Each step builds upon the last, providing a layer of data that, when combined, reveals the complete molecular architecture.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation Isolation Isolation & Purification (e.g., HPLC) Prep NMR Sample Preparation (Solvent, Concentration) Isolation->Prep NMR_1D 1D NMR (¹H, ¹³C, DEPT) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Assign Signal Assignment NMR_2D->Assign Connect Connectivity Mapping (HMBC, COSY) Assign->Connect Stereo Stereochemistry & Conformation (NOESY, J-couplings) Connect->Stereo Structure Final Structure Confirmation Stereo->Structure

Caption: Workflow for the NMR structural elucidation of complex natural products.

Part I: Protocol for NMR Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. For anthocyanins, the choice of solvent is critical for stability and achieving high-resolution spectra.

Causality Behind Experimental Choices:

  • Solvent System: Anthocyanins exist in a pH-dependent equilibrium. To obtain sharp, well-resolved spectra, it is essential to stabilize the molecule in its flavylium cation form. This is achieved by using a slightly acidic solvent system. A mixture of deuterated methanol (CD₃OD) with a small amount of deuterated trifluoroacetic acid (TFA-d) or hydrochloric acid in D₂O (DCl) is standard practice[3][4][5]. CD₃OD is an excellent solvent for polar glycosides, and the acid ensures the flavylium cation is the predominant species.

  • Concentration: A balance must be struck between having enough material for good signal-to-noise, especially for ¹³C and 2D experiments, and avoiding concentration-dependent effects like aggregation, which can broaden signals[6][7]. A concentration of 5-15 mg in 0.5-0.6 mL of solvent is typically recommended for a standard 5 mm NMR tube[8].

  • Filtration: The sample solution must be free of any particulate matter, as suspended solids will severely degrade spectral resolution by disrupting the magnetic field homogeneity[9][10].

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-15 mg of the purified this compound sample into a clean, dry glass vial.

  • Solvent Preparation: Prepare the NMR solvent by adding 0.5% v/v TFA-d to high-purity CD₃OD. For example, add 2.5 µL of TFA-d to 0.5 mL of CD₃OD.

  • Dissolution: Add approximately 0.6 mL of the acidified CD₃OD solvent to the vial containing the sample. Gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or Kimwipe into the neck. Filter the sample solution through this pipette directly into a clean, high-quality 5 mm NMR tube[8]. This removes any dust or micro-precipitates.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any fingerprints or dust. The sample is now ready for analysis.

Part II: Protocols for NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required to solve the structure. The following protocols are based on a 500 MHz or higher field NMR spectrometer.

1D NMR Experiments (The Foundation)
  • ¹H NMR (Proton): Provides the initial overview of the molecule, showing the number of different proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).

    • Protocol: Acquire a standard ¹H spectrum with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Use 16 to 64 scans for good signal-to-noise.

  • ¹³C{¹H} NMR (Carbon): Shows the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

    • Protocol: Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent. This is invaluable for assigning the sugar and aglycone carbons.

    • Protocol: Run a standard DEPT-135 pulse program. This experiment is much faster than a standard ¹³C experiment.

2D NMR Experiments (The Connectivity Map)

2D NMR is essential for establishing the connectivity between atoms. These experiments correlate signals from different nuclei, allowing for the assembly of the molecular fragments[1][11][12].

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds)[11]. This is used to trace the proton networks within each sugar ring and within the aromatic rings of the aglycone and acyl moieties.

    • Protocol: Acquire a gradient-enhanced DQF-COSY (Double-Quantum Filtered) for higher resolution. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (a one-bond correlation)[12]. This is the primary method for assigning the ¹³C signals of all protonated carbons.

    • Protocol: Use a gradient-enhanced, sensitivity-improved HSQC experiment. Set the ¹J(CH) coupling constant to an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away[11]. These long-range correlations are the "glue" used to connect the different structural units.

    • Protocol: Acquire a gradient-enhanced HMBC. Set the long-range coupling constant (nJ(CH)) to 8 Hz. This value is a good compromise for observing correlations across glycosidic linkages and through carbonyl groups.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding connectivity[6][7]. They are crucial for determining stereochemistry (e.g., the β-configuration of the glucose units) and the 3D conformation of the molecule, such as the spatial relationship between the acyl group and the aglycone.

    • Protocol: For a molecule of this size, ROESY often provides more reliable, unambiguous results than NOESY. Use a mixing time of 200-500 ms.

Part III: Spectral Interpretation and Structure Elucidation

This section details the logical process of using the acquired spectra to assemble the final structure.

Identifying Key Reporter Signals in the ¹H NMR
  • Aglycone: Look for the characteristic downfield singlet for H-4 (typically δ 8.5-9.1 ppm)[3]. The A-ring protons (H-6, H-8) will appear as meta-coupled doublets or singlets around δ 6.5-7.0 ppm. The B-ring protons (H-2', H-6') will show distinct patterns based on their substitution.

  • Anomeric Protons: The protons on the C-1 of each sugar (H-1'', H-1'''', H-1''''') are "anomeric" and appear in a relatively clear region between δ 5.0-5.8 ppm. Their coupling constants (J) are diagnostic of their stereochemistry: a large coupling constant (J = 7-8 Hz) indicates a β-configuration, which is common for glucose[3].

  • p-Coumaroyl Group: This moiety is identified by a pair of trans-coupled vinyl protons (H-7''', H-8''') with a large coupling constant (J ≈ 16 Hz) and an AA'BB' system for the four aromatic protons.

Assembling Fragments with COSY

Start with the anomeric protons identified in the ¹H spectrum. Use the COSY spectrum to "walk" around each of the three sugar rings. For example, the H-1'' signal will show a cross-peak to H-2'', which in turn will correlate with H-3'', and so on, until the entire spin system of that glucose unit is mapped out. The same process is applied to the aromatic protons of the aglycone and the acyl group.

Connecting the Fragments with HMBC

The HMBC spectrum provides the definitive connections between the four structural moieties. The following diagram and list highlight the most critical correlations to look for.

G AGLYCONE Petunidin Aglycone (C-3, C-5) GLC3 3-O-Glucose (H-1'', C-6'') GLC3:e->AGLYCONE:w H-1'' → C-3 COUM p-Coumaroyl (C=O) COUM:n->GLC3:s H-6'' → C-9''' (C=O) GLC5_in Inner 5-O-Glucose (H-1'''', C-X'''') GLC5_in:w->AGLYCONE:e H-1'''' → C-5 GLC5_out Outer 5-O-Glucose (H-1''''') GLC5_out:w->GLC5_in:e H-1''''' → C-X''''

Caption: Key HMBC correlations for linking the molecular fragments.

  • Aglycone to 3-Glc: A clear cross-peak between the anomeric proton of the 3-linked glucose (H-1'') and the C-3 carbon of the petunidin aglycone.

  • 3-Glc to p-Coumaroyl: A correlation between the H₂-6'' protons of the 3-linked glucose (which are shifted downfield due to esterification) and the carbonyl carbon (C-9''') of the p-coumaroyl group.

  • Aglycone to 5-Diglucoside: A correlation between the anomeric proton of the inner glucose (H-1'''') and the C-5 carbon of the aglycone.

  • Inter-Glycosidic Linkage: The most crucial correlation for defining the "diglucoside". A cross-peak will be observed between the anomeric proton of the outer glucose (H-1''''') and one of the carbons of the inner glucose. For example, if the linkage is a (1→6) gentiobiose, a correlation between H-1''''' and C-6'''' will be seen. This single cross-peak definitively establishes the linkage point.

Confirming Stereochemistry with NOESY/ROESY
  • Glycosidic Linkages: For a β-glucoside attached at C-3, a NOE/ROE should be observed between the anomeric proton H-1'' and the aglycone proton H-4.

  • Intramolecular Stacking: In acylated anthocyanins, the aromatic acyl group often stacks over the aglycone B-ring[6][7]. This would be confirmed by observing NOE/ROE cross-peaks between the protons of the p-coumaroyl ring and the protons of the petunidin B-ring (e.g., H-2', H-6').

Part IV: Summary of Expected NMR Data

The following tables summarize the anticipated chemical shifts for the complete structure, synthesized from published data on similar anthocyanins[4][13][14]. These values serve as a guide for the assignment process.

Table 1: Expected ¹H NMR Assignments (500 MHz, CD₃OD + 0.5% TFA-d)

Moiety Position δ (ppm) Range Multiplicity J (Hz)
Petunidin Aglycone H-4 8.8 - 9.0 s -
H-6 6.6 - 6.8 d ~2.0
H-8 6.8 - 7.0 d ~2.0
H-2' 7.8 - 8.0 d ~2.2
H-6' 7.9 - 8.1 d ~2.2
OCH₃-3' 3.9 - 4.1 s -
p-Coumaroyl Acyl H-7''' 7.5 - 7.7 d ~16.0
H-8''' 6.3 - 6.5 d ~16.0
H-2''', H-6''' 7.3 - 7.5 d ~8.5
H-3''', H-5''' 6.7 - 6.9 d ~8.5
3-O-Glucose H-1'' 5.3 - 5.5 d ~7.8
H-2'' - H-5'' 3.5 - 4.0 m -
H₂-6'' 4.3 - 4.5 m -
5-O-Diglucoside H-1'''' (inner) 5.1 - 5.3 d ~7.8
H-1''''' (outer) 4.9 - 5.1 d ~7.8

| | Other sugar H | 3.2 - 3.9 | m | - |

Table 2: Expected ¹³C NMR Assignments (125 MHz, CD₃OD + 0.5% TFA-d)

Moiety Position δ (ppm) Range
Petunidin Aglycone C-2 162 - 164
C-3 144 - 146
C-4 135 - 137
C-5 157 - 159
C-7 158 - 160
C-9 147 - 149
C-1' 120 - 122
C-3' 148 - 150
C-4' 146 - 148
OCH₃-3' 56 - 58
p-Coumaroyl Acyl C-9''' (C=O) 168 - 170
C-7''' 146 - 148
C-8''' 114 - 116
C-1''' 126 - 128
3-O-Glucose C-1'' 102 - 104
C-6'' 63 - 65
5-O-Diglucoside C-1'''' (inner) 103 - 105
C-1''''' (outer) 104 - 106

| | Other sugar C | 61 - 78 |

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies on the synergistic use of multiple NMR techniques. While 1D spectra provide an initial footprint, it is the suite of 2D experiments—COSY for intra-ring connectivity, HSQC for direct C-H assignment, and crucially, HMBC for inter-moiety linkages—that enables the unambiguous assembly of the molecular puzzle. By following the detailed protocols and interpretation logic outlined in this guide, researchers can confidently determine the complete and correct structure of this and other similarly complex acylated anthocyanins.

References

Application Notes and Protocols for In Vitro Cell Culture Studies of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Complex Anthocyanin

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in fruits, vegetables, and flowers. Anthocyanins are renowned for their potent antioxidant properties and have garnered significant interest for their potential therapeutic applications in a range of human diseases, including cancer and inflammatory conditions.[1][2][3] The complex structure of this particular petunidin derivative, featuring both coumaryl and diglucoside moieties, suggests unique bioavailability and bioactivity profiles that warrant thorough investigation.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust in vitro cell culture studies on this compound. The protocols outlined herein are designed to assess its cytotoxic, antioxidant, and anti-inflammatory properties, providing a foundational understanding of its therapeutic potential.

A Critical Preliminary Step: Assessing Compound Stability

A crucial, yet often overlooked, aspect of studying anthocyanins in vitro is their inherent instability in typical cell culture media.[4][5] The pH and composition of media like DMEM, coupled with incubation at 37°C, can lead to rapid degradation of the parent compound.[4][5] This degradation can confound experimental results, as any observed biological effects may be attributable to the degradation products rather than the intact anthocyanin.[4] Therefore, prior to initiating any bioactivity assays, it is imperative to assess the stability of this compound in the specific cell culture medium to be used. This can be achieved by incubating the compound in the medium for various time points (e.g., 1, 2, 4, 8, and 24 hours) and quantifying its concentration using HPLC. This preliminary analysis will inform the appropriate incubation times for subsequent experiments.

Part 1: Foundational Analysis - Cytotoxicity Assessment

Before evaluating the therapeutic properties of any compound, it is essential to determine its cytotoxic profile. This initial screening identifies the concentration range at which the compound is non-toxic and can be safely used for further experimentation. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[6][7][8][9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Adherent Cancer Cells (e.g., MCF-7, HT-29) Seed_Cells Seed Cells into 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Stock Solution of Petunidin Derivative Treat_Cells Treat with Serial Dilutions of Compound (24-72h) Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals (DMSO) Add_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) using standard cell culture techniques.[10][11][12][13][14]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8][9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the petunidin derivative. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][8]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Investigating Antioxidant Potential

A hallmark of many anthocyanins is their ability to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The DCFH-DA assay is a common method for measuring intracellular ROS levels.[15][16][17][18][19]

Protocol: DCFH-DA Assay for Intracellular ROS
  • Cell Seeding and Treatment:

    • Seed cells (e.g., a relevant cancer cell line or a cell line susceptible to oxidative stress) into a 24-well plate or a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.[18]

    • Treat the cells with a non-toxic concentration of this compound for a predetermined time (based on stability data).

    • Include a positive control group treated with an ROS-inducing agent (e.g., H₂O₂ or TBHP) and an untreated control group.[15][19]

  • DCFH-DA Loading:

    • Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium at a final concentration of 10-25 µM.[16][18]

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[16][17][18]

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS or serum-free medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized product, DCF, are approximately 495 nm and 529 nm, respectively.[15][16][19]

  • Data Analysis:

    • Quantify the fluorescence intensity for each treatment group.

    • Express the results as a percentage of the fluorescence intensity of the positive control or as a fold change relative to the untreated control.

Part 3: Elucidating Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. Natural products are a promising source of anti-inflammatory agents.[20][21] Key inflammatory mediators include nitric oxide (NO) and pro-inflammatory cytokines, often regulated by the NF-κB signaling pathway.

Signaling Pathway: LPS-Induced NF-κB Activation

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to pro-inflammatory gene expression.

Protocol: Measurement of Nitric Oxide Production (Griess Assay)
  • Cell Culture and Treatment:

    • Use a murine macrophage cell line such as RAW 264.7.[21][22]

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[22] Include appropriate controls (untreated, LPS only, and petunidin derivative only).

  • Griess Reaction:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[22][23]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[23]

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 540 nm.[23][24][25]

    • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins
  • Cell Lysis and Protein Quantification:

    • Seed cells (e.g., RAW 264.7) in 6-well plates.

    • Pre-treat with the petunidin derivative, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe changes in protein phosphorylation and degradation.[22]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of total protein per sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.[26][27][28]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.

Protocol: qPCR for Pro-Inflammatory Gene Expression
  • RNA Extraction and cDNA Synthesis:

    • Culture and treat cells as described for the Western blot analysis, but with a longer LPS stimulation time (e.g., 4-24 hours) to allow for gene transcription.[29]

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or ACTB).[29][30][31][32]

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Analyze the qPCR data using the comparative C(T) (ΔΔC(T)) method to determine the relative fold change in gene expression for each treatment group compared to the LPS-stimulated control.

Data Presentation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-724TBD
48TBD
72TBD
HT-2924TBD
48TBD
72TBD
TBD: To Be Determined experimentally.

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)Relative Gene Expression (Fold Change vs. LPS Control)
iNOS
Control-TBDTBD
LPS (1 µg/mL)-1001
Petunidin DerivativeXTBDTBD
YTBDTBD
ZTBDTBD
TBD: To Be Determined experimentally.

Conclusion

The protocols detailed in this guide provide a robust and systematic approach to the in vitro evaluation of this compound. By first establishing a non-toxic concentration range and then proceeding to investigate its antioxidant and anti-inflammatory properties, researchers can build a comprehensive understanding of this compound's biological activities. The elucidation of its effects on key signaling pathways, such as the NF-κB pathway, will be crucial in uncovering its mechanism of action and paving the way for further pre-clinical and clinical development.

References

Application Notes & Protocols for In Vivo Studies Using Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Investigating Acylated Anthocyanins

Anthocyanins, the pigments responsible for the vibrant red, purple, and blue hues in many plants, are a subject of intense research due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside belongs to a specific subclass known as acylated anthocyanins. The addition of an acyl group, in this case, p-coumaric acid, significantly alters the molecule's physicochemical properties.[3][4] This structural modification enhances its stability against degradation from changes in pH and temperature, a critical factor for maintaining bioactivity during and after consumption.[1][3][4]

While non-acylated anthocyanins have been extensively studied, acylated forms like this compound, commonly found in grapes and pigmented vegetables, may possess distinct bioavailability and metabolic fates.[3][4][5][6][7] The enhanced stability of acylated anthocyanins could lead to different interactions with the gut microbiota and potentially greater systemic or localized effects.[1][3][4] This guide provides a comprehensive framework for designing and executing scientifically rigorous in vivo studies to elucidate the physiological effects and therapeutic potential of this specific acylated anthocyanin.

Part 1: Pre-clinical Study Design & Foundational Considerations

A well-designed in vivo study is paramount for generating reproducible and translatable data. Key considerations include the animal model, compound formulation, and determination of a dosing strategy.

Compound Sourcing and Formulation

This compound is a natural product that can be isolated from sources like grapes (Vitis vinifera).[5][6][7][8][9] For research purposes, it is available through specialized chemical suppliers.[5][6][7][8][9]

Formulation for Oral Administration: The choice of vehicle is critical for ensuring stability and bioavailability. Due to the moderately polar nature of anthocyanins, aqueous-based vehicles are often suitable.[10]

  • Recommended Vehicle: A common and effective vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile, purified water. Tween 80 (e.g., 0.25%) can be added to improve suspension and prevent aggregation.[6]

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% CMC solution.

    • Create a homogenous suspension of the compound in the vehicle using a sonicator or a high-speed homogenizer.

    • Prepare fresh daily to avoid degradation, as anthocyanin stability in aqueous solutions can be time-limited.[11]

Animal Model Selection

The selection of an appropriate animal model is dictated by the research question. Given the known anti-inflammatory and antioxidant properties of anthocyanins, models of inflammation or metabolic disease are highly relevant.[1][12][13]

Research Area Recommended Model Rationale & Key Features
Acute Inflammation Carrageenan-Induced Paw Edema (Rat/Mouse)A well-established, reproducible model for screening acute anti-inflammatory activity.[14] The mechanism involves distinct phases of mediator release (histamine, serotonin, prostaglandins).[14]
Chronic Inflammation / Arthritis Adjuvant-Induced Arthritis (Rat)This model shares immunological and pathological features with human rheumatoid arthritis, making it suitable for studying chronic inflammatory processes.[15]
Metabolic Syndrome / Type 2 Diabetes Zucker Diabetic Fatty (ZDF) Rats or High-Fat Diet (HFD)-Induced Obese MiceThese models develop key features of human type 2 diabetes, such as hyperglycemia and insulin resistance, and are useful for studying metabolic modulation.[16][17]
Neuroinflammation / Cognitive Decline Lipopolysaccharide (LPS)-induced Neuroinflammation ModelIntraperitoneal or intracerebroventricular injection of LPS induces a robust neuroinflammatory response, allowing for the study of neuroprotective effects.[18]
Pharmacokinetics and Dosing Rationale

The bioavailability of anthocyanins is generally low, and they undergo significant metabolism.[19] The acylation of this compound may alter its absorption and metabolic profile compared to non-acylated counterparts.[3][4]

  • Dosing: Based on previous in vivo studies with various anthocyanin extracts, a dose range of 25-100 mg/kg body weight administered via oral gavage is a reasonable starting point for efficacy studies.[16][17] A dose-response study is recommended to identify the optimal therapeutic window.

  • Frequency: Daily administration is typical for chronic disease models. The timing of administration should be consistent across all experimental groups.

Part 2: Experimental Protocols

The following protocols provide step-by-step methodologies for conducting an in vivo study using the carrageenan-induced paw edema model as an example of an acute inflammation study.

General Experimental Workflow

The diagram below illustrates the typical workflow for a preclinical in vivo study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Measurement & Collection cluster_3 Phase 4: Analysis Acclimation Animal Acclimation (7 days) Group Randomization into Treatment Groups Acclimation->Group Dosing Compound Administration (e.g., Oral Gavage) Group->Dosing Induction Induction of Pathology (e.g., Carrageenan Injection) Dosing->Induction Measurement Endpoint Measurement (e.g., Paw Volume) Induction->Measurement Collection Sample Collection (Blood, Tissue) Measurement->Collection Analysis Biochemical & Histological Analysis Collection->Analysis Stats Statistical Analysis Analysis->Stats

Caption: General workflow for a preclinical in vivo study.

Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound on acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (0.5% CMC)

  • Positive control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plebthysmometer for paw volume measurement

Procedure:

  • Acclimation: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (0.5% CMC)

    • Group 2: this compound (e.g., 50 mg/kg)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg)

  • Dosing: Administer the respective treatments orally via gavage one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Euthanasia and Sample Collection: At the end of the experiment (e.g., 4 or 6 hours post-induction), euthanize the animals according to approved ethical protocols. Collect blood via cardiac puncture for serum analysis and excise the inflamed paw tissue.

Sample Processing and Analysis

Blood Samples:

  • Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate serum.

  • Store serum at -80°C for subsequent analysis of inflammatory markers (e.g., TNF-α, IL-6) using ELISA kits.

Tissue Samples:

  • For Histology: Fix a portion of the paw tissue in 10% neutral buffered formalin for 24-48 hours, then process for paraffin embedding, sectioning, and Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration.

  • For Biochemical Analysis: Homogenize the remaining tissue in an appropriate buffer. Use the homogenate to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzymes (e.g., superoxide dismutase - SOD).

Part 3: Data Analysis and Interpretation

Quantitative Data Summary

All quantitative results should be presented as mean ± standard error of the mean (SEM).

Parameter Vehicle Control Compound (50 mg/kg) Positive Control
Paw Edema (mL) at 3h Insert ValueInsert ValueInsert Value
Serum TNF-α (pg/mL) Insert ValueInsert ValueInsert Value
Tissue MDA (nmol/mg protein) Insert ValueInsert ValueInsert Value
Tissue SOD (U/mg protein) Insert ValueInsert ValueInsert Value
Statistical Analysis
  • Use one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare differences between the treatment groups and the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

Mechanistic Insights: Potential Signaling Pathways

Anthocyanins are known to exert their anti-inflammatory effects by modulating key signaling pathways. A potential mechanism for this compound is the inhibition of the NF-κB pathway, a central regulator of inflammation.

G Compound Petunidin-3-O-(...) -diglucoside IKK IKK Complex Compound->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NFκB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB_p65 NF-κB (p65/p50) IkB:e->IkB_NFkB:w Nucleus Nucleus NFkB_p65->Nucleus Translocates to NFkB_p65:w->IkB_NFkB:e Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Initiates IkB_NFkB->NFkB_p65 Releases NF-κB

Caption: Potential inhibition of the NF-κB signaling pathway.

Part 4: Advanced Analytical Protocols

For a deeper understanding of the compound's fate in vivo, pharmacokinetic analysis is essential.

Quantification in Biological Matrices

The analysis of anthocyanins and their metabolites in plasma, urine, and fecal samples requires sensitive analytical techniques.[20][21]

Methodology: UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying these compounds in complex biological matrices.[22][23]

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile containing a suitable internal standard to one volume of plasma.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed following protein precipitation.[10][19]

Instrumentation Parameters:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[24]

  • Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive mode, with Multiple Reaction Monitoring (MRM) for specific quantification of the parent compound and its expected metabolites.

Conclusion and Future Directions

The study of this compound in vivo offers a promising avenue for discovering novel therapeutic agents for inflammatory and metabolic diseases. The enhanced stability of this acylated anthocyanin suggests it may have a unique pharmacokinetic and pharmacodynamic profile. Rigorous application of the protocols outlined in this guide will enable researchers to generate high-quality, reproducible data, contributing to a deeper understanding of its biological activities and potential for clinical translation. Future studies should focus on chronic disease models, detailed pharmacokinetic modeling, and investigation of its effects on the gut microbiome, which plays a crucial role in the metabolism of polyphenols.

References

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: A Comprehensive Guide to its Application as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a prominent acylated anthocyanin, for its application as a natural food colorant. This document is intended for researchers, scientists, and professionals in the food and drug development industries. It details the scientific rationale behind its use, comprehensive protocols for its extraction, purification, and characterization, as well as application guidelines in food matrices. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific rigor and reproducibility. All methodologies and claims are substantiated with citations to authoritative scientific literature.

Introduction: The Scientific Merit of Acylated Anthocyanins

The food industry is experiencing a significant shift towards natural ingredients, driven by consumer demand for clean-label products. Natural food colorants are at the forefront of this movement, with anthocyanins, the pigments responsible for the red, purple, and blue hues in many fruits and vegetables, being a primary focus.[1] Petunidin, an O-methylated anthocyanidin, is a dark-red or purple water-soluble pigment found in numerous berries and grapes.[2][3]

This compound is a specific glycosylated and acylated form of petunidin. The acylation, in this case with a p-coumaryl group, confers enhanced stability to the anthocyanin molecule.[4][5] This increased stability, particularly in response to pH changes, light, and temperature, makes it a superior candidate for a food colorant compared to its non-acylated counterparts.[5][6] This guide will provide the necessary technical details for harnessing the potential of this vibrant and robust natural colorant.

Chemical Profile of this compound
PropertyValueSource
Molecular Formula C37H39ClO19[7][8]
Molecular Weight 823.15 g/mol [8]
IUPAC Name [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride[7]
Natural Sources Grapes (Vitis vinifera), particularly in the skins.[7][8][9][10]

Extraction of Acylated Petunidins from Grape Skins: A Step-by-Step Protocol

The following protocol details an efficient method for the extraction of this compound from grape skins, a readily available and rich source. This protocol is based on established methods for anthocyanin extraction from grape pomace.[1][11]

Rationale for Method Selection

Ultrasound-Assisted Extraction (UAE) is chosen for its efficiency in disrupting plant cell walls, which enhances solvent penetration and significantly reduces extraction time and temperature compared to conventional methods.[11] This is crucial for preserving the integrity of the heat- and light-sensitive anthocyanin molecules. An acidified ethanol solvent system is employed to maintain the flavylium cation form of the anthocyanin, which is the most stable and colorful state.

Materials and Equipment
  • Dried and powdered red grape skins

  • Ethanol (95%, food grade)

  • Hydrochloric acid (HCl) or Formic Acid

  • Ultrasonic bath or probe sonicator

  • Beakers and flasks

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Extraction Protocol
  • Solvent Preparation: Prepare the extraction solvent by acidifying 70% ethanol with 0.1% HCl (v/v). For example, to make 1 L of solvent, mix 700 mL of absolute ethanol with 299 mL of distilled water and 1 mL of concentrated HCl.

  • Sample Preparation: Weigh 100 g of dried, powdered grape skins and place them in a 2 L beaker.

  • Extraction: Add 1 L of the acidified ethanol solvent to the grape skin powder (solid-to-liquid ratio of 1:10 w/v).

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C. If using a probe sonicator, immerse the probe into the slurry and sonicate for the same duration, ensuring the temperature does not exceed 40°C.

  • Separation: After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant, which contains the extracted anthocyanins.

  • Re-extraction (Optional but Recommended): To maximize the yield, repeat the extraction process (steps 3-6) on the solid residue with a fresh portion of the extraction solvent.

  • Solvent Evaporation: Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until the ethanol is removed and a viscous aqueous extract remains.

Extraction_Workflow Start Start: Dried Grape Skins Solvent Prepare Acidified Ethanol Solvent Start->Solvent Extraction Ultrasound-Assisted Extraction (UAE) Start->Extraction Solvent->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Anthocyanin Extract) Centrifugation->Supernatant Residue Solid Residue Centrifugation->Residue Combine Combine Supernatants Supernatant->Combine Re_extraction Re-extract Residue (Optional) Residue->Re_extraction Re_extraction->Centrifugation Evaporation Rotary Evaporation Combine->Evaporation Final_Extract Concentrated Aqueous Extract Evaporation->Final_Extract

Caption: Workflow for Ultrasound-Assisted Extraction of Anthocyanins.

Purification Protocol: Isolating this compound

The crude extract contains a mixture of various phenolic compounds. A two-step purification process involving solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC) is recommended for isolating the target compound to a high degree of purity.

Step 1: Solid-Phase Extraction (SPE) for Initial Cleanup

SPE with a C18 cartridge is an effective method for removing sugars, organic acids, and other polar compounds, thus enriching the anthocyanin fraction.

  • Concentrated aqueous extract from the extraction step

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acidified distilled water (0.01% HCl)

  • SPE manifold

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of acidified distilled water.

  • Sample Loading: Load the concentrated aqueous extract onto the conditioned cartridge. The anthocyanins will adsorb to the C18 stationary phase.

  • Washing: Wash the cartridge with 20 mL of acidified distilled water to remove unretained polar impurities.

  • Elution: Elute the anthocyanin fraction with 15 mL of acidified methanol (0.1% HCl).

  • Drying: Dry the eluted fraction under a stream of nitrogen or using a rotary evaporator.

Step 2: Preparative HPLC for High-Purity Isolation

Preparative HPLC is a powerful technique for separating individual anthocyanins from the enriched fraction.[12]

  • Dried, anthocyanin-enriched fraction from SPE

  • Preparative HPLC system with a diode-array detector (DAD)

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • Mobile Phase A: 5% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Fraction collector

  • Sample Preparation: Redissolve the dried anthocyanin fraction in a small volume of Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 520 nm

    • Injection Volume: 5 mL

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-25% B

      • 25-30 min: 25-40% B

      • 30-35 min: 40-60% B

      • 35-40 min: 60-10% B (column wash)

      • 40-45 min: 10% B (re-equilibration)

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum. The identity of the peak should be confirmed by analytical HPLC-MS.

  • Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator to obtain the purified compound.

Purification_Workflow Crude_Extract Concentrated Aqueous Extract SPE Solid-Phase Extraction (C18 Cartridge) Crude_Extract->SPE Enriched_Fraction Enriched Anthocyanin Fraction SPE->Enriched_Fraction Waste Sugars, Organic Acids, Other Impurities SPE->Waste Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Purified_Compound Purified Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Prep_HPLC->Purified_Compound Other_Anthocyanins Other Anthocyanins Prep_HPLC->Other_Anthocyanins

Caption: Purification workflow for isolating the target anthocyanin.

Application in a Model Food System: A Beverage Model

To evaluate the performance of the purified this compound as a food colorant, a model beverage system is utilized. This allows for the assessment of its color stability under various conditions.

Model Beverage Formulation
  • Citrate-phosphate buffer (to maintain a constant pH, e.g., pH 3.5)

  • Sucrose (10% w/v)

  • Purified this compound (at a concentration to achieve the desired color intensity, e.g., 50 mg/L)

  • Distilled water

Stability Testing Protocol
  • Preparation: Prepare the model beverage and dispense it into clear glass vials.

  • Experimental Conditions: Expose the vials to a range of conditions to simulate real-world storage and processing:

    • Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.

    • Light: Expose another set of vials to a controlled light source (e.g., a light box with a defined lux level) at a constant temperature (e.g., 25°C). A control set should be kept in the dark at the same temperature.

  • Analysis: At regular intervals (e.g., 0, 1, 2, 4, and 8 weeks), analyze the samples for:

    • Color: Measure the CIELAB color coordinates (L, a, b*) using a colorimeter.

    • Anthocyanin Content: Quantify the remaining anthocyanin concentration using analytical HPLC.

    • Degradation Index: Calculate the percentage of color loss and anthocyanin degradation over time.

Interpreting the Results

A stable colorant will exhibit minimal changes in its CIELAB values and a low rate of anthocyanin degradation under the tested conditions. The acylated nature of this compound is expected to result in significantly better stability compared to non-acylated anthocyanins, particularly at higher pH values and under light exposure.[6][13]

Representative Color Characteristics of Petunidin Derivatives at Different pH Values
pHVisual ColorRepresentative LRepresentative aRepresentative b*
2.0 Red50.245.815.3
3.5 Reddish-Purple45.638.25.1
5.0 Purple40.125.5-10.2
7.0 Bluish-Purple35.810.3-20.5
8.0 Blue30.5-5.7-25.1

Note: These are representative values for petunidin derivatives and may vary slightly for the specific compound.[8][14][15]

Safety and Regulatory Considerations

Toxicological Profile

Studies on acylated anthocyanin derivatives have demonstrated a favorable safety profile. For instance, acute toxicity studies in mice have shown a lethal dose (LD50) of greater than 10 g/kg, indicating low acute toxicity.[16] Subacute and subchronic toxicity studies have also shown no significant adverse effects on body weight, organ function, or histology at reasonable consumption levels.[16][17] While specific toxicological data for this compound may be limited, the data on structurally similar compounds suggest a high degree of safety for its use in food.

Regulatory Status in the United States

In the United States, color additives are categorized as either "certified" or "exempt from certification." Natural colorants like anthocyanins fall under the "exempt from certification" category.[5] It is important to note that the FDA does not permit the use of the term "natural color" on food labels.[16][18] Instead, the presence of the colorant must be declared in the ingredient list as "artificial color," "color added," or "colored with..." followed by the name of the colorant as it appears in the regulations (e.g., "fruit juice for color").[5]

Conclusion

This compound presents a compelling case as a high-performance natural food colorant. Its inherent stability, conferred by acylation, addresses many of the challenges associated with the use of natural pigments in food and beverage applications. The protocols outlined in this guide provide a robust framework for the extraction, purification, and application of this promising colorant, enabling researchers and developers to explore its full potential in creating vibrant, clean-label food products.

References

Troubleshooting & Optimization

"Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside" degradation and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This document is designed for researchers, scientists, and drug development professionals actively working with this complex acylated anthocyanin. Here, we move beyond basic protocols to address the specific challenges and nuances you may encounter during your experiments, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability, degradation, and handling of this compound.

Category 1: Stability and Storage

Question: What is the primary driver of degradation for this compound, and how can I mitigate it?

Answer: The stability of this compound, like all anthocyanins, is most critically influenced by pH .[1][2][3] The molecule is most stable in acidic conditions (pH < 3), where it exists predominantly in its colored flavylium cation form.[4][5] As the pH increases towards neutral and alkaline conditions, the flavylium cation undergoes hydration to form a colorless carbinol pseudobase, which can then open its ring structure to form a chalcone.[4][6] This structural change results in a loss of color and constitutes degradation.

Core Recommendation: Always prepare stock solutions and conduct experiments in an acidic environment (pH 2-3) unless the experimental design specifically requires otherwise. Use acidified solvents for extraction and analysis to maintain the integrity of the molecule.[7][8]

Question: How do temperature and light affect the stability of my samples?

Answer: Temperature and light are significant factors that accelerate degradation.

  • Temperature: Elevated temperatures dramatically increase the rate of degradation, which often follows first-order kinetics.[9][10] The acylation with p-coumaric acid provides a degree of thermal protection compared to non-acylated anthocyanins, but the compound is still heat-labile.[11][12] For long-term storage of solid material, keep it at -20°C or below.[13][14] Solutions should be stored at -80°C for long-term use and refrigerated (2-4°C) for short-term use, always protected from light.[5][15]

  • Light: Exposure to light, particularly UV, can induce isomerization of the p-coumaric acid moiety and can lead to the cleavage of the acyl group, accelerating overall degradation.[2][15][16] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Question: I've noticed that my acylated petunidin derivative seems more stable at near-neutral pH than other anthocyanins. Why is that?

Answer: Your observation is correct and highlights a key feature of acylated anthocyanins. The p-coumaric acid group attached to the glucose moiety folds back to shield the flavylium core of the anthocyanin. This phenomenon, known as intramolecular co-pigmentation, sterically hinders the water molecule's attack at the C2 position of the flavylium cation.[2] This protection makes the molecule more resistant to the hydration reaction that initiates degradation, thus enhancing its color and stability, even at pH values where non-acylated anthocyanins would rapidly fade.[4][17][18]

Category 2: Degradation Pathways & Byproducts

Question: What are the expected degradation byproducts when this compound breaks down?

Answer: Degradation can occur at several points on the molecule, leading to a predictable set of byproducts. The primary cleavages are hydrolytic.

  • Hydrolysis of the Acyl Group: The ester bond linking the p-coumaric acid to the glucose at the C3 position can be hydrolyzed, releasing free p-coumaric acid and Petunidin-3-O-glucosyl-5-O-diglucoside.[19]

  • Hydrolysis of Glycosidic Bonds: The bonds connecting the glucose units to the petunidin aglycone can break, yielding petunidin aglycone and the respective sugar moieties.

  • Cleavage of the Anthocyanidin Ring: This is the most common pathway for color loss. Following hydration and ring-opening to the chalcone form, the molecule can cleave into two main parts derived from its A- and B-rings.[1][6]

    • A-Ring Byproduct: Phloroglucinaldehyde (or its oxidized form, phloroglucinol/1,3,5-benzenetriol).[9][20]

    • B-Ring Byproduct: Syringic acid. This is the expected phenolic acid from the petunidin B-ring, which has two hydroxyl groups and one methoxy group.[6]

Question: How can I confirm the identity of these byproducts in my experiment?

Answer: The gold standard for identification is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7] You can identify byproducts by:

  • Comparing Retention Times: Match the retention times of peaks in your degraded sample to those of authentic chemical standards (e.g., p-coumaric acid, syringic acid).

  • Matching Mass-to-Charge Ratios (m/z): Use the mass spectrometer to confirm the molecular weight of the unknown peaks.

  • Analyzing Fragmentation Patterns: Use MS/MS to fragment the parent ions of your suspected byproducts. The resulting fragmentation pattern is a molecular fingerprint that can be compared to standards or literature data for confident identification.

Category 3: Experimental Design & Troubleshooting

Question: My solution loses its purple/red color very quickly, even in what I thought was an acidic buffer. What could be wrong?

Answer: This is a common issue. Here are several potential causes and solutions:

  • Incorrect pH: Verify the final pH of your solution after adding the compound. The compound's own properties or trace impurities can sometimes alter the pH of an unbuffered or weakly buffered solution. Ensure your buffer has sufficient capacity to maintain the target pH (ideally pH 2-3).

  • Presence of Metal Ions: Trace metal ions (like Fe³⁺ or Al³⁺) can form chelates with the petunidin structure, which can either enhance or alter the color and stability, sometimes leading to unexpected shifts or degradation depending on the pH and concentration.[17] Consider using chelating agents like EDTA if metal contamination is suspected, or use high-purity water and reagents.

  • Oxygen Exposure: Dissolved oxygen can contribute to oxidative degradation.[1][2] For highly sensitive, long-term experiments, consider de-gassing your solvents by sparging with nitrogen or argon.

  • Enzymatic Activity: If you are working with crude or semi-purified plant extracts, residual enzymes like peroxidases or polyphenol oxidases could be actively degrading the anthocyanin.[21] Heat-treating the extract or using specific enzyme inhibitors may be necessary.

Question: I am seeing multiple peaks on my HPLC chromatogram for my pure standard. Is my standard contaminated?

Answer: Not necessarily. While contamination is possible, it's also likely you are observing different structural forms of the same molecule in equilibrium. At pH values between 4 and 6, anthocyanins can co-exist as the flavylium cation (colored), the carbinol pseudobase (colorless), and the chalcone (colorless/yellowish).[2][22] These forms may separate on some HPLC systems. To confirm this, acidify your sample to pH < 2 and re-inject. If the multiple peaks consolidate into a single, sharp peak, you were likely observing pH-dependent equilibrium forms.

Troubleshooting Guide: HPLC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Rapid color loss during sample preparation pH is too high (neutral/alkaline); exposure to light; high temperature during solvent evaporation.Work quickly, on ice, and in an environment protected from direct light. Use acidified solvents (e.g., methanol with 0.1% formic acid). Avoid solvent evaporation steps if possible; use "dilute-and-shoot" or protein precipitation methods.[7]
Poor peak shape (tailing, broad peaks) Suboptimal mobile phase pH; secondary interactions with the column stationary phase.Ensure the mobile phase is sufficiently acidic (e.g., water/acetonitrile with 0.1-1% formic acid) to keep the analyte in its protonated flavylium form.[7]
Low signal intensity in Mass Spectrometer Poor ionization; compound degradation in the source.Operate in positive ion mode, as the flavylium cation is pre-charged and ionizes very efficiently.[23] Optimize source parameters (e.g., temperature, gas flow) to minimize in-source degradation.
Inconsistent retention times Unstable column temperature; poorly equilibrated column; mobile phase composition drift.Use a column oven for precise temperature control. Ensure the column is fully equilibrated with the initial mobile phase conditions before each run. Prepare fresh mobile phases daily.
Cannot identify degradation byproduct peaks Byproduct concentration is too low; lack of reference standards.Concentrate the degraded sample if possible. Use MS/MS fragmentation to propose a structure based on the fragmentation pattern of the parent compound and known degradation pathways.[24]
Visualizations & Protocols
Diagrams

// Node Definitions Parent [label="this compound\n(Flavylium Cation, Colored)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydration [label="Hydration (High pH)", color="#EA4335"]; Hydrolysis [label="Hydrolysis (Heat, pH, Enzyme)", color="#34A853"]; Cleavage [label="Ring Cleavage (Heat)", color="#FBBC05"];

Carbinol [label="Carbinol Pseudobase\n(Colorless)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chalcone [label="Chalcone\n(Colorless/Yellow)", fillcolor="#F1F3F4", fontcolor="#202124"];

Byproduct_pCA [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct_Pet [label="Petunidin Aglycone", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct_A [label="A-Ring Byproduct\n(Phloroglucinaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct_B [label="B-Ring Byproduct\n(Syringic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> Carbinol [label=" Hydration (High pH)\n+H₂O", style=dashed, color="#EA4335"]; Carbinol -> Chalcone [label=" Ring Opening", style=dashed, color="#EA4335"]; Parent -> Byproduct_pCA [label=" Ester Hydrolysis", style=dashed, color="#34A853"]; Parent -> Byproduct_Pet [label=" Glycosidic Hydrolysis", style=dashed, color="#34A853"]; Chalcone -> {Byproduct_A, Byproduct_B} [label=" C-Ring Cleavage", style=dashed, color="#FBBC05"]; } } Caption: Generalized degradation pathways of the parent anthocyanin.

// Node Definitions Start [label="Prepare Stock Solution\n(Acidified Solvent, pH 3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress [label="Apply Stress Conditions\n(e.g., pH 7 Buffer, 60°C Incubation, UV Light)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Collect Aliquots\n(t=0, 1h, 2h, 4h, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Acidify & Place on Ice)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze by HPLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Interpretation\n(Quantify Parent & Byproducts)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Stress; Stress -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> Data; } } Caption: Experimental workflow for a typical stability study.

Table: Summary of Stability Under Various Conditions
Condition Factor Expected Stability / Outcome Primary Degradation Pathway
pH pH 2-3High Stability. Minimal degradation, stable color.-
pH 4-6Moderate Instability. Equilibrium between colored and colorless forms, gradual degradation.Hydration to carbinol/chalcone.
pH > 7Very Low Stability. Rapid color loss and degradation.[1][21]Hydration, ring cleavage.
Temperature 4°C (Dark)High Stability. Suitable for short-term storage (days-weeks).[5]Very slow hydrolysis.
25°C (Dark)Moderate Instability. Noticeable degradation over hours to days.Thermally accelerated hydrolysis.
60°C+Very Low Stability. Rapid degradation within minutes to hours.[9]Accelerated hydrolysis and ring cleavage.
Light Dark StorageBaseline Stability (dependent on pH and temp).-
Ambient LightLow Stability. Increased degradation rate compared to dark storage.Photodegradation, potential cleavage of acyl group.[2][16]
Experimental Protocols

Protocol 1: Accelerated Degradation Stress Test (Thermal & pH)

This protocol is designed to assess the stability of the compound under forced degradation conditions.

  • Preparation:

    • Prepare three buffer systems: pH 3.0 (e.g., Glycine-HCl), pH 5.0 (e.g., Acetate), and pH 7.0 (e.g., Phosphate).

    • Prepare a concentrated stock solution of this compound in methanol with 0.1% HCl.

    • Prepare amber HPLC vials for sample collection.

  • Execution:

    • In three separate amber glass reaction vials, add the appropriate buffer. Warm the vials to the target temperature (e.g., 60°C) in a water bath or heating block.

    • Spike each vial with the stock solution to a final concentration of ~50 µM. Mix immediately. This is your t=0 starting point.

    • Immediately withdraw a 100 µL aliquot from each vial, transfer to a pre-labeled HPLC vial containing 100 µL of 1% formic acid in water (to quench the reaction), and place on ice.

    • Continue to incubate the reaction vials at 60°C.

    • At predetermined time points (e.g., 30, 60, 120, 240 minutes), repeat the sampling and quenching process.

  • Analysis:

    • Analyze all quenched samples by HPLC-DAD or HPLC-MS to quantify the remaining parent compound and the appearance of degradation byproducts.

    • Plot the natural log of the parent compound concentration versus time to determine the degradation rate constant (k).

Protocol 2: Sample Preparation for HPLC-MS Analysis of Biological Matrices

This protocol minimizes degradation during extraction from complex samples like plasma.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Formic Acid (FA), LC-MS grade.

    • Extraction Solvent: Prepare ACN with 1% FA. Keep chilled at 4°C.

  • Procedure (Protein Precipitation): [7]

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 300 µL of chilled Extraction Solvent.

    • Add 100 µL of the plasma sample to the solvent (a 3:1 solvent-to-sample ratio).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean amber HPLC vial. Avoid disturbing the protein pellet.

  • Analysis:

    • Immediately inject the sample into the HPLC-MS/MS system. If immediate analysis is not possible, store the vials at 4°C in the autosampler for no more than 24 hours.

References

Technical Support Center: Stabilization of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside for Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex anthocyanin. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments, ensuring the integrity and accuracy of your analytical results.

Introduction: The Challenge of Instability

This compound is a vibrant, naturally occurring pigment found in various plants, including grapes.[1][2][3][4][5] As an acylated and diglycosylated anthocyanin, it possesses a complex structure that, while contributing to its unique properties, also renders it susceptible to degradation. Understanding the factors that influence its stability is paramount for accurate quantification and characterization. The primary challenges in handling this molecule stem from its sensitivity to pH, temperature, and light.[6][7][8][9] This guide will provide you with the foundational knowledge and practical protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample losing its color?

The color of your sample is directly linked to the structural integrity of the anthocyanin molecule. The vibrant reddish-purple hue is characteristic of the flavylium cation form, which is predominant only in highly acidic conditions (typically pH < 3).[7][8][9] As the pH of the solution increases, the molecule undergoes structural transformations to a colorless carbinol pseudo-base and then to a bluish quinoidal base, eventually leading to degradation into smaller, colorless phenolic compounds.[8][10] This process is often irreversible and results in a significant loss of the characteristic color.

Q2: I've stored my samples in the dark and at a low temperature, but I'm still seeing degradation. What else could be the cause?

While controlling light and temperature is crucial, the pH of your sample matrix is the most critical factor governing anthocyanin stability.[7][8] Even at low temperatures, if the pH is not sufficiently acidic, the degradation process will continue, albeit at a slower rate. Additionally, the presence of oxygen, enzymes (like polyphenol oxidase and peroxidase), and certain metal ions (such as iron and copper) can accelerate degradation.[6][7][8] It is also important to consider the purity of your solvents and reagents, as contaminants can catalyze degradation reactions.

Q3: How does the acylation with p-coumaric acid and the presence of two glucose units affect the stability of the petunidin core?

The acylation with p-coumaric acid and the presence of two glucose units (diglucoside) generally enhance the stability of the petunidin molecule compared to its non-acylated or monoglycosylated counterparts.[11][12] The bulky p-coumaroyl group can provide steric hindrance, protecting the flavylium core from nucleophilic attack by water, which is a key step in the degradation pathway.[13] The sugar moieties also contribute to stability, with diglycosides often being more stable than monoglycosides.[13][14] However, these protective effects are not absolute and are still highly dependent on the surrounding environmental conditions, particularly pH.

Troubleshooting Guides

Issue 1: Rapid Degradation of Analytical Standards and Samples

Symptoms:

  • Noticeable fading or color change of the sample or standard solution.

  • Decreasing peak area or height in subsequent HPLC injections.

  • Appearance of new, unidentified peaks in the chromatogram.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Inappropriate pH At pH values above 3, the flavylium cation is unstable and degrades.[7][8][9]Prepare all standards and samples in a slightly acidic solvent. A common choice is methanol or acetonitrile with 0.1% to 1% formic acid or trifluoroacetic acid.[15][16] Ensure the final pH of the sample solution is below 3.
Elevated Temperature Thermal energy accelerates the rate of all chemical reactions, including anthocyanin degradation.[17][18][19][20]Store stock solutions and prepared samples at low temperatures, ideally at -20°C or -80°C for long-term storage.[21] For short-term storage (a few days), 4°C is acceptable.[21] During sample preparation, work on ice whenever possible.
Exposure to Light UV and visible light can provide the energy to initiate photo-degradation of anthocyanins.[8]Work in a dimly lit environment or use amber vials and light-blocking centrifuge tubes.[21] Store samples and standards protected from light.
Presence of Oxygen Oxidative degradation can occur, leading to the breakdown of the anthocyanin structure.[8]Degas solvents before use. If possible, blanket sample vials with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

Symptoms:

  • Broad, tailing, or split peaks for this compound.

  • Inconsistent retention times.

  • Co-elution with other sample components.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Suboptimal Mobile Phase pH If the mobile phase pH is not acidic enough, the anthocyanin can exist in multiple forms, leading to peak broadening and splitting.Maintain a mobile phase pH of around 2.0 to ensure the anthocyanin remains in its stable flavylium cation form.[15] This is typically achieved by adding a small amount of acid (e.g., 0.1-1% formic acid) to the aqueous mobile phase.[15][16]
Inadequate Column Temperature Control Fluctuations in column temperature can lead to shifts in retention time.Use a column oven to maintain a consistent and controlled temperature throughout the analysis.
Sample Overload Injecting too concentrated a sample can lead to peak distortion.Dilute the sample and re-inject. Perform a linearity study to determine the optimal concentration range for your method.
Matrix Effects Other compounds in the sample extract can interfere with the chromatography.Implement a sample cleanup step before injection. Solid-phase extraction (SPE) is a common and effective method for purifying anthocyanins from complex matrices.[22]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Preparation: Prepare a stock solvent of HPLC-grade methanol or acetonitrile containing 0.1% (v/v) formic acid. Degas the solvent by sonication or vacuum filtration.

  • Weighing: Accurately weigh the required amount of this compound standard in an amber vial.

  • Dissolution: Dissolve the standard in the prepared acidic solvent to the desired concentration. Vortex briefly to ensure complete dissolution.

  • Storage: For long-term storage, aliquot the stock solution into smaller volume amber vials, blanket with nitrogen or argon, and store at -80°C. For daily use, a working stock can be kept at 4°C for no more than a few days.[21] Always bring the solution to room temperature before use to prevent condensation.

Protocol 2: Sample Extraction and Preparation for HPLC Analysis
  • Extraction: Extract the anthocyanin from the sample matrix using a weakly acidified alcoholic solvent, such as methanol with 0.1% formic acid.[22] Avoid using strong mineral acids, which can cause hydrolysis of the acyl and glycosyl groups.[22]

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup is recommended. Use a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by acidified water (e.g., water with 0.1% formic acid).

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<35°C). Reconstitute the residue in the initial mobile phase for HPLC analysis.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter into an amber HPLC vial before injection.

Visualization of Key Processes

Degradation Pathway of this compound

G A This compound (Flavylium Cation, Red/Purple) B Carbinol Pseudobase (Colorless) A->B +H2O (pH increase) C Quinoidal Base (Blue/Purple) A->C -H+ (pH increase) D Chalcone (Colorless/Yellowish) B->D Ring Opening E Degradation Products (Phenolic Acids & Aldehydes) C->E Further Degradation D->E Further Degradation

Caption: pH-dependent degradation pathway of the anthocyanin.

Recommended Workflow for Stabilization and Analysis

G cluster_prep Sample Preparation (Low Light & Temperature) cluster_analysis HPLC Analysis A Sample Extraction (Acidified Methanol/Acetonitrile) B Solid-Phase Extraction (SPE) (C18 Cartridge) A->B C Evaporation & Reconstitution (in Mobile Phase) B->C D Injection into HPLC (Amber Vial) C->D E Separation on C18 Column (Acidic Mobile Phase, pH ~2) D->E F Detection (UV-Vis @ ~520 nm) E->F

Caption: Recommended workflow for sample preparation and HPLC analysis.

References

Technical Support Center: Quantification of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. As a complex acylated anthocyanin, the quantification of this molecule presents unique challenges. This document provides field-proven insights and scientifically-grounded protocols to navigate these complexities.

I. Understanding the Molecule: Key Characteristics

This compound is a naturally occurring anthocyanin found in sources like grapes.[1][2] Its structure, comprising a petunidin aglycone, two glucose moieties, and a p-coumaroyl group, contributes to its unique properties and analytical behavior.

PropertyValueSource
Molecular Formula C37H39ClO19[2]
Molecular Weight 823.15 g/mol [1]
CAS Number 51939-66-3[2]

The presence of the p-coumaroyl acyl group significantly influences the molecule's stability. Acylated anthocyanins, like the target molecule, generally exhibit greater stability, particularly at neutral to alkaline pH, compared to their non-acylated counterparts.[2] This is attributed to an intramolecular co-pigmentation effect, where the acyl group stacks with the anthocyanin's flavylium ring, shielding it from nucleophilic attack by water.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the quantification of this compound.

A. Sample Preparation and Extraction

Issue 1: Low Extraction Efficiency or Analyte Degradation

  • Question: My recovery of this compound is consistently low, and I suspect degradation during extraction. What are the optimal extraction conditions?

  • Answer: The stability of anthocyanins is highly dependent on pH, light, and temperature. The ester bond linking the p-coumaric acid is susceptible to hydrolysis under harsh conditions.

    Causality: Anthocyanins are most stable in acidic conditions (pH 1-3), where the flavylium cation form predominates. At higher pH values, they can convert to colorless carbinol or chalcone forms, leading to underestimation. Exposure to light and elevated temperatures can also accelerate degradation.

    Troubleshooting Protocol:

    • Solvent Selection: Use a slightly acidified organic solvent. A common and effective choice is methanol or ethanol with 0.1% to 1% formic acid or hydrochloric acid. The mild acidity helps to maintain the flavylium cation's stability.

    • Temperature Control: Perform all extraction steps at low temperatures (e.g., 4°C) and on ice whenever possible. Avoid heating the sample during extraction.

    • Light Protection: Work in a dimly lit area or use amber-colored glassware to protect the sample from light-induced degradation.

    • Oxygen Exclusion: Minimize the headspace in your sample vials and consider flushing with an inert gas like nitrogen or argon to prevent oxidation.

    • Rapid Processing: Process samples as quickly as possible to minimize the time the analyte is exposed to potentially degrading conditions.

ExtractionWorkflow Start Sample Homogenization Extraction Extraction with Acidified Methanol/Ethanol (e.g., 0.1% Formic Acid) Start->Extraction Add solvent Protection Protection from Light and Heat (Amber vials, on ice) Extraction->Protection Centrifugation Centrifugation to Pellet Debris Protection->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Filtration Filtration through 0.22 µm Syringe Filter Supernatant->Filtration Analysis Immediate HPLC-MS/MS Analysis Filtration->Analysis

Caption: Recommended workflow for the extraction of this compound.

B. Chromatographic Separation

Issue 2: Poor Peak Shape, Tailing, or Co-elution

  • Question: I am observing broad, tailing peaks for my analyte, or it's co-eluting with other compounds. How can I improve the chromatography?

  • Answer: The complex structure of this compound, with its multiple hydroxyl and sugar groups, can lead to strong interactions with the stationary phase, resulting in poor peak shape. Co-elution with other anthocyanins or phenolic compounds is also a common challenge.

    Causality: Peak tailing is often caused by secondary interactions between the analyte and the silica backbone of the stationary phase. The presence of multiple isomers or related compounds in the sample can lead to co-elution.

    Troubleshooting Protocol:

    • Column Selection: A C18 column is the most common choice for anthocyanin analysis. Consider a column with end-capping to minimize silanol interactions. For complex samples, a column with a smaller particle size (e.g., sub-2 µm) can provide better resolution.

    • Mobile Phase Optimization:

      • Aqueous Phase (A): Water with an acidic modifier is essential. Formic acid (0.1% to 1%) is a good choice as it is MS-compatible and helps to maintain the analyte in its protonated form, leading to better peak shape.

      • Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better resolution for complex mixtures of phenolics.

    • Gradient Elution: A gradient elution is necessary to separate the target analyte from other matrix components. A shallow gradient will generally provide better resolution.

    • Flow Rate and Temperature: A lower flow rate can improve resolution. Increasing the column temperature (e.g., to 30-40°C) can reduce mobile phase viscosity and improve peak shape, but be mindful of potential analyte degradation at higher temperatures.

Recommended Starting HPLC Method:

ParameterRecommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-40% B over 20 min
Flow Rate 0.2-0.4 mL/min
Column Temp. 35°C
Injection Vol. 1-5 µL
C. Mass Spectrometric Detection

Issue 3: Low Sensitivity or Inconsistent Signal

  • Question: My signal for this compound is weak or varies significantly between injections. How can I improve my MS/MS detection?

  • Answer: Low sensitivity can be due to poor ionization, matrix effects, or suboptimal MS/MS parameters. Signal instability can arise from matrix interference or analyte degradation in the autosampler.

    Causality: The complex matrices from which this analyte is often extracted can cause ion suppression. The choice of MS/MS transitions and collision energy is critical for achieving high sensitivity and specificity.

    Troubleshooting Protocol:

    • Ionization Mode: Use positive electrospray ionization (ESI+), as the flavylium cation is readily detected in this mode.

    • MS/MS Transition Prediction: Based on the structure and data from similar compounds, the following fragmentation pattern is expected:

      • Parent Ion (Q1): The protonated molecule [M]+ at m/z 787.2 (C37H39O19)+. Note that the chloride salt form has a molecular weight of 823.15, but in the acidic mobile phase, the flavylium cation is observed.

      • Fragment Ions (Q3):

        • Loss of the p-coumaroyl-glucose moiety (-308 Da) resulting in a fragment at m/z 479.2 (Petunidin-5-glucoside).

        • Loss of both glucose moieties and the p-coumaroyl group (-470 Da) to yield the petunidin aglycone at m/z 317.1.

    • Optimization of MS Parameters: Infuse a solution of a similar, more readily available acylated anthocyanin standard (if the target analyte standard is unavailable) to optimize the declustering potential, collision energy, and other source parameters.

    • Matrix Effects Mitigation:

      • Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.

      • Solid-Phase Extraction (SPE): Use a C18 or polymeric SPE cartridge to clean up the sample before analysis.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been stripped of the analyte to compensate for ion suppression or enhancement.

MS_Troubleshooting Problem Low/Inconsistent MS Signal CheckIonization Verify ESI+ Mode Problem->CheckIonization CheckTransitions Confirm MS/MS Transitions [M]+ -> Fragments Problem->CheckTransitions OptimizeParams Optimize Source & Collision Energy Problem->OptimizeParams AddressMatrix Investigate Matrix Effects Problem->AddressMatrix Dilution Dilute Sample Extract AddressMatrix->Dilution SPE Implement SPE Cleanup AddressMatrix->SPE MatrixMatched Use Matrix-Matched Calibrants AddressMatrix->MatrixMatched

Caption: Troubleshooting logic for low or inconsistent MS signal.

III. Frequently Asked Questions (FAQs)

  • Q1: A commercial standard for this compound is not available. How can I accurately quantify it?

    A1: This is a significant challenge. While not ideal, several strategies can be employed for semi-quantitative or relative quantification:

    • Quantification using a Structurally Similar Standard: Use a commercially available standard of a different acylated petunidin glycoside or even a non-acylated petunidin glycoside (e.g., petunidin-3-glucoside). Report your results as "equivalents" of the standard used (e.g., "µg of petunidin-3-glucoside equivalents per gram of sample"). Be aware that differences in ionization efficiency will introduce a degree of error.

    • Relative Quantification: If you are comparing different samples, you can report the peak area of the analyte and normalize it to an internal standard or the sample weight. This provides a relative comparison of the analyte's concentration between samples.

    • Purification and Characterization: For absolute quantification, you would need to purify the compound from a natural source, confirm its identity and purity using techniques like NMR and high-resolution mass spectrometry, and then use this purified material to create a calibration curve. This is a labor-intensive process.

    • pH Differential Method for Total Monomeric Anthocyanins: This spectrophotometric method can be used to determine the total anthocyanin content, which can provide a broader context for your specific analyte's concentration.[3][4] The results are typically expressed in terms of cyanidin-3-glucoside equivalents.

  • Q2: My sample contains multiple isomers of acylated anthocyanins. How can I ensure I am quantifying the correct peak?

    A2: The presence of isomers is common. To confirm the identity of your peak of interest:

    • High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement of the parent ion. This can help confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of your peak to the expected fragmentation of this compound. The characteristic losses of the sugar and acyl moieties are key identifiers.

    • Literature Comparison: Compare the retention time and mass spectral data of your peak with published data for this compound in similar matrices.

  • Q3: What are the best practices for storing samples and extracts to prevent degradation of this compound?

    A3: Proper storage is crucial for maintaining the integrity of your samples.

    • Raw Samples: Store at -80°C to minimize enzymatic and chemical degradation.

    • Extracts: Store in amber vials at -80°C. Before sealing, flush the vials with an inert gas (nitrogen or argon) to displace oxygen. For short-term storage (a few days), -20°C may be acceptable, but -80°C is recommended for longer periods. Avoid repeated freeze-thaw cycles.

IV. References

  • MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • InvivoChem. (n.d.). Petunidin-3-O-(6-Op-coumaryl)-5-O-diglucoside. Retrieved from --INVALID-LINK--

  • FooDB. (2010). Showing Compound Petunidin 3-(6''-p-coumaroyl-glucoside) (FDB000041). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Fragmentation (m/z, [M]⁺) patterns of two major and seven acetylated anthocyanins identified in highbush blueberry. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Petunidin 3-(6''-p-coumaroyl-glucoside). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Peonidin 3-(6''-p-coumaroyl-glucoside) 5-glucoside. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). Comparison of two methods for anthocyanin quantification. Retrieved from --INVALID-LINK--

  • U.S. Department of Agriculture, Agricultural Research Service. (2005). Determination of Total Monomeric Anthocyanin Pigment Content of Fruit Juices, Beverages, Natural Colorants, and Wines by the pH Differential Method. Retrieved from --INVALID-LINK--

  • Sci-Hub. (n.d.). Characterization and Measurement of Anthocyanins by UV-Visible Spectroscopy. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Identification, Quantification, and Method Validation of Anthocyanins. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Qualitative and Quantitative Methods to Evaluate Anthocyanins. Retrieved from --INVALID-LINK--

  • DigitalCommons@UMaine. (2012). Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mass fragmentation of acylated anthocyanins. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Recent Advances in Anthocyanin Analysis and Characterization. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Extraction of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the extraction of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this complex acylated anthocyanin. We will explore the causality behind experimental choices, ensuring a robust and reproducible extraction protocol.

This compound is a naturally occurring anthocyanin found in sources like grapes.[1][2] Its acylated nature, with a p-coumaric acid group, enhances its stability compared to non-acylated counterparts, but also introduces specific challenges during extraction.[3][4] This guide will address common issues and provide solutions grounded in the chemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound during extraction?

A1: The stability of this acylated anthocyanin is principally governed by pH, temperature, and exposure to light and oxygen.

  • pH: Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist predominantly in the colored flavylium cation form.[5][6][7] As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to colorless or less stable forms, which are prone to degradation.[8][5]

  • Temperature: High temperatures accelerate the degradation of anthocyanins, including the hydrolysis of glycosidic bonds and the acylated ester linkage.[9][10] It is crucial to maintain low temperatures throughout the extraction process.

  • Oxygen and Light: Exposure to oxygen and light can lead to oxidative degradation and photodegradation.

Q2: Why is the choice of solvent critical for extracting an acylated anthocyanin like this one?

A2: The solvent system must be tailored to the polarity of the target molecule. This compound, with its glycoside and acyl groups, has a mixed polarity.

  • Commonly used solvents are mixtures of alcohol (methanol or ethanol) and water, which effectively solubilize anthocyanins.[11][12]

  • Acidification of the solvent is crucial for maintaining the stable flavylium cation form.[13] For acylated anthocyanins, organic acids like formic or acetic acid are preferred over strong mineral acids (e.g., HCl), which can cause hydrolysis of the acyl group.[14]

Q3: Can advanced extraction techniques like ultrasound or microwave assistance improve yield?

A3: Yes, both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the extraction efficiency and reduce extraction time.[15][16]

  • UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[15][17] This is a non-thermal method, which helps in preserving the integrity of the thermolabile anthocyanin.

  • MAE uses microwave energy to heat the solvent and the plant matrix, leading to cell rupture and release of the target compound.[18] While efficient, careful control of temperature is necessary to prevent degradation.[19][20]

Q4: How can I prevent enzymatic degradation during the initial stages of extraction?

A4: Endogenous plant enzymes like polyphenol oxidases and peroxidases are released upon tissue homogenization and can degrade anthocyanins. To mitigate this:

  • Blanching: A brief heat treatment of the raw material can inactivate these enzymes. However, the temperature and duration must be carefully controlled to avoid thermal degradation of the anthocyanin itself.

  • Low Temperatures: Performing the extraction at low temperatures (e.g., 4°C) significantly reduces enzymatic activity.[10]

  • Enzyme Inhibitors: The addition of specific inhibitors to the extraction buffer can also be effective.[10]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Extraction Yield Incomplete Cell Lysis: Insufficient disruption of plant cell walls.Mechanical Disruption: Ensure thorough grinding or homogenization of the plant material. Pre-freezing with liquid nitrogen can improve cell wall breakage.[14] Enzymatic Treatment: Consider using cell wall-degrading enzymes like cellulase or pectinase before solvent extraction.[10]
Inappropriate Solvent System: The solvent's polarity may not be optimal, or the pH may be too high.Solvent Optimization: Test different ratios of acidified alcohol (methanol or ethanol) and water.[12][21] pH Control: Maintain a pH between 1 and 3 using a weak organic acid like formic or acetic acid.[14][22]
Degradation of the Anthocyanin (Color Change/Loss) High Temperature: Exposure to elevated temperatures during extraction or solvent evaporation.Temperature Control: Perform extraction at low temperatures (e.g., 4°C or on ice).[10] Use a rotary evaporator at a low temperature (e.g., <35°C) for solvent removal.[14]
Incorrect pH: pH rising above the optimal acidic range.Maintain Acidity: Ensure the extraction solvent is and remains acidic throughout the process.[5][6]
Presence of Metal Ions: Metal ions can form complexes with anthocyanins, leading to color changes and degradation.[23]Use of Chelating Agents: Add a chelating agent like EDTA to the extraction buffer to sequester metal ions.[10][24]
Co-extraction of Impurities (e.g., sugars, proteins) Non-selective Extraction Solvent: The solvent system is extracting a wide range of compounds.Purification Step: Incorporate a purification step after the initial extraction. Solid-phase extraction (SPE) with cartridges like C18 or resins like Amberlite XAD-7HP is effective.[11][14]
Hydrolysis of Acyl or Glycosyl Groups Use of Strong Acids: Strong mineral acids can cleave the ester and glycosidic bonds.Use Weak Organic Acids: Employ formic acid or acetic acid for acidification instead of hydrochloric or sulfuric acid.[14]
Excessive Heat or Prolonged Extraction: These conditions can promote hydrolysis.Optimize Extraction Time and Temperature: Use shorter extraction times, potentially with the aid of UAE or MAE, and maintain low temperatures.[16][17]

Experimental Protocols & Workflows

Protocol 1: Optimized Solvent Extraction
  • Sample Preparation: Freeze the plant material with liquid nitrogen and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of 80% methanol in water (v/v) acidified with 0.1% formic acid.

  • Extraction: Suspend the powdered sample in the extraction solvent (e.g., 1:10 solid-to-solvent ratio) and stir for 2 hours at 4°C in the dark.

  • Centrifugation: Centrifuge the mixture to pellet the solid residue.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted anthocyanins.

  • Re-extraction: Repeat the extraction process on the residue to maximize yield.

  • Solvent Evaporation: Combine the supernatants and remove the solvent using a rotary evaporator at a temperature below 35°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: As described in Protocol 1.

  • Extraction: Suspend the powdered sample in the acidified methanol/water solvent in a beaker placed in an ultrasonic bath.

  • Sonication: Apply ultrasound at a specific frequency (e.g., 30 kHz) and power (e.g., 100 W) for a shorter duration (e.g., 20-30 minutes), maintaining a low temperature with a cooling jacket.[15][25]

  • Post-Sonication: Follow steps 4-7 from Protocol 1.

Purification Workflow

A crucial step after extraction is the purification of the crude extract to isolate this compound from other co-extracted compounds like sugars and organic acids.

PurificationWorkflow CrudeExtract Crude Anthocyanin Extract SPE_Column Solid-Phase Extraction (e.g., C18 or Amberlite XAD-7HP) CrudeExtract->SPE_Column Load Wash Wash with Acidified Water (to remove sugars, acids) SPE_Column->Wash Elution Elute with Acidified Methanol (to recover anthocyanins) Wash->Elution Evaporation Solvent Evaporation (<35°C) Elution->Evaporation Purified Purified Acylated Anthocyanin Fraction Evaporation->Purified StabilityFactors Anthocyanin Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside Stable Stable Flavylium Cation (High Yield) Anthocyanin->Stable Degradation Degradation (Low Yield) Low_pH Low pH (1-3) Low_pH->Anthocyanin stabilizes High_pH High pH (>4) High_pH->Degradation Low_Temp Low Temperature Low_Temp->Anthocyanin stabilizes High_Temp High Temperature High_Temp->Degradation Light_Oxygen Light & Oxygen Light_Oxygen->Degradation Enzymes Enzymes (PPO, POD) Enzymes->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation

References

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a significant challenge in quantitative bioanalysis: matrix effects, with a specific focus on the complex anthocyanin, Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. Our goal is to move beyond simple procedural lists and provide a framework of understanding, enabling you to diagnose, mitigate, and control these effects for robust and reliable data.

Section 1: Understanding the Analyte and the Challenge (FAQs)

This section addresses foundational questions about the nature of the analyte and the analytical hurdles it presents.

Q1: What is this compound and why is its analysis complex?

This compound is a type of acylated anthocyanin, a natural pigment found in plants like grapes.[1][2] Its structure is inherently complex, featuring a petunidin core, two glucose sugar moieties (a diglucoside), and a p-coumaric acid group attached.[2][3] This complexity presents several analytical challenges:

  • High Polarity: The multiple hydroxyl and glycosidic groups make it highly water-soluble.

  • Large Molecular Weight: Its molecular weight is approximately 823 g/mol .[1]

  • Complex Matrices: It is typically analyzed in intricate biological or food matrices (e.g., plasma, tissue extracts, wine, fruit juices) that are rich in potentially interfering compounds.[4][5][6]

Q2: What are "matrix effects" in LC-MS, and how do they manifest in my data?

Matrix effects are a major concern in quantitative LC-MS, representing the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[7][8] This interference occurs within the mass spectrometer's ion source and is not a chromatographic artifact. It manifests as either:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[8][9][10]

  • Ion Enhancement: A less frequent phenomenon where matrix components improve the ionization efficiency of the analyte, causing an artificially high signal and inaccurate results.[11]

In your data, this translates to poor reproducibility between samples, inaccurate quantification, and a potential failure to meet the rigorous validation criteria set by regulatory bodies like the FDA and EMA.[7][12][13]

Q3: Why is this specific petunidin derivative particularly susceptible to matrix effects?

The susceptibility of this compound stems from a combination of its chemical nature and the matrices it's found in. Plant and biological matrices are abundant in compounds that can interfere with electrospray ionization (ESI), such as salts, sugars, lipids, and, most notably, other polyphenols and flavonoids.[4][14] Because this analyte is a polyphenol itself, it is often co-extracted with structurally similar compounds that have similar chromatographic behavior, making co-elution and subsequent ion source competition highly probable.

Section 2: Diagnosis and Quantification of Matrix Effects

If you observe inconsistent signal intensity, poor accuracy, or high variability in your results, the first step is to systematically diagnose whether matrix effects are the root cause.

Q4: My analyte signal is low and variable. How can I definitively confirm that matrix effects are the problem?

Two primary experiments are essential for diagnosing and quantifying matrix effects. The first provides a qualitative view of when suppression occurs during your chromatographic run, while the second provides a quantitative measure of the effect's magnitude.

Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones

This experiment is the gold standard for visualizing regions of ion suppression or enhancement across a chromatographic gradient.[15]

  • Objective: To identify the retention times at which components of an injected blank matrix extract suppress or enhance the stable signal of the target analyte.

  • Methodology:

    • System Setup: Configure your LC-MS system as shown in the diagram below. Use a T-fitting to introduce a constant flow of a pure solution of your analyte (e.g., 50 ng/mL in mobile phase) into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

    • Establish a Stable Baseline: Begin the infusion of the analyte solution. Without any injection, the MS should record a high and stable signal for the analyte's specific m/z transition.

    • Inject Blank Matrix: Once a stable baseline is achieved, inject a prepared blank matrix sample (a sample processed using your standard extraction procedure but known to contain no analyte).

    • Data Analysis: Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. Conversely, a rise in the baseline indicates ion enhancement.

Caption: Workflow for a Post-Column Infusion (PCI) experiment.

Protocol 2: Quantitative Assessment using the Matrix Factor (MF) Calculation

This protocol, recommended by regulatory agencies, quantifies the net effect of the matrix on your analyte's signal.[12][16]

  • Objective: To calculate a numerical value representing the degree of ion suppression or enhancement.

  • Methodology:

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Prepare your analyte standard in the final solvent used for reconstitution (e.g., mobile phase).

      • Set B (Post-Extraction Spike): Take a blank matrix sample that has undergone your complete extraction procedure. Spike the final, clean extract with the analyte standard to the same concentration as Set A.

      • Set C (Pre-Extraction Spike): Spike the blank matrix before the extraction procedure begins. This set is used to determine recovery, but is not needed for the MF calculation itself.

    • Analysis: Inject and analyze multiple replicates (n≥3) of Set A and Set B.

    • Calculation: The Matrix Factor (MF) is calculated as the ratio of the mean peak area from Set B to the mean peak area from Set A.

      • MF = (Mean Peak Area in Matrix [Set B]) / (Mean Peak Area in Solvent [Set A])

    • Percent Matrix Effect (%ME): This is often expressed as a percentage.

      • %ME = (MF - 1) * 100%

  • Interpretation: The calculated MF value provides a clear indication of the matrix's impact.

Table 1: Interpretation of Matrix Factor (MF) and %ME Values

Matrix Factor (MF) Value %ME Value Interpretation Implication for Method
MF = 1 0% No matrix effect Ideal, but rare.
MF < 1 (e.g., 0.4) Negative (e.g., -60%) Ion Suppression Signal is being lost; quantification is unreliable.

| MF > 1 (e.g., 1.3) | Positive (e.g., +30%) | Ion Enhancement | Signal is artificially high; quantification is unreliable. |

Section 3: Mitigation and Correction Strategies

Once diagnosed, matrix effects must be either eliminated or compensated for. The choice of strategy depends on the severity of the effect, throughput requirements, and available resources.

Mitigation_Strategy cluster_mitigation Mitigation & Correction Hierarchy start Matrix Effect Confirmed (MF < 0.8 or > 1.2) sample_prep 1. Improve Sample Preparation (e.g., SPE, LLE) start->sample_prep chromatography 2. Optimize Chromatography (Shift RT away from suppression) sample_prep->chromatography If suppression persists correction 3. Compensate for Effect (Internal Standard, Matrix-Matched Calibrants) chromatography->correction If suppression persists end_node Validated Method correction->end_node

Caption: Decision tree for addressing confirmed matrix effects.

Q5: I've confirmed significant ion suppression. What is the most effective first step?

The most robust strategy to combat matrix effects is to remove the interfering components before they reach the analytical system.[7][17] Therefore, optimizing sample preparation is the primary and most critical step.[8][9] For complex anthocyanins in challenging matrices, Solid-Phase Extraction (SPE) is highly effective.[8][18]

Protocol 3: Foundational Solid-Phase Extraction (SPE) for Anthocyanin Clean-up

  • Objective: To selectively retain the polar anthocyanin analyte while washing away less polar and highly polar interferences.

  • Materials:

    • Polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa).

    • Acidified water (e.g., water with 0.1% formic acid) for conditioning and washing.

    • Acidified methanol (e.g., methanol with 0.1% formic acid) for elution.

    • Sample extract, pre-treated and pH adjusted if necessary.

  • Methodology:

    • Condition: Pass 1-2 cartridge volumes of methanol through the SPE sorbent to activate it. Do not let the sorbent go dry.

    • Equilibrate: Pass 1-2 cartridge volumes of acidified water through the sorbent to prepare it for the aqueous sample. Do not let the sorbent go dry.

    • Load: Slowly load the pre-treated sample extract onto the cartridge. The polar anthocyanins will be retained by the reversed-phase mechanism.

    • Wash: Pass 1-2 cartridge volumes of acidified water through the sorbent. This crucial step removes highly polar interferences like salts and sugars that can cause significant ion suppression.

    • Elute: Elute the target analyte with 1-2 cartridge volumes of acidified methanol. The organic solvent disrupts the interaction between the analyte and the sorbent.

    • Dry & Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known, small volume of mobile phase. This step also serves to concentrate the analyte.

Q6: My sample preparation is optimized, but the PCI experiment still shows my analyte eluting in a suppression zone. What's next?

If sample preparation alone is insufficient, the next step is to modify your chromatographic conditions to separate your analyte's peak from the region of ion suppression.[8][19]

  • Adjust the Gradient: Modify your mobile phase gradient to alter the retention time of your analyte. A slightly faster or slower gradient can shift the analyte peak into a "cleaner" region of the chromatogram, as identified by your PCI experiment.

  • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl phase) that may provide better separation from the matrix interferences.

  • Consider Metal-Free Hardware: Polyphenols, including anthocyanins, are known to chelate with metal ions.[20] This interaction with standard stainless steel columns and tubing can cause peak tailing and signal loss. If you observe poor peak shape that cannot be fixed by mobile phase modifiers, using a metal-free or PEEK-lined column and system components can dramatically improve signal and peak shape.[20]

Q7: How can I correct for matrix effects that I cannot completely eliminate through sample prep and chromatography?

When matrix effects are variable and cannot be fully eliminated, a compensation strategy is required. The gold standard is the use of a stable isotope-labeled (SIL) internal standard.[7][11][21] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H), giving it a different mass. It will co-elute perfectly and experience the exact same ionization suppression or enhancement, allowing for a highly accurate ratio-based quantification.[19][22]

However, a SIL-IS for a complex molecule like this compound is often not commercially available or is prohibitively expensive. In such cases, two practical alternatives are employed.

Table 2: Comparison of Advanced Calibration Strategies

Strategy How It Works Pros Cons
Structural Analog Internal Standard (IS) A non-isotopic compound with very similar chemical/physical properties and retention time is added to all samples and standards at a fixed concentration.[23][24] Cost-effective; Widely applicable; Corrects for variability in sample prep, injection volume, and matrix effects.[22] May not co-elute perfectly; May experience slightly different matrix effects than the analyte.

| Matrix-Matched Calibration | Calibration standards are prepared by spiking known concentrations of the analyte into a blank matrix that has undergone the full sample preparation procedure.[8][11] | Accurately compensates for consistent matrix effects; Required by many regulatory guidelines if a suitable IS is not used. | Requires a reliable source of analyte-free blank matrix; Does not correct for sample-to-sample variability in matrix effects. |

For a structural analog IS, consider another acylated anthocyanin that is not present in your samples, such as Peonidin-3-O-(6-O-p-coumaryl)-5-O-glucoside or a similar malvidin derivative.[25][26] The key is to select an analog that elutes as closely as possible to the target analyte.

Section 4: Regulatory Context and Best Practices

Q8: How do regulatory bodies like the FDA and EMA view matrix effects during method validation?

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider the assessment of matrix effects a mandatory component of bioanalytical method validation.[12][13] The ICH M10 guideline, which harmonizes expectations, requires that matrix effects be investigated to ensure they do not compromise the accuracy and precision of the assay.[27][28] This typically involves calculating the Matrix Factor from at least six different lots of blank matrix to assess inter-subject variability.

Q9: What defines a self-validating system for this type of analysis?

A self-validating system is one where every analytical run contains the necessary checks to confirm the method's performance. In the context of this analysis, it includes:

  • Use of an Internal Standard: An appropriate IS is the best tool to correct for unforeseen variations in matrix effects or sample processing on a sample-by-sample basis.[22][23]

  • Quality Control (QC) Samples: Analyzing QC samples prepared in the same matrix at low, medium, and high concentrations alongside unknown samples is critical to verify the accuracy and precision of the run.

  • Systematic Monitoring: During method development, the PCI and MF experiments provide the foundational trust in the method's ability to handle matrix interferences.

References

Troubleshooting poor peak shape of "Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside" in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of Acylated Anthocyanins

Guide Topic: Troubleshooting Poor Peak Shape for Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Welcome to the technical support center. This guide provides in-depth troubleshooting for common High-Performance Liquid Chromatography (HPLC) peak shape issues encountered during the analysis of complex acylated anthocyanins, specifically focusing on this compound. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide logical, field-proven solutions to restore peak symmetry and ensure data integrity.

Understanding the Analyte: A Complex Challenge

This compound is a structurally complex anthocyanin. Its analysis is challenging due to several inherent properties:

  • pH Sensitivity: Like all anthocyanins, its structure is highly dependent on pH. For optimal analysis and stability, it must be maintained in its flavylium cation form, which predominates at a low pH (typically below 2.0).[1][2] At higher pH values, it can convert to other forms, leading to peak broadening or splitting.

  • Secondary Interactions: The molecule possesses numerous hydroxyl groups that can engage in undesirable secondary interactions (e.g., hydrogen bonding) with active sites on the HPLC stationary phase, particularly residual silanol groups on silica-based columns.[3] This is a primary cause of peak tailing.[4][5]

  • Amphipathic Nature: The presence of polar diglucoside moieties and a more non-polar p-coumaryl group gives the molecule both hydrophilic and hydrophobic characteristics, which can complicate separation on standard reversed-phase columns.

Frequently Asked Questions & Troubleshooting Guides

Q1: My peak is asymmetrical. How do I identify the problem as Tailing, Fronting, or Splitting?

Answer: First, visually inspect the peak and then quantify its asymmetry. The USP Tailing Factor (Tf) or Asymmetry Factor (As) are standard measures.[6]

  • Peak Tailing (Tf > 1.2): The latter half of the peak is wider than the front half. This is the most common issue for polar, ionizable compounds like anthocyanins.[7]

  • Peak Fronting (Tf < 0.9): The first half of the peak is broader than the latter half. This often points to column overload or sample solvent issues.[8][9]

  • Split or Shoulder Peaks: The peak appears as two or more merged peaks. This can be caused by chemical issues, column failure, or problems with the flow path.[10][11]

The diagnostic workflow below can help you systematically identify the issue.

G start Observe Poor Peak Shape q1 Calculate Tailing Factor (Tf) start->q1 tailing Peak Tailing (Tf > 1.2) q1->tailing > 1.2 fronting Peak Fronting (Tf < 0.9) q1->fronting < 0.9 split Split / Shoulder Peak q1->split Distorted / Multiple Maxima tailing_guide tailing_guide tailing->tailing_guide Go to Q2 fronting_guide fronting_guide fronting->fronting_guide Go to Q3 split_guide split_guide split->split_guide Go to Q4

Caption: Initial diagnosis of peak shape problems.

Q2: My peak for this compound is tailing severely. What's causing this and how do I fix it?

Answer: Peak tailing for this analyte is most often caused by secondary interactions between the polar hydroxyl groups of the petunidin structure and ionized residual silanol groups (Si-OH) on the silica-based stationary phase.[5] These interactions create an alternative retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and form a "tail".[8]

Follow these steps sequentially to diagnose and resolve the issue.

TailingTroubleshooting cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column Health & Selection cluster_system Step 3: System & Extra-Column Effects start Peak Tailing Observed ph_check Is mobile phase pH < 2.5? start->ph_check adjust_ph Action: Lower pH with 0.5-1% Formic or Phosphoric Acid ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-25 mM)? ph_check->buffer_check Yes adjust_ph->ph_check increase_buffer Action: Increase buffer concentration buffer_check->increase_buffer No guard_col Remove guard column. Does tailing improve? buffer_check->guard_col Yes increase_buffer->buffer_check replace_guard Action: Replace guard column guard_col->replace_guard Yes flush_col Action: Flush analytical column with strong solvent guard_col->flush_col No end Peak Shape Restored replace_guard->end new_col_type Action: Switch to a modern, end-capped or polar-embedded column flush_col->new_col_type Tailing Persists extra_col_vol Check for extra-column volume flush_col->extra_col_vol new_col_type->end reduce_tubing Action: Use shorter, narrower ID tubing (e.g., 0.005") extra_col_vol->reduce_tubing Yes extra_col_vol->end No, Tailing Persists reduce_tubing->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Mobile Phase pH: This is the most critical factor. At a low pH (<2.5), two things happen: the anthocyanin is stabilized in its single, positively charged flavylium form, and the residual silanol groups on the column packing are protonated (Si-OH), making them less likely to interact with the analyte.[1][7][8]

    • Action: Ensure your aqueous mobile phase is acidified. Formic acid (0.5-2%) is common and MS-friendly.[12][13] Phosphoric acid can also be used and may offer better peak shape in some cases.[14]

  • Column Chemistry and Health:

    • Silanol Activity: Not all C18 columns are the same. Older, "Type A" silica columns have more active silanol sites. Modern, high-purity "Type B" silica columns that are fully end-capped are strongly recommended to minimize these secondary interactions.[4][8] Polar-embedded phases can also provide shielding for polar compounds.[4]

    • Contamination: The column inlet frit or the guard column can accumulate strongly retained matrix components, creating active sites that cause tailing.[6]

    • Action: First, remove the guard column to see if it's the culprit.[6] If tailing improves, replace it. If not, try flushing the analytical column with a strong solvent (e.g., 100% Acetonitrile or Methanol).[7] If the problem persists, the column may be degraded and require replacement.[7]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening, which may manifest as tailing.[4]

    • Action: Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.125 mm or 0.005") between the injector, column, and detector.[4]

Parameter AdjustmentPrimary Cause AddressedExpected Outcome
Lower Mobile Phase pH to < 2.5 Analyte instability; Silanol interactionsSharper, more symmetrical peak.
Increase Buffer Concentration Inadequate pH control on-columnImproved peak symmetry.[6]
Switch to End-Capped Column High silanol activitySignificant reduction in tailing.[5]
Reduce Tubing Length/ID Extra-column band broadeningNarrower, more efficient peak.
Q3: My peak is fronting. What does this mean?

Answer: Peak fronting is typically caused by nonlinear distribution of the analyte between the mobile and stationary phases, most often due to sample overload or sample solvent incompatibility .[9][15][16]

  • Sample Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated at the peak's center, causing excess analyte molecules to travel faster with the mobile phase, thus eluting earlier and creating a "front".[9][15]

    • Protocol: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed overloading.[17] The solution is to reduce the sample concentration or injection volume.[9]

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly stronger (less polar in reversed-phase) than your initial mobile phase. When injected, this strong solvent plug carries the analyte rapidly down the column in a distorted band before proper partitioning can begin.[16]

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Ensure the organic content of your sample solvent is not higher than the starting gradient conditions.

Q4: I'm seeing a split peak or a significant shoulder. What are the likely causes?

Answer: A split peak indicates that the analyte band has been divided into two or more parts somewhere in the system, or that there is an unresolved co-eluting compound.[10][11]

Diagnostic Question: Are all peaks in the chromatogram split, or just the peak of interest?

  • If all peaks are split: The problem is likely a physical issue at or before the column inlet.[10][15]

    • Partially Blocked Inlet Frit: Debris from samples or system wear can clog the column's inlet frit, distorting the flow path.[6][10]

    • Column Void: A void or channel has formed at the head of the column packing. This can happen from pressure shocks or using a mobile phase pH that dissolves the silica packing (pH > 8).[18]

    • Protocol: First, try reversing the column and flushing it to waste (check manufacturer's instructions first).[5] This can sometimes dislodge particulates from the frit. If this fails, the column likely needs to be replaced.[10]

  • If only your analyte peak is split: The issue is more likely related to the specific chemistry of your separation.[11]

    • Sample Solvent Mismatch: As described in Q3, injecting in a solvent much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Co-eluting Impurity: The "split" is actually a second, unresolved compound.

      • Protocol: Try adjusting the mobile phase gradient (e.g., make it shallower) or change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[19] Using a more efficient column (longer length or smaller particles) can also improve resolution.[19][20]

    • On-Column Degradation or Isomerization: The acidic mobile phase could be causing degradation of the analyte on the column, or the molecule may exist as slowly interconverting isomers.

      • Protocol: Try lowering the column temperature to see if the two peaks resolve better, which can indicate the presence of conformers.[17] Ensure your sample is fresh and protected from light and high temperatures.

SplitPeak start Split Peak Observed q1 Are all peaks split? start->q1 all_split YES: Physical Issue q1->all_split Yes one_split NO: Chemical/Method Issue q1->one_split No frit Cause: Blocked Frit or Column Void all_split->frit solvent Cause: Sample Solvent Mismatch one_split->solvent coelution Cause: Co-eluting Impurity one_split->coelution fix_frit Action: Backflush or Replace Column frit->fix_frit fix_solvent Action: Inject in Mobile Phase solvent->fix_solvent fix_coelution Action: Modify Gradient/Mobile Phase coelution->fix_coelution

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Acylated Anthocyanins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced process of extracting acylated anthocyanins using Supercritical Fluid Extraction (SFE). This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the power of this green extraction technology to isolate these highly stable and bioactive compounds. Acylated anthocyanins, found in sources like purple sweet potatoes and red cabbage, offer superior stability against pH and thermal stress compared to their non-acylated counterparts, making them prime candidates for applications in pharmaceuticals, nutraceuticals, and natural colorants.[1][2]

This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common challenges and foundational questions to ensure your experimental success.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for planning your SFE experiments.

Q1: Why is Supercritical Fluid Extraction (SFE) a preferred method for acylated anthocyanins?

A1: SFE, particularly with supercritical carbon dioxide (scCO₂), offers several distinct advantages over traditional solvent extraction methods:

  • Enhanced Stability: SFE operates at relatively low temperatures, which is crucial for preserving the structural integrity of thermosensitive acylated anthocyanins.[3] Acylated derivatives are inherently more stable than non-acylated forms, and SFE helps maintain this advantage.[3]

  • Environmental & Safety Profile: scCO₂ is non-toxic, non-flammable, and generally recognized as safe (GRAS).[4] It is easily removed from the final product by simple depressurization, leaving no harmful solvent residues.[4] This aligns with the principles of "green chemistry."[5][6][7]

  • High Selectivity: The solvent strength of scCO₂ can be precisely tuned by modifying pressure and temperature, allowing for selective extraction of target compounds and minimizing the co-extraction of undesirable substances.[5][8]

  • Efficiency: The low viscosity and high diffusivity of supercritical fluids enhance mass transfer, leading to faster and more efficient extractions compared to conventional methods.[4]

Q2: Is a co-solvent necessary for extracting acylated anthocyanins with scCO₂?

A2: Yes, a co-solvent is essential. Supercritical CO₂ is a non-polar solvent, whereas anthocyanins, including their acylated forms, are polar molecules.[5][8] To effectively dissolve and extract these polar compounds, the polarity of the supercritical fluid must be increased. This is achieved by adding a small amount of a polar co-solvent, often referred to as a modifier.

The most effective and commonly used co-solvents are mixtures of ethanol and water.[4][9] Ethanol enhances the solubility of anthocyanins, while water helps in their desorption from the plant matrix.[9] The concentration of the co-solvent is a critical parameter that must be optimized for maximum yield.

Q3: What are the most critical parameters to optimize for a successful extraction?

A3: The efficiency of SFE is governed by a multifactorial system. The most critical parameters to investigate and optimize are:

  • Pressure: Directly influences the density and solvating power of the supercritical fluid. Higher pressure generally increases solvent density, leading to greater solubility of the anthocyanins, although a plateau effect is often observed.[8][10]

  • Temperature: This parameter has a dual effect. Increasing temperature raises the vapor pressure of the anthocyanins, which promotes extraction. However, it also decreases the density of scCO₂, reducing its solvating power.[8][10] An optimal temperature must be found to balance these opposing effects and prevent thermal degradation.

  • Co-solvent Composition and Flow Rate: The type (e.g., ethanol, water, or a mixture), concentration, and flow rate of the co-solvent significantly impact the polarity of the fluid and, therefore, the extraction yield.[9][11][12] Acidification of the co-solvent with acids like citric or formic acid can also enhance the stability and recovery of anthocyanins.[9][13]

Q4: How should I prepare my plant material before SFE?

A4: Proper sample preparation is fundamental to achieving high extraction efficiency and reproducibility. Key steps include:

  • Drying: Reducing the moisture content is crucial. Freeze-drying is a common and effective method as it preserves the integrity of the plant material and the target compounds.[14][15]

  • Grinding and Particle Size Reduction: The plant material should be ground to a small, uniform particle size. This increases the surface area available for contact with the supercritical fluid, thereby improving mass transfer and extraction rates.[4]

  • Homogeneous Packing: The extraction vessel must be packed uniformly to prevent the formation of channels, which would lead to inefficient and incomplete extraction. Mixing the powdered sample with a dispersing agent like glass wool can ensure a consistent bed density.

Q5: How can I analyze the extract to confirm the presence and quantity of acylated anthocyanins?

A5: Post-extraction analysis is critical for validation. The standard analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD): HPLC is the most widely used method for separating and quantifying individual anthocyanins.[16][17] A C18 column is typically used, and the mobile phase is usually an acidified water/acetonitrile or water/methanol gradient.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the definitive identification of acylated anthocyanins by providing information on their molecular weight and fragmentation patterns, which confirms the specific acyl groups and sugar moieties attached.[17][18][19]

  • Spectrophotometry (pH Differential Method): This is a rapid method for determining the total monomeric anthocyanin content in your extract, though it does not distinguish between different types of anthocyanins.[20][21]

Troubleshooting Guide for SFE of Acylated Anthocyanins

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Anthocyanin Yield 1. Incorrect Fluid Polarity: The scCO₂/co-solvent mixture is not polar enough to solubilize the anthocyanins. 2. Sub-optimal P/T Conditions: The pressure and/or temperature are outside the optimal range for your specific matrix. 3. Poor Mass Transfer: The supercritical fluid is not effectively penetrating the sample matrix or carrying the solute out.1. Adjust Co-solvent: Increase the percentage of the co-solvent (e.g., ethanol/water mixture).[9] Consider acidifying the co-solvent to a pH of 2-3 to enhance anthocyanin stability and solubility.[13] 2. Optimize P/T: Conduct a systematic study (e.g., using a Box-Behnken design) to find the optimal pressure and temperature.[11][12] A good starting point is often 20-40 MPa (200-400 bar) and 40-65°C.[4][9] 3. Improve Mass Transfer: Reduce the particle size of your sample.[4] Ensure the extraction vessel is packed uniformly to avoid channeling. Optimize the fluid flow rate and consider increasing the dynamic extraction time.[22][23]
Extract is Brown/Dull (not Red/Purple) 1. Thermal Degradation: The extraction temperature is too high, causing the anthocyanins to degrade. 2. pH-Induced Degradation: The flavylium cation form of the anthocyanin (responsible for the red color) is unstable at neutral or basic pH. 3. Co-extraction of Impurities: Other pigments or compounds are being co-extracted, masking the desired color.1. Lower Temperature: Reduce the extraction temperature. While acylated anthocyanins are more stable than non-acylated ones, they are not immune to heat.[3][24][25] 2. Control pH: Ensure your co-solvent is acidified (pH 2-3) to maintain the stable flavylium cation form.[1][26] Store the final extract under acidic conditions and protect it from light. 3. Increase Selectivity: Methodically adjust pressure and temperature to fine-tune selectivity. Consider implementing a fractional separation approach by collecting extracts at different stages of the run.
High System Backpressure / Clogging 1. Sample Compaction: The sample powder is too fine or has compacted under pressure, obstructing flow. 2. Excessive Moisture: High water content in the sample can freeze at the backpressure regulator upon depressurization, causing a blockage.1. Proper Packing: Avoid using excessively fine powders. Mix your sample with a dispersing agent like glass wool or sand to maintain bed porosity. 2. Ensure Sample is Dry: Verify that your sample has been adequately dried (e.g., freeze-dried to <10% moisture) before loading it into the extraction vessel.[20]
Inconsistent Results Between Runs 1. Inconsistent Sample Packing: Variations in the bulk density of the sample in the extraction vessel affect fluid dynamics. 2. System Instability: Fluctuations in pressure, temperature, or flow rate during the extraction. 3. Sample Heterogeneity: Natural variation in the anthocyanin content of the raw plant material.1. Standardize Packing: Develop and adhere to a strict, reproducible protocol for packing the extraction vessel to ensure consistent bed density and volume for every run. 2. System Equilibration: Allow the SFE system to fully equilibrate and stabilize at the set pressure and temperature before starting the co-solvent flow and extraction timer. 3. Homogenize Sample: Thoroughly mix your entire batch of ground plant material before taking aliquots for individual runs to ensure the starting material is as homogeneous as possible.

Visualized Workflows and Logic

General SFE Workflow for Acylated Anthocyanins

SFE_Workflow cluster_prep Phase 1: Sample Preparation cluster_sfe Phase 2: Supercritical Fluid Extraction cluster_post Phase 3: Post-Extraction process_node process_node output_node output_node analysis_node analysis_node A Raw Material (e.g., Purple Sweet Potato) B Freeze-Drying A->B C Grinding & Sieving B->C D Pack Extraction Vessel (Sample + Glass Wool) C->D E Set SFE Parameters (P, T, Flow Rate, Co-solvent) D->E F System Pressurization & Equilibration E->F G Static & Dynamic Extraction F->G H Depressurization & Collection G->H I Crude Anthocyanin Extract H->I J Solvent Removal (if necessary) I->J K Quantification (HPLC-DAD) Identification (LC-MS/MS) J->K L Purified Acylated Anthocyanins K->L Troubleshooting_Yield action_node action_node check_node check_node Start Low Anthocyanin Yield Observed CheckPolarity Is the co-solvent adequate? Start->CheckPolarity CheckPT Are P & T conditions optimized? CheckPolarity->CheckPT Yes ActionPolarity Increase co-solvent %. Use acidified ethanol/water mix. CheckPolarity->ActionPolarity No CheckMassTransfer Is mass transfer likely limited? CheckPT->CheckMassTransfer Yes ActionPT Perform systematic optimization (e.g., DOE). CheckPT->ActionPT No ActionMassTransfer Reduce particle size. Check vessel packing & flow rate. CheckMassTransfer->ActionMassTransfer Yes CheckSample Review Sample Prep CheckMassTransfer->CheckSample No Success Yield Improved ActionPolarity->Success ActionPT->Success ActionMassTransfer->Success

References

Validation & Comparative

"Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside" vs other petunidin glycosides antioxidant activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Petunidin and the Significance of Glycosylation and Acylation

Petunidin is a prominent member of the anthocyanidin class of flavonoids, characterized by its distinctive reddish-purple hue. As a potent antioxidant, petunidin's biological activity is intrinsically linked to its chemical structure, particularly the hydroxylation pattern of its B-ring.[1] In nature, petunidin is rarely found in its aglycone form; instead, it is typically conjugated with sugar moieties to form petunidin glycosides. This glycosylation enhances the molecule's stability and water solubility.[1]

A further layer of structural diversity and functional modulation is introduced through acylation, where an acyl group, such as p-coumaric acid, is attached to the sugar moiety. This guide provides a comparative overview of the antioxidant activity of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside and other petunidin glycosides, underscoring the pivotal role of acylation in augmenting their therapeutic potential. While direct quantitative comparisons in single studies are limited, a synthesis of available data points towards the superior antioxidant capacity of acylated forms.

Structure-Activity Relationship: How Glycosylation and Acylation Modulate Antioxidant Potential

The antioxidant activity of petunidin and its derivatives is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The number and arrangement of hydroxyl and methoxy groups on the anthocyanidin backbone are key determinants of this capacity.[1]

Glycosylation: The addition of sugar molecules to the petunidin core can have a variable effect on its antioxidant activity. While glycosylation generally increases stability, it can sometimes slightly diminish the radical scavenging ability compared to the aglycone, depending on the position and type of sugar.[1][2]

Acylation: The esterification of the sugar moiety with an organic acid, particularly a phenolic acid like p-coumaric acid, has been shown to significantly enhance the antioxidant activity and stability of anthocyanins.[3][4] This enhancement is attributed to two main factors:

  • Increased Radical Scavenging Capacity: The acyl group itself, especially if it is a phenolic acid, contributes additional sites for radical scavenging. For instance, p-coumaric acid possesses its own antioxidant properties that act synergistically with the petunidin core.[1]

  • Enhanced Stability: Acylation can protect the anthocyanin structure from degradation, allowing it to exert its antioxidant effects for a longer duration and under a wider range of conditions.[4] Studies on other acylated anthocyanins have demonstrated their superior stability compared to their non-acylated counterparts.[4]

Comparative Antioxidant Activity: A Synthesis of Available Data

The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to assess the total antioxidant capacity of a substance. The table below presents the ORAC value for Petunidin-3-glucoside, a common non-acylated petunidin glycoside.

CompoundAntioxidant AssayResult (µmol TE/µmol)Reference
Petunidin-3-glucosideORAC5.23 ± 0.78[5]

Based on the established principles of structure-activity relationships for anthocyanins, it is hypothesized that this compound would exhibit a significantly higher ORAC value. The presence of the p-coumaroyl group provides an additional phenolic hydroxyl group, which is a key structural feature for potent antioxidant activity.[1] Furthermore, studies on other anthocyanins have consistently demonstrated that acylation with phenolic acids leads to an increase in antioxidant capacity.[1][3]

Experimental Methodologies for Assessing Antioxidant Activity

To facilitate further research and direct comparative studies, this section provides detailed, step-by-step protocols for three standard antioxidant assays: DPPH, ABTS, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and reliable method for determining the free radical scavenging activity of a compound. It is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the antioxidant's efficacy.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, refrigerated container.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or a standard (e.g., Trolox) to a cuvette or microplate well.

    • Add the diluted ABTS•+ solution and mix.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant's capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.

    • Prepare a series of dilutions of a standard (e.g., Trolox) and the test compounds.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein working solution to each well.

    • Add the test compound or standard to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample from the standard curve, expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Visualizing the Structures and Workflows

To better understand the molecular differences and experimental processes, the following diagrams are provided.

G cluster_petunidin_glucoside Petunidin-3-O-glucoside cluster_acylated_petunidin This compound Petunidin-3-O-glucoside Acylated_Petunidin

Caption: Chemical structures of Petunidin-3-O-glucoside and this compound.

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow cluster_ORAC ORAC Assay Workflow A1 Prepare DPPH Solution (Purple) B1 Add Antioxidant Sample A1->B1 C1 Incubate in Dark B1->C1 D1 Measure Absorbance at 517 nm C1->D1 E1 Calculate IC50 (Color Fades to Yellow) D1->E1 A2 Generate ABTS•+ Radical (Blue-Green) B2 Add Antioxidant Sample A2->B2 C2 Measure Absorbance at 734 nm B2->C2 D2 Calculate TEAC (Color Fades) C2->D2 A3 Mix Fluorescein Probe and Antioxidant B3 Add AAPH (Radical Initiator) A3->B3 C3 Monitor Fluorescence Decay B3->C3 D3 Calculate Area Under Curve (AUC) C3->D3

Caption: Simplified workflows of the DPPH, ABTS, and ORAC antioxidant assays.

Conclusion

The structural complexity of petunidin glycosides, particularly through acylation, plays a crucial role in defining their antioxidant potential. While direct comparative data for this compound is still emerging, the existing body of evidence strongly suggests that acylation with p-coumaric acid enhances both the stability and the radical scavenging capacity of the parent molecule. This makes acylated petunidin glycosides highly promising candidates for further investigation in the development of novel therapeutics and functional food ingredients. The standardized protocols provided in this guide offer a framework for researchers to conduct rigorous comparative studies to further elucidate the structure-activity relationships within this important class of natural compounds.

References

A Comparative Guide to the Physicochemical Stability of Acylated vs. Non-Acylated Petunidin Glucosides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the stability profiles of acylated and non-acylated petunidin glucosides, a class of anthocyanins responsible for purple and blue hues in many plants. For researchers in food science, natural product chemistry, and drug development, understanding the factors that govern the stability of these molecules is paramount for their effective application as colorants, nutraceuticals, and therapeutic agents. This document synthesizes experimental evidence to elucidate the structural and mechanistic basis for the enhanced stability conferred by acylation.

Anthocyanins, while valued for their vibrant colors and antioxidant properties, are notoriously unstable, with their degradation being influenced by pH, temperature, and light.[1][2] Petunidin, an O-methylated anthocyanidin, and its glycosides are no exception. However, nature has evolved a protective strategy: acylation. This process, involving the esterification of a sugar moiety with an organic or phenolic acid (such as p-coumaric, caffeic, or ferulic acid), dramatically improves the molecule's resilience.[3][4] This guide will explore the mechanisms behind this enhancement and present the supporting data.

The Structural Distinction: A Tale of Two Molecules

The fundamental difference lies in the presence of an acyl group attached to the glycosyl unit of the petunidin core. This seemingly minor addition has profound implications for the molecule's three-dimensional conformation and its interaction with the environment.

  • Non-Acylated Petunidin Glucoside: An example is Petunidin-3-O-glucoside. Here, the petunidin aglycone is linked to a single glucose molecule. This structure is relatively polar and conformationally flexible.[5]

  • Acylated Petunidin Glucoside: An example is Petunidin-3-O-(6''-p-coumaroyl)-glucoside. In this form, a p-coumaric acid molecule is ester-linked to the glucose, creating a more complex and sterically hindered structure.[6]

G cluster_non_acylated Non-Acylated Structure cluster_acylated Acylated Structure Non-Acylated Petunidin-3-O-glucoside Acylated Petunidin-3-O-(6''-p-coumaroyl)-glucoside

Caption: General structures of non-acylated and acylated petunidin glucosides.

The "Why": Mechanistic Basis for Enhanced Stability

The superior stability of acylated anthocyanins is not coincidental but is grounded in specific intramolecular interactions. Two primary mechanisms are responsible.

A. Intramolecular Co-pigmentation (Stacking)

The key protective mechanism is intramolecular co-pigmentation. The aromatic ring of the acyl group folds back and stacks parallel to the pyran ring (flavylium nucleus) of the petunidin core.[6][7] This "sandwich-type" stacking provides a protective shield through van der Waals forces.

  • Protection from Hydration: The primary degradation pathway for anthocyanins begins with the nucleophilic attack of a water molecule on the electron-deficient C2 position of the flavylium cation, leading to the formation of a colorless carbinol pseudobase and eventually chalcone.[8][9] The stacked acyl group sterically hinders this attack, preserving the colored flavylium form.[4]

  • Enhanced Color: This intramolecular association also leads to a hyperchromic effect, intensifying the color of the molecule.[4]

cluster_main Mechanism of Intramolecular Co-pigmentation flavylium Flavylium Cation (Petunidin Core) acyl Aromatic Acyl Group (e.g., p-coumaric acid) stack Protective Stacking acyl->stack water Water Molecule (H₂O) attack Nucleophilic Attack water->attack stack->flavylium attack->flavylium Blocked

Caption: Acyl group stacking protects the flavylium core from water attack.

B. Steric Hindrance

Beyond the stacking effect, the sheer bulk of the acyl group and its associated glycosyl chain provides a general steric shield, making the entire chromophore less accessible to degradative agents like oxygen and free radicals.[4][7]

Experimental Evidence: A Head-to-Head Comparison

The theoretical advantages of acylation are borne out by extensive experimental data. Acylated petunidin glucosides consistently outperform their non-acylated counterparts under various stress conditions.

A. Stability Across pH Gradients

Anthocyanins are most stable in acidic conditions (pH < 3), where the flavylium cation predominates. As the pH rises towards neutral and alkaline conditions, they rapidly lose color and degrade.[1][10] Acylation significantly mitigates this pH-dependent degradation.

A key study directly comparing an acylated petunidin glucoside with its non-acylated analog demonstrated this effect clearly.[6][7] In solutions at pH 5 and 7, the non-acylated form degraded far more rapidly than the acylated version over a 12-day period.

B. Thermal and Photostability

Heat and light are major catalysts for anthocyanin degradation.[2][11] Acylation provides substantial protection against both.

  • Thermal Stability: Studies on various acylated anthocyanins, including those from purple sweet potato and black carrot, show they possess lower degradation rate constants (k) and longer half-lives (t₁/₂) at elevated temperatures compared to non-acylated types.[6][9] The intramolecular stacking reduces the molecule's susceptibility to thermal hydrolysis and oxidation.[9]

  • Photostability: The protective stacking also shields the chromophore from photobleaching induced by UV and visible light, making acylated pigments more suitable for products exposed to light during storage.[6]

Quantitative Stability Data Summary

The following table summarizes the comparative degradation of petunidin glucosides based on data reported in the literature.

Parameter Non-Acylated Petunidin-3,5-O-diglucoside Acylated Petunidin-3-O-rutinoside-(trans-p-coumaroyl)-5-glucoside Reference
Condition pH 5 and 7, ambient temperaturepH 5 and 7, ambient temperature[6][7]
Observation Period 12 days12 days[6][7]
Degradation ~85% reduction in concentration~50% reduction in concentration[6][7]

This data clearly quantifies the profound stabilizing effect of acylation, with the acylated form being significantly more resilient in near-neutral pH environments.

Standardized Protocols for Stability Assessment

To ensure reproducible and comparable data, standardized methodologies are essential. The following protocols outline a robust approach for evaluating the stability of petunidin glucosides.

Protocol 1: Sample Preparation and Incubation

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both acylated and non-acylated petunidin glucoside standards in methanol acidified with 0.1% formic acid.

  • Working Solution Preparation: Dilute the stock solutions into a series of McIlvaine citrate-phosphate buffers to achieve a final concentration with an absorbance of ~1.0 AU at λmax (~520 nm). Prepare separate sets for each pH to be tested (e.g., pH 3.0, 5.0, 7.0).

  • Aliquoting: Dispense the working solutions into 2 mL amber HPLC vials.

  • Stress Conditions:

    • pH Stability: Store vials at a constant temperature (e.g., 25°C) in the dark.

    • Thermal Stability: Place vials in a temperature-controlled water bath or oven set to the desired temperature (e.g., 60°C, 80°C, 95°C).

    • Photostability: Expose vials to a controlled light source (e.g., a photostability chamber with a defined lux level) at a constant temperature. Wrap a set of control vials in aluminum foil to serve as dark controls.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition, cool it immediately in an ice bath (for thermal studies), and store at -20°C pending analysis.

Protocol 2: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the gold standard for accurately quantifying the degradation of individual anthocyanins.[12][13]

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a column oven, an autosampler, and a DAD.

  • Mobile Phases:

    • A: 5% Formic acid in water

    • B: 5% Formic acid in methanol or acetonitrile

  • Gradient Elution: Develop a suitable gradient to separate the parent anthocyanin from its degradation products (e.g., 10-40% B over 30 minutes).

  • Detection: Monitor at the visible maximum for petunidin glucosides (~520 nm) and also at UV wavelengths (e.g., 280 nm, 320 nm) to observe degradation products like phenolic acids.[14]

  • Quantification: Inject samples from the time-course experiment. Integrate the peak area of the parent anthocyanin at each time point.

  • Data Analysis: Calculate the percentage of remaining anthocyanin at each time point relative to time zero. Plot the natural logarithm of the concentration (or peak area) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative degradation rate constant (-k). The half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.[15]

G prep 1. Prepare Solutions (pH 3, 5, 7) stress 2. Apply Stress (Temp, Light, Time) prep->stress sample 3. Collect Samples (Time intervals) stress->sample hplc 4. Analyze by HPLC-DAD (Quantify Peak Area) sample->hplc calc 5. Calculate Degradation (Rate Constant 'k', Half-life 't½') hplc->calc

Caption: Experimental workflow for comparative stability analysis.

Conclusion and Outlook

The evidence is unequivocal: acylation is a critical structural modification that confers superior stability to petunidin glucosides. By shielding the reactive flavylium core from degradative forces through intramolecular co-pigmentation and steric hindrance, acylation allows these molecules to better withstand changes in pH, elevated temperatures, and light exposure.[3][4][7]

For professionals in the food, cosmetic, and pharmaceutical industries, this understanding is crucial. The selection of acylated anthocyanins over their non-acylated counterparts can lead to products with longer shelf lives, more consistent and vibrant coloration, and potentially enhanced bioavailability. As the demand for stable, natural, and functional ingredients grows, acylated petunidin glucosides represent a highly promising class of compounds worthy of further investigation and application.

References

A Comparative Analysis of the Biological Activities of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside and its Aglycone, Petunidin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of the acylated anthocyanin, Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, and its corresponding aglycone, petunidin. By examining their structural differences, this analysis delves into the resulting variations in their antioxidant, anti-inflammatory, and anticancer properties, offering valuable insights for research and development in the fields of nutraceuticals and pharmaceuticals.

Structural and Physicochemical Distinctions

Petunidin is an anthocyanidin, a type of flavonoid that forms the basic structure of a large group of plant pigments.[1] Its structure is characterized by a C6-C3-C6 skeleton with hydroxyl and methoxy groups that are crucial for its biological activity.[1] this compound is a complex glycoside of petunidin. This means it has sugar molecules (diglucoside) attached, and one of these sugars is further acylated with a p-coumaric acid group. This acylation and glycosylation significantly increase the molecule's size, polarity, and steric hindrance compared to the simple petunidin aglycone.[2]

These structural modifications have profound implications for the stability and bioavailability of the compound. Generally, glycosylation and acylation enhance the stability of anthocyanins in aqueous solutions and protect them from degradation under various pH and temperature conditions.[2][3][4] The acyl group can form intramolecular stacks with the anthocyanin core, shielding it from water molecules and preventing its conversion to a colorless form.[4] However, these additions can also impact how the molecule is absorbed and metabolized in the body.[5][6]

Comparative Biological Activities

The biological efficacy of an anthocyanin is not solely dependent on its core structure but is significantly influenced by the nature and position of its glycosyl and acyl substituents.

Antioxidant Activity

The antioxidant capacity of anthocyanins is a cornerstone of their health benefits, primarily attributed to their ability to scavenge free radicals.[7] A general principle in flavonoid chemistry is that a simpler molecular structure often correlates with stronger antioxidant activity.[8]

  • Aglycone Advantage: Several studies suggest that the aglycone form of anthocyanins exhibits higher antioxidant activity than their glycosylated counterparts.[8][9] This is because the phenolic hydroxyl groups, which are key to radical scavenging, are more accessible in the aglycone.[8] Glycosylation can sterically hinder these groups, potentially reducing their reactivity.[10]

  • Impact of Acylation: Acylation with phenolic acids, such as p-coumaric acid, can sometimes enhance the antioxidant activity of the parent anthocyanin. This is due to the added radical scavenging capacity of the acyl group itself.[11][12] However, other studies indicate that acylation might decrease antioxidant activity compared to the non-acylated glycoside.[8]

Therefore, while petunidin as an aglycone is expected to have potent antioxidant activity, the p-coumaroyl group in this compound could contribute to its overall radical scavenging potential, making the comparison less straightforward without direct experimental data.

CompoundAntioxidant Activity (General Trend)Key Structural Feature
Petunidin (Aglycone)HigherMore accessible phenolic hydroxyl groups[8][9]
This compoundPotentially lower than aglycone, but may be enhanced by the acyl groupSteric hindrance from sugar and acyl groups, but added antioxidant capacity from p-coumaric acid[10][11]
Anti-inflammatory Effects

Chronic inflammation is a key factor in the development of many diseases. Anthocyanins, including petunidin and its derivatives, have demonstrated significant anti-inflammatory properties.[13][14]

  • Petunidin's Role: Petunidin has been shown to reduce the expression of pro-inflammatory markers and modulate inflammatory pathways.[13] For instance, it can suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[15][16]

  • Acylated Glycoside's Potential: A study on a similar compound, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside, demonstrated potent anti-inflammatory effects in a mouse model of aging.[15][17] It was found to suppress the expression of inflammatory proteins like COX-2 and iNOS.[15][16] This suggests that the entire complex molecule, including the acyl group, is biologically active.

The anti-inflammatory activity of these compounds is often linked to their antioxidant capacity, as oxidative stress is a major trigger for inflammation.[13]

Anticancer Properties

The potential of anthocyanins in cancer prevention and therapy is an active area of research.[7][18] Their mechanisms of action are multifaceted, involving the modulation of various signaling pathways that control cell proliferation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels).[7][18]

  • Petunidin's Anticancer Profile: Petunidin has been reported to exhibit antiproliferative and apoptosis-inducing effects on cancer cells.[13] It can modulate key signaling pathways involved in cancer progression.[7][13]

  • Influence of Glycosylation and Acylation: The anticancer activity of anthocyanins can be influenced by their glycosylation and acylation patterns. While some studies suggest that aglycones are more potent due to easier cellular uptake, the glycoside forms can also exert significant effects.[19][20] The stability of acylated anthocyanins may lead to a more sustained delivery of the active compound to target tissues.[12]

Bioavailability and Metabolism: A Critical Consideration

A significant factor influencing the in vivo biological activity of these compounds is their bioavailability—the extent to which they are absorbed, metabolized, and reach their site of action.[5]

  • Aglycone Absorption: Generally, flavonoid aglycones are considered to be more readily absorbed through passive diffusion across the intestinal wall due to their smaller size and lower polarity compared to their glycosides.[6][21][22]

  • Glycoside Metabolism: Anthocyanin glycosides can be absorbed intact to some extent, but a significant portion is metabolized by gut microbiota, which can cleave the sugar moieties, releasing the aglycone for absorption.[23]

  • The Role of Acylation: Acylation can increase the stability of anthocyanins in the gastrointestinal tract, potentially protecting them from degradation and allowing for absorption further down the digestive system.[2][24] This could lead to a more sustained release of the active aglycone.[6]

The metabolic journey of this compound is likely complex, involving initial absorption of the intact molecule, followed by enzymatic cleavage of the sugar and acyl groups in various tissues and by the gut microbiome.

Experimental Methodologies

To empirically compare the biological activities of this compound and petunidin, the following experimental protocols are recommended:

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds (this compound and petunidin) and a positive control (e.g., ascorbic acid).

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or control at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cell Viability Assay (MTT Assay for Anticancer Activity)
  • Cell Culture: Culture a relevant cancer cell line (e.g., human colon cancer cells HT-29) in appropriate media and conditions.

  • Treatment: Seed the cells in a 96-well plate and, after attachment, treat them with various concentrations of this compound, petunidin, or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages (Anti-inflammatory Activity)
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the test compounds for a short period before stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the amount of nitric oxide produced using the Griess reagent.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 540 nm).

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 values.

Visualizing the Comparison

G cluster_0 This compound cluster_1 Petunidin (Aglycone) Complex_Glycoside Complex Glycoside High_Stability Higher Stability Complex_Glycoside->High_Stability leads to Lower_Bioavailability Potentially Lower Direct Bioavailability Complex_Glycoside->Lower_Bioavailability may lead to Sustained_Release Sustained Release of Aglycone Lower_Bioavailability->Sustained_Release necessitates Aglycone Aglycone Lower_Stability Lower Stability Aglycone->Lower_Stability has Higher_Bioavailability Potentially Higher Direct Bioavailability Aglycone->Higher_Bioavailability may have Rapid_Metabolism Rapid Metabolism Higher_Bioavailability->Rapid_Metabolism leads to

Figure 1: Key physicochemical and pharmacokinetic differences.

Conclusion

The comparison between this compound and its aglycone, petunidin, highlights a classic structure-activity relationship dilemma in flavonoid research. While the simpler aglycone, petunidin, may exhibit superior in vitro antioxidant and potentially anticancer and anti-inflammatory activity due to the higher accessibility of its reactive hydroxyl groups, its in vivo efficacy could be limited by lower stability and rapid metabolism.

Conversely, the complex glycoside, this compound, benefits from enhanced stability conferred by glycosylation and acylation. This increased stability may translate to better delivery to the lower gastrointestinal tract, where microbial metabolism can lead to a sustained release of the more readily absorbable aglycone. The p-coumaroyl moiety may also contribute to the overall biological activity of the intact molecule.

For drug development professionals, the choice between the aglycone and its complex glycoside depends on the therapeutic target and the desired pharmacokinetic profile. The aglycone might be preferable for applications requiring rapid, high-level activity, while the acylated glycoside could be more suitable for indications that benefit from sustained, long-term effects. Further direct comparative studies are essential to fully elucidate the therapeutic potential of both compounds.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside in Grape Varieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Color - The Intricacy of Grape Anthocyanins

To the dedicated researcher, the color of a grape is not merely a visual trait but a complex chromatogram of phenolic compounds. Among these, anthocyanins are paramount, dictating the hue, stability, and sensory properties of grapes and their products, notably wine. While the five principal anthocyanidin 3-O-glucosides are well-documented, the true diversity lies in their modified forms. Acylation—the addition of an organic acid, such as p-coumaric acid—and complex glycosylation patterns significantly alter the molecule's properties, enhancing color stability and modifying its biological activity.

This guide focuses on a particularly complex and revealing molecule: Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside . Its structure, featuring a petunidin core, a diglucoside moiety, and a p-coumaroyl group, makes it a fascinating subject for chemotaxonomic and quality assessment studies. The presence and concentration of such acylated diglucosides can act as a fingerprint, differentiating not only between Vitis vinifera cultivars but also between vinifera and interspecific hybrid varieties.[1]

This document provides a comprehensive framework for the systematic extraction, identification, and quantification of this anthocyanin. We will delve into the causality behind methodological choices, present robust protocols, and offer a logical framework for interpreting the comparative data, empowering researchers to elucidate the subtle yet significant differences in grape phytochemistry.

Part 1: The Molecular Architecture - Biosynthesis and Chemical Significance

Understanding the formation of this compound is essential for appreciating its role as a biochemical marker. Its synthesis is a multi-step enzymatic process branching from the general flavonoid pathway. The presence of both a 5-O-glucoside and an acyl group is genetically determined and often varies between grape species.

The core structure, petunidin, is derived from delphinidin through the action of a methyltransferase. Subsequent glycosylation at the 3 and 5 positions, followed by acylation, results in the final complex molecule. The gene encoding the anthocyanin acyltransferase (VvAT) is a key determinant in the production of acylated anthocyanins.[2] The degree of acylation is a quantitative trait that can be mapped to specific genetic loci, making it a valuable target for breeding programs aimed at enhancing color stability in wine.[3]

Anthocyanin_Biosynthesis DHQ Dihydroquercetin DHM Dihydromyricetin DHQ->DHM F3'5'H DEL Delphinidin DHM->DEL DFR, ANS PET Petunidin DEL->PET OMT P3G Petunidin-3-O-glucoside PET->P3G 3-O-GT P35DG Petunidin-3,5-O-diglucoside P3G->P35DG 5-O-GT Final Petunidin-3-O-(6-O-p-coumaryl) -5-O-diglucoside P35DG->Final AT (+ p-Coumaroyl-CoA) F35H F3'5'H DFR DFR ANS ANS OMT OMT GT3 3-O-GT GT5 5-O-GT AT AT

Caption: Simplified biosynthetic pathway of this compound.

Part 2: A Validated Experimental Workflow for Comparative Analysis

A robust and reproducible workflow is the cornerstone of any comparative study. The following sections detail a self-validating protocol designed to ensure accuracy from sample collection to final data analysis.

Step 1: Sample Preparation and Anthocyanin Extraction

The causality behind a chosen extraction method is paramount. Anthocyanins are susceptible to degradation under neutral or alkaline pH and high temperatures. Therefore, the extraction solvent must be acidic to maintain the stable flavylium cation form, and the process should be conducted at low temperatures.[4] While various solvents can be used, acidified methanol is highly effective for exhaustive extraction.[4][5]

Protocol: Optimized Acidified Solvent Extraction

  • Sample Collection: Harvest grape clusters from representative vines of each variety at full maturity. For consistency, sample from the same side of the canopy and at the same time of day. Transport samples on ice to the laboratory.

  • Berry Sampling: Randomly select 50 berries from each sample. Manually separate the skins from the pulp and seeds. Freeze the skins immediately in liquid nitrogen and store at -80°C until extraction.

  • Homogenization: Grind the frozen skins to a fine powder using a cryogenic grinder. This prevents enzymatic degradation and ensures a homogenous sample.

  • Extraction:

    • Weigh approximately 200 mg of powdered grape skin into a 15 mL centrifuge tube.

    • Add 5 mL of extraction solvent (Methanol/Water/HCl, 70:29.5:0.5, v/v/v).[5]

    • Vortex thoroughly for 1 minute.

    • Place the tube in an ultrasonic bath for 15 minutes at room temperature, shielded from light.

  • Clarification:

    • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat the process on the remaining pellet with another 5 mL of solvent and combine the supernatants.

  • Final Preparation: Filter the combined supernatant through a 0.22 µm nylon or PTFE syringe filter into an amber HPLC vial for analysis.

Extraction_Workflow start Grape Berries (Target Varieties) separate Manual Skin Separation start->separate freeze Cryogenic Freezing (-80°C) separate->freeze grind Cryogenic Grinding freeze->grind extract Acidified Methanol Extraction (Sonication) grind->extract centrifuge Centrifugation (4000 x g, 4°C) extract->centrifuge filter Syringe Filtration (0.22 µm) centrifuge->filter end Sample for HPLC-DAD-MS/MS filter->end

Caption: Standard workflow for the extraction of anthocyanins from grape skins.

Step 2: Chromatographic Separation and Quantification (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating complex mixtures of anthocyanins. A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity. A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths, with 520 nm being optimal for anthocyanin detection.

Protocol: HPLC-DAD Analysis

  • System: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 4 µm particle size).

  • Column Temperature: 35°C. Maintaining a consistent temperature is crucial for reproducible retention times.[6]

  • Mobile Phase A: Water/Formic Acid (95:5, v/v)

  • Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 30% B

    • 35-40 min: 30% to 50% B

    • 40-45 min: 50% to 5% B

    • 45-50 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Detection: DAD scanning from 200-600 nm, with quantification at 520 nm.

  • Quantification: Due to the lack of a commercial standard for this compound, quantification should be performed relative to a common standard. Malvidin-3-O-glucoside is often used, and results are expressed as "mg/kg of fresh skin weight equivalent."

Step 3: Unambiguous Identification (UPLC-MS/MS)

While HPLC-DAD provides tentative identification based on retention time and UV-Vis spectra, unambiguous confirmation of a complex structure requires mass spectrometry (MS). Coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) provides the molecular weight and fragmentation data needed for definitive structural elucidation.[7][8]

Protocol: UPLC-MS/MS Confirmation

  • System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column suitable for UHPLC pressures.

  • Mobile Phases & Gradient: As per the HPLC method, but adapted for the shorter run times of UHPLC.

  • Ionization Mode: Positive ESI mode, as anthocyanins readily form positive ions [M]+.

  • MS Scan: Full scan mode (e.g., m/z 100-1200) to find the parent ion.

  • MS/MS Fragmentation: Targeted MS/MS analysis of the parent ion corresponding to this compound (Expected [M]+ at m/z 787.23). The fragmentation pattern should yield ions corresponding to:

    • Loss of the p-coumaroyl group (-146 Da).

    • Loss of glucose moieties (-162 Da each).

    • The petunidin aglycone (m/z 317).

Part 3: Data Presentation and Comparative Insights

The ultimate goal is to compare the abundance of the target anthocyanin across different grape varieties. The compiled data should be presented clearly to highlight these differences.

Illustrative Quantitative Comparison

The following table provides an example of how quantitative data could be presented. The values are hypothetical and for illustrative purposes, based on the general understanding that hybrid grapes or specific Vitis vinifera teinturier cultivars may contain higher levels of diglucosidated and acylated anthocyanins.[1][9]

Grape VarietyGenus/SpeciesThis compound (mg/kg FW skin, Mv-3-glc equiv.)Key Observations
Cabernet Sauvignon V. viniferaNot DetectedPrimarily contains 3-O-monoglucosides.
Merlot V. viniferaNot DetectedAnthocyanin profile dominated by malvidin-3-O-glucoside and its acylated monoglucoside forms.[10]
Campbell Early V. labrusca x V. vinifera15.8 ± 2.1Known to contain both nonacylated and acylated anthocyanins, including diglucosides.[6]
Concord V. labrusca25.4 ± 3.5Characteristically high in diglucosidated anthocyanins.
Gamay Teinturier V. vinifera5.2 ± 0.8As a teinturier grape, it has a complex pigment profile in both skin and pulp.[9]
Discussion of Expected Results
  • Vitis vinifera Varieties: Most common wine grapes like Cabernet Sauvignon, Merlot, and Pinot Noir are genetically predisposed to synthesize primarily 3-O-monoglucosides. The presence of 3,5-O-diglucosides is rare to non-existent in these cultivars. Therefore, the target compound is not expected to be found in significant quantities, if at all. Its detection could indicate a unique clone or a misidentified variety.

  • Interspecific Hybrids and other Vitis Species: Grapes like Concord (V. labrusca) or hybrids like Campbell Early are known for their ability to produce 3,5-O-diglucosides.[6] It is within these varieties that one would expect to identify and quantify this compound. The ratio of mono- to diglucosides and simple to acylated forms provides a powerful tool for varietal authentication and for understanding the genetic basis of color.

  • Implications for Quality: The presence of acylated anthocyanins is linked to increased color stability in wine due to their resistance to hydration and SO₂ bleaching. Grapes rich in compounds like this compound may therefore be valuable for producing wines with a stable, intense color.

Conclusion and Future Directions

The comparative analysis of specific, complex anthocyanins such as this compound provides invaluable insights that transcend simple color measurement. It offers a window into the genetic and biochemical diversity of grapevines, with direct implications for plant breeding, winemaking, and natural colorant development.

The workflow presented in this guide provides a robust, scientifically-grounded methodology for such an investigation. Future research should focus on correlating the quantitative data obtained from this analysis with the expression levels of key genes in the anthocyanin pathway, such as 5-O-glucosyltransferase and specific acyltransferases. This will forge a definitive link between genotype and chemotype, advancing our ability to cultivate grapes with tailored phenolic profiles for specific, high-value applications.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the therapeutic potential of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a naturally occurring acylated anthocyanin. In the absence of direct experimental data for this specific molecule, we will extrapolate its probable efficacy by examining a closely related structural analog, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG). To provide a clear benchmark, we will compare its projected performance against quercetin, a widely studied flavonoid known for its potent antioxidant and anti-inflammatory properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic landscape of novel natural compounds.

Introduction to this compound

This compound is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1] It is naturally found in grapes and is characterized by a petunidin aglycone core.[2][3] The structure is notable for its complex glycosylation and acylation with a p-coumaric acid moiety. Acylation, the addition of an acyl group, is known to enhance the stability of anthocyanins, which may, in turn, influence their bioavailability and biological activity.[4][5][6]

The presence of the petunidin core suggests inherent antioxidant and anti-inflammatory potential. Petunidin itself has been shown to possess antioxidant, anti-inflammatory, and antiproliferative properties in various in vitro studies.[1]

Part 1: In Vivo Efficacy - Insights from a Structural Analog

Direct in vivo studies on this compound are not available in the current literature. However, a comprehensive study on the structurally similar compound, Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG), offers significant insights into the probable in vivo effects.[7]

Anti-Inflammatory and Neuroprotective Effects in an Aging Mouse Model

A recent study investigated the effects of PtCG on D-galactose-induced aging in mice, a model that mimics age-related oxidative stress and inflammation.[7] The findings strongly suggest potent anti-inflammatory and neuroprotective activities.

Key Findings:

  • Reduction of Pro-Inflammatory Markers: PtCG treatment significantly suppressed the protein expression of key components of the inflammatory cascade in the hippocampus of aging mice. This included the downregulation of nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7]

  • Decreased Pro-Inflammatory Cytokines: The expression of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) was also markedly reduced following PtCG administration.[7]

  • Improved Oxidative Stress Markers: PtCG administration led to a significant improvement in antioxidant enzyme activity, including superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7]

These findings suggest that the anti-inflammatory mechanism of acylated petunidin glycosides is likely mediated through the inhibition of the NF-κB signaling pathway.

Comparative In Vivo Anti-Inflammatory Efficacy: Quercetin

Quercetin is a well-established anti-inflammatory agent. A common model to evaluate acute inflammation is the carrageenan-induced paw edema model in rats.

Experimental Data for Quercetin:

  • In a study using the carrageenan-induced air pouch inflammation model in rats, a 10 mg/kg dose of quercetin significantly reduced exudate volume, protein amounts, and inflammatory cell counts.[8][9][10]

  • Quercetin also suppressed the levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and the expression of COX-2 mRNA at the inflammatory site.[8][9]

The robust anti-inflammatory response of quercetin at a relatively low dose provides a strong benchmark for evaluating the potential of novel compounds like this compound.

Data Summary: In Vivo Anti-inflammatory Effects
CompoundModelDoseKey EffectsReference
Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside (PtCG)D-galactose-induced aging in miceNot specified↓ NF-κB, ↓ COX-2, ↓ iNOS, ↓ IL-1β, ↑ SOD, ↑ GSH, ↓ MDA[7]
QuercetinCarrageenan-induced air pouch inflammation in rats10 mg/kg↓ Exudate volume, ↓ Inflammatory cells, ↓ PGE2, ↓ TNF-α, ↓ COX-2 mRNA[8][9][10]

Part 2: In Vitro Efficacy - Projecting Antioxidant Potential

While direct in vitro data for this compound is lacking, we can infer its likely antioxidant capabilities based on studies of its constituent parts and related anthocyanins.

Antioxidant Activity of Petunidin

A study comparing the antioxidant activity of petunidin and delphinidin using both chemical-based assays and a cell-based assay provided mixed results. In the chemical-based DPPH and ABTS radical scavenging assays, delphinidin showed slightly higher activity than petunidin.[11][12] However, in a cellular antioxidant activity (CAA) assay, petunidin was found to be more potent.[11][12] This suggests that while the radical scavenging capacity may be comparable to other anthocyanidins, its activity within a cellular environment may be more pronounced.

Influence of Acylation on Antioxidant Activity

The acylation of anthocyanins can have varied effects on their antioxidant activity. Some studies suggest that acylation can decrease antioxidant activity because it involves the phenolic hydroxyl groups that are crucial for radical scavenging.[6] However, acylation significantly enhances the stability of the anthocyanin molecule, which could lead to more sustained antioxidant effects in vivo.[4][5][6]

Comparative In Vitro Antioxidant Efficacy: Quercetin

Quercetin is a highly potent antioxidant, and its efficacy has been quantified in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) in the DPPH radical scavenging assay is a common metric for comparison.

Experimental Data for Quercetin:

  • IC50 values for quercetin in the DPPH assay are consistently low, indicating high antioxidant activity. Reported values include 0.55 µg/mL and 19.17 µg/mL in different studies.[13] Another study reported an IC50 of 4.60 ± 0.3 µM.[14]

This strong antioxidant profile makes quercetin a high standard for comparison.

Data Summary: In Vitro DPPH Radical Scavenging Activity
CompoundIC50 (DPPH Assay)Reference
This compound Data not available
Quercetin0.55 µg/mL, 19.17 µg/mL, 4.60 ± 0.3 µM[13][14]

Part 3: Experimental Protocols

For researchers aiming to validate the efficacy of this compound, the following established protocols for in vitro antioxidant and in vivo anti-inflammatory assessment are recommended.

In Vitro DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound and the comparator compound (e.g., quercetin) in a suitable solvent (e.g., DMSO or methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. Include a control group with the solvent and DPPH solution only.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentrations.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-220g) and allow them to acclimatize to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. Administer the compounds orally or via intraperitoneal injection.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Part 4: Visualizations

Signaling Pathway of Inflammation

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Acylated Petunidin Glycosides Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB (active) NF-κB->NF-κB_active Translocates COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Produces iNOS iNOS Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Produces Inflammation Inflammation Prostaglandins->Inflammation Nitric Oxide->Inflammation Inflammatory_Genes Inflammatory Gene Transcription NF-κB_active->Inflammatory_Genes Induces Inflammatory_Genes->COX-2 Inflammatory_Genes->iNOS PtCG Acylated Petunidin Glycosides PtCG->NF-κB_active Inhibits

Caption: Proposed anti-inflammatory mechanism of acylated petunidin glycosides.

Experimental Workflow: Carrageenan-Induced Paw Edema

carrageenan_workflow cluster_prep Preparation Phase cluster_induction Induction & Measurement cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (Wistar Rats) Grouping Group Allocation (Control, Test, Positive Control) Acclimatize->Grouping Dosing Compound Administration (Oral/IP) Grouping->Dosing Pre-measure Initial Paw Volume Measurement (t=0) Dosing->Pre-measure Induce Carrageenan Injection (Sub-plantar) Pre-measure->Induce Post-measure Paw Volume Measurement (t=1, 2, 3, 4, 5h) Induce->Post-measure Calculate_Edema Calculate Paw Edema (ΔV) Post-measure->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Compare Statistical Comparison of Groups Calculate_Inhibition->Compare

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

While direct experimental evidence for this compound is currently unavailable, the existing data on its structural analog, PtCG, provides a strong rationale for its investigation as a potent anti-inflammatory and antioxidant agent. The in vivo data for PtCG suggests that it may exert its effects through the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Compared to the well-characterized flavonoid quercetin, this compound represents a novel and potentially valuable therapeutic candidate. The acylated nature of this anthocyanin may confer enhanced stability, potentially translating to improved bioavailability and sustained in vivo efficacy. Further research, following the established protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this promising natural compound.

References

A Senior Application Scientist's Guide to Method Validation for Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside Analysis in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Analytical Imperative for Acylated Anthocyanins

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a complex acylated anthocyanin, a class of polyphenolic pigments found in various fruits, notably grapes (Vitis vinifera)[1][2]. The scientific interest in such compounds extends beyond their role as natural colorants; their potential antioxidant and biological activities necessitate a deep understanding of their absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative analysis in biological matrices, particularly plasma, is the cornerstone of pharmacokinetic and bioavailability studies that underpin any therapeutic or nutraceutical claim[3][4][5].

However, the journey from blood collection to reliable data is fraught with analytical challenges. Anthocyanins, especially complex glycosides, exhibit notoriously low bioavailability, resulting in picomolar to nanomolar concentrations in plasma[3]. Furthermore, their inherent instability makes them susceptible to degradation influenced by pH, temperature, and enzymatic activity, while the plasma matrix itself is a complex milieu of proteins and endogenous components that can interfere with analysis[3][6][7].

This guide provides an in-depth comparison of bioanalytical methodologies for the robust validation of a method to quantify this compound in plasma. Grounded in the principles of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), this document moves beyond mere protocol recitation[8][9][10]. It delves into the causality behind experimental choices, offering a framework for developing a self-validating, trustworthy, and defensible analytical method.

II. The Foundation: Regulatory Framework and Core Validation Parameters

The objective of bioanalytical method validation is to demonstrate that a specific analytical procedure is reliable and reproducible for its intended use[11][12]. The ICH M10 and FDA guidelines provide a harmonized framework for this process, which is built upon several key performance parameters[8][9][10].

Key Validation Parameters

A successful bioanalytical method must be characterized by its:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites, endogenous substances, and concomitant medications.

  • Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision describes the closeness of repeated measurements. These are assessed within a single run (intra-day) and across multiple runs (inter-day).

  • Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The influence of co-eluting, non-analyte components from the plasma on the ionization of the target analyte, potentially causing ion suppression or enhancement in mass spectrometry-based assays[13].

  • Recovery: The efficiency of the extraction process in recovering the analyte from the plasma matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage[6][7].

The interplay of these parameters forms the basis of a validated method, ensuring that the final concentration data is a true representation of the analyte's presence in the original biological sample.

G cluster_method Method Validation Core cluster_params Key Performance Parameters Validation Bioanalytical Method Validation Performance Method Performance Validation->Performance Establishes Reliability Data Reliability & Trustworthiness Performance->Reliability Ensures Accuracy Accuracy & Precision Performance->Accuracy Selectivity Selectivity Performance->Selectivity LLOQ LLOQ & Linearity Performance->LLOQ Stability Stability Performance->Stability MatrixEffect Matrix Effect Performance->MatrixEffect Recovery Recovery Performance->Recovery caption Logical relationship of validation parameters.

III. Comparative Analysis of Analytical Platforms

The choice of analytical technology is the most critical decision in method development, directly impacting sensitivity, selectivity, and overall performance.

Method A: High-Performance Liquid Chromatography with UV-Vis/Diode Array Detection (HPLC-UV/DAD)
  • Principle of Causality: This technique leverages the inherent chromophore of the anthocyanin structure. Following chromatographic separation on a C18 column, the analyte is detected by its absorbance of light, typically in the visible range around 520-540 nm[4].

  • Strengths: HPLC-UV systems are ubiquitous in analytical laboratories, relatively inexpensive to operate, and robust.

  • Inherent Limitations: The primary drawback is a lack of sensitivity. Given the extremely low concentrations of anthocyanins expected in plasma post-ingestion (often below 1% of the ingested dose), the analyte signal is frequently indistinguishable from the background noise of the plasma matrix[3]. Furthermore, its selectivity is limited; any co-eluting compound with a similar absorption spectrum will interfere, leading to erroneously high results. For this compound, this method is fundamentally unsuitable for pharmacokinetic studies in plasma.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Causality: This is the gold standard for trace-level quantification in complex matrices. LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer[14][15]. The instrument isolates a specific precursor ion (the molecular weight of the analyte), fragments it, and monitors for a specific product ion. This precursor-to-product ion transition is a unique molecular fingerprint, virtually eliminating interferences.

  • Strengths: Unmatched sensitivity, allowing for the determination of very low LLOQs (e.g., 0.15-0.5 ng/mL for similar anthocyanins)[15]. The high selectivity from Multiple Reaction Monitoring (MRM) ensures confidence in analyte identification even at trace levels[16].

  • Considerations: The primary challenge is the potential for matrix effects, where co-eluting components can suppress or enhance the analyte's ionization, affecting accuracy[13][16]. This phenomenon must be rigorously evaluated during method validation. The capital and operational costs are also significantly higher than for HPLC-UV.

FeatureHPLC-UV/DADLC-MS/MSRationale for Plasma Analysis
Selectivity LowVery HighLC-MS/MS is essential to distinguish the analyte from a complex plasma background.
Sensitivity (LLOQ) High (µg/mL range)Very Low (pg/mL to ng/mL range)The low bioavailability of anthocyanins necessitates the high sensitivity of LC-MS/MS.[3]
Confidence ModerateHighMS/MS provides structural confirmation, ensuring the peak is the correct analyte.
Matrix Effect Interference from absorbing compoundsIon suppression/enhancementBoth have matrix issues, but those in LC-MS/MS can be mitigated with proper sample prep.
Recommendation Not Recommended Highly Recommended The analytical requirements for this analyte in plasma can only be met by LC-MS/MS.

IV. A Step-by-Step Guide to a Validated LC-MS/MS Workflow

The following protocol outlines a robust workflow for the analysis of this compound.

workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Collect 1. Sample Collection (EDTA Plasma, Protect from Light) Stabilize 2. Sample Stabilization (Acidify & Freeze at -80°C) Collect->Stabilize Thaw 3. Sample Thawing (On Ice) Stabilize->Thaw Prep 4. Sample Preparation (SPE or PPT) Thaw->Prep Analysis 5. LC-MS/MS Analysis (C18 Column, Gradient Elution) Prep->Analysis Data 6. Data Processing (Integration & Calibration) Analysis->Data Report 7. Reporting (Concentration Calculation) Data->Report caption Complete bioanalytical workflow.

Part 1: Sample Handling and Stabilization

  • Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Plasma Separation: Centrifuge at ~2000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Stabilization (Critical Step): Anthocyanin stability is highly pH-dependent, with degradation occurring at neutral pH[6]. Immediately after separation, transfer the plasma to a new tube and acidify to ~pH 3-4 with a small volume of a strong acid (e.g., 10 µL of 50% formic acid per 1 mL of plasma)[5].

  • Storage: Immediately flash-freeze the acidified plasma and store it at -80°C until analysis. Protect samples from light at all times.

Part 2: Sample Preparation – A Comparative Analysis

The goal of sample preparation is to remove proteins and phospholipids that interfere with analysis and to concentrate the analyte.

  • Protocol: To 100 µL of plasma, add 300 µL of ice-cold, acidified acetonitrile (e.g., acetonitrile with 1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection or evaporate to dryness and reconstitute in mobile phase.

  • Causality: This is a rapid, non-selective "crashing out" of proteins. While fast, it leaves many endogenous components in the supernatant, leading to a "dirtier" sample and a higher likelihood of significant matrix effects[14][15][16]. Recovery can also be lower[16].

  • Protocol:

    • Cartridge: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB), which is effective for polar compounds like anthocyanins[5].

    • Condition: Condition the cartridge with 1 mL of methanol followed by 1 mL of acidified water (e.g., water with 1% formic acid).

    • Load: Dilute 100 µL of plasma with 100 µL of acidified water and load it onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of acidified water to remove salts and highly polar interferences.

    • Elute: Elute the analyte with 1 mL of acidified methanol into a clean tube.

    • Evaporate & Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Causality: This multi-step process provides a much cleaner extract. The wash step removes interferences while the analyte is retained. Elution with a strong organic solvent recovers the analyte, which can then be concentrated. This approach is superior for minimizing matrix effects and improving the LLOQ[16].

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Cleanliness of Extract LowHigh
Matrix Effect Potential HighLow
Recovery Variable (often 4-20%)[16]High (often 60-120%)[16]
Throughput HighModerate
Cost per Sample LowHigh
Recommendation Suitable for initial screeningRequired for validated GLP/GCP analysis
Part 3: LC-MS/MS Conditions (Example)
  • LC System: UPLC/UHPLC system for optimal resolution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from ~5% B to 40% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: An analytical standard of this compound is required to determine the exact precursor and product ions. However, based on its structure, one would expect a precursor ion corresponding to its molecular weight and characteristic fragmentation patterns involving the loss of sugar and coumaryl moieties. A petunidin-based standard (e.g., Petunidin-3-O-glucoside) can be used for initial tuning[17][18][19].

V. The Self-Validating System: Ensuring Trustworthiness

A protocol is only trustworthy if it is self-validating. This is achieved by embedding checks and balances into every analytical run, as mandated by regulatory guidelines[20][21].

  • Calibration Standards and QC Samples: Each analytical run must be bracketed by a set of calibration standards (typically 8 non-zero points) and at least three levels of quality control samples (low, medium, high).

  • Acceptance Criteria: For a run to be accepted, the calibration curve must have a coefficient of determination (r²) > 0.99. Furthermore, at least 75% of the calibration standards and 67% of the QC samples must be within ±15% of their nominal values (±20% for the LLOQ).

  • Incurred Sample Reanalysis (ISR): To confirm the reproducibility of the method, a subset of study samples (typically 5-10%) are re-analyzed in a separate run. The results from the re-analysis must agree with the original results within a specified percentage, confirming that the method is robust for the real-world samples.

This rigorous, criteria-driven approach ensures that the method is performing as expected during the analysis of unknown samples, making the entire system a self-validating one.

VI. Conclusion and Final Recommendation

The successful quantification of this compound in plasma is a challenging bioanalytical task that demands the highest levels of sensitivity and selectivity. While HPLC-UV is a valuable tool for analyzing substances at higher concentrations, it is unequivocally unsuitable for this application due to the analyte's low bioavailability and the complexity of the plasma matrix.

The definitive recommendation is the development and full validation of an LC-MS/MS method. The inherent instability of the analyte necessitates strict control over sample collection and stabilization through immediate acidification and freezing. To achieve the required sensitivity and mitigate matrix effects, Solid-Phase Extraction (SPE) is the superior sample preparation technique compared to protein precipitation. By adhering to the validation principles outlined in the ICH M10 and FDA guidelines, researchers can develop a robust, reliable, and defensible method capable of generating high-quality data to support pharmacokinetic and clinical studies.

VII. References

  • Analysis of Anthocyanins in Plasma for Determination of their Bioavailability. (2000). Journal of Food Composition and Analysis. --INVALID-LINK--

  • Anthocyanins Are Detected in Human Plasma after Oral Administration of an Elderberry Extract. (1999). Clinical Chemistry. --INVALID-LINK--

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively. (2017). PubMed. --INVALID-LINK--

  • Influence of Plasma-Isolated Anthocyanins and Their Metabolites on Cancer Cell Migration (HT-29 and Caco-2) In Vitro: Results of the ATTACH Study. (2022). National Institutes of Health (NIH). --INVALID-LINK--

  • Petunidin reference material. Extrasynthese. --INVALID-LINK--

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency (EMA). --INVALID-LINK--

  • This compound. MedChemExpress. --INVALID-LINK--

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (2021). PubMed Central. --INVALID-LINK--

  • Petunidin-3-O-(6-Op-coumaryl)-5-O-diglucoside. InvivoChem. --INVALID-LINK--

  • HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation. (2017). University of Saskatchewan. --INVALID-LINK--

  • Cold plasma‐assisted extraction of anthocyanin from purple corncobs and its antioxidant activity. (2020). ResearchGate. --INVALID-LINK--

  • Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí (Euterpe oleraceae Mart.) by HPLC. (2015). ResearchGate. --INVALID-LINK--

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). --INVALID-LINK--

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). --INVALID-LINK--

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. (2016). Agilent. --INVALID-LINK--

  • Influence of Plasma-Isolated Anthocyanins and Their Metabolites on Cancer Cell Migration (HT-29 and Caco-2) In Vitro: Results of the ATTACH Study. (2022). MDPI. --INVALID-LINK--

  • Delphinidin-3-O-5-O-(6-O-coumaroyl)-diglucoside Analysis Service. MtoZ Biolabs. --INVALID-LINK--

  • Anthocyanins are detected in human plasma after oral administration of an elderberry extract. (1999). Semantic Scholar. --INVALID-LINK--

  • Petunidin-3-O-glucoside. Wikipedia. --INVALID-LINK--

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). gmp-navigator. --INVALID-LINK--

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. --INVALID-LINK--

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). --INVALID-LINK--

  • Anthocyanin Pigment Color Stability Test from Harendong Fruit Extract (Melastoma malabathricum L.) as A Natural Colorant. (2018). AIP Publishing. --INVALID-LINK--

  • The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. (2022). National Institutes of Health (NIH). --INVALID-LINK--

  • Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. (2024). PubMed Central. --INVALID-LINK--

  • petunidin-3,5-O-diglucoside. PubChem. --INVALID-LINK--

  • Rapid Method for Determination of Anthocyanin Glucosides and Free Delphinidin in Grapes Using u-HPLC. (2014). Journal of Chromatographic Science. --INVALID-LINK--

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. --INVALID-LINK--

  • Stability of blueberry anthocyanin, anthocyanidin and pyranoanthocyanidin pigments and their inhibitory effects and mechanisms in human cervical cancer HeLa cells. (2019). RSC Publishing. --INVALID-LINK--

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation (ICH). --INVALID-LINK--

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. --INVALID-LINK--

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. --INVALID-LINK--

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Acylated Petunidins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents is a perpetual endeavor. Anthocyanins, a class of flavonoids responsible for the vibrant colors of many fruits and vegetables, have garnered significant attention for their potential health benefits, including anti-inflammatory properties. Among these, petunidin, an O-methylated anthocyanidin, and its derivatives are of particular interest. This guide provides a comparative study of the anti-inflammatory effects of acylated petunidins, delving into the mechanistic advantages conferred by acylation and presenting the experimental frameworks for their evaluation.

The acylation of anthocyanins, the esterification of their sugar moieties with organic acids, has been shown to enhance their chemical stability and, in many cases, their biological activity.[1][2][3] This guide will explore the current understanding of how this structural modification impacts the anti-inflammatory potential of petunidins, with a focus on their interactions with key inflammatory signaling pathways.

Enhanced Stability and Bioavailability: The Rationale for Acylation

The therapeutic potential of anthocyanins is often limited by their inherent instability under physiological conditions. Acylation serves as a natural strategy to protect the anthocyanin core from degradation, thereby potentially increasing its bioavailability and efficacy.[3][4] This enhanced stability is a critical factor for any compound being considered for pharmaceutical development. While some studies suggest that acylation might slightly decrease the in-vitro antioxidant capacity of anthocyanins, the overall consensus points towards an improvement in their biological effects in vivo, likely due to this increased stability and altered absorption.[1]

Experimental Methodologies for Assessing Anti-inflammatory Effects

To rigorously evaluate and compare the anti-inflammatory properties of acylated and non-acylated petunidins, a combination of in vitro and in vivo models is essential. Below are detailed protocols for key assays.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This model is a cornerstone for the initial screening of anti-inflammatory compounds. It assesses the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Experimental Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., acylated petunidins, non-acylated petunidin) for 1 hour.

  • Inflammatory Challenge: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed in parallel.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Administration: Animals are divided into groups (n=6 per group): a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and experimental groups receiving different doses of the test compounds (acylated and non-acylated petunidins). The compounds are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-only group.

Comparative Anti-inflammatory Activity

While direct comparative studies with IC50 values for acylated petunidins are limited in the public domain, the available literature strongly suggests that acylation enhances the anti-inflammatory potential of anthocyanins. For instance, petunidin-3-O-(p-coumaroyl)-rutinoside-5-O-glucoside has been shown to inhibit the secretion of pro-inflammatory cytokines like IL-8 and TNF-α in a co-culture cell model by blocking the NF-κB and MAPK signaling pathways.[5] This is consistent with the broader understanding that acylated anthocyanins exhibit superior biological effects.[3]

The following table provides a qualitative comparison based on the current scientific consensus.

Compound TypeStabilityBioavailability (Predicted)Anti-inflammatory Activity (Predicted)
Non-Acylated Petunidins LowerLowerModerate
Acylated Petunidins HigherHigherHigh

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of acylated petunidins are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6. Acylated anthocyanins are believed to inhibit this pathway, thereby suppressing the inflammatory cascade.[5][7]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Acylated_Petunidin Acylated Petunidin Acylated_Petunidin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by acylated petunidins.

Modulation of MAPK Pathways

Mitogen-Activated Protein Kinases (MAPKs) are another crucial set of signaling proteins involved in the inflammatory response. Pathways involving p38, JNK, and ERK are activated by inflammatory stimuli and lead to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Evidence suggests that anthocyanins, including acylated derivatives, can suppress the phosphorylation and activation of these MAPKs.[5]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Acylated_Petunidin Acylated Petunidin Acylated_Petunidin->MAPK Inhibits Phosphorylation DNA DNA AP1->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Caption: Modulation of the MAPK signaling pathway by acylated petunidins.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes.[8] Petunidin has been shown to activate the Nrf2 antioxidant response pathway.[5] By enhancing the antioxidant capacity of the cell, acylated petunidins can indirectly dampen inflammation, as oxidative stress is a key trigger of inflammatory signaling.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1_Nrf2->Nrf2 Nrf2 Degradation Acylated_Petunidin Acylated Petunidin Acylated_Petunidin->Keap1_Nrf2 Induces Nrf2 Release ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Nrf2 signaling pathway by acylated petunidins.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the comparative evaluation of acylated petunidins.

Experimental_Workflow Start Start: Compound Synthesis/ Isolation In_Vitro In Vitro Screening (RAW 264.7 Macrophages) Start->In_Vitro In_Vivo In Vivo Efficacy (Carrageenan Paw Edema) In_Vitro->In_Vivo Promising Candidates Mechanism Mechanistic Studies (Western Blot, qPCR for NF-κB, MAPK, Nrf2 pathways) In_Vivo->Mechanism Data_Analysis Data Analysis and Comparison Mechanism->Data_Analysis Conclusion Conclusion: Comparative Efficacy Established Data_Analysis->Conclusion

Caption: General experimental workflow for assessing anti-inflammatory effects.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that acylated petunidins represent a promising class of anti-inflammatory agents with enhanced stability and potentially greater in vivo efficacy compared to their non-acylated counterparts. Their multifaceted mechanism of action, involving the modulation of key inflammatory and antioxidant signaling pathways, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the anti-inflammatory potency of various acylated petunidins against their non-acylated forms to generate quantitative data (e.g., IC50 values).

  • Structure-Activity Relationship (SAR) Studies: Investigating how the type and position of the acyl group influence anti-inflammatory activity.

  • Pharmacokinetic and Bioavailability Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of acylated petunidins to better understand their in vivo behavior.

By systematically addressing these research questions, the full therapeutic potential of acylated petunidins as novel anti-inflammatory drugs can be realized.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. As a complex anthocyanin found naturally in sources like grapes, its disposal requires a thorough assessment of its chemical properties and the regulatory landscape governing laboratory waste.[1][2] This guide is designed for researchers and laboratory professionals, offering clear, step-by-step procedures to ensure safety and environmental responsibility.

Executive Summary: Hazard Assessment and Disposal Synopsis

This compound and its parent compounds, such as Petunidin, are naturally occurring flavonoids.[1][3] A review of available safety data for closely related compounds, like Petunidin 3-O-glucoside, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4] Safety data sheets for analogous compounds show no specific hazard pictograms, signal words, or hazard statements.[4]

However, the absence of a specific Safety Data Sheet (SDS) for the exact molecule necessitates a cautious approach. Standard laboratory practice dictates treating compounds with uncharacterized toxicological properties as potentially hazardous.[5] Therefore, direct disposal into sanitary sewers or regular trash is discouraged without a formal hazard assessment by an institution's Environmental Health and Safety (EHS) office.

The primary disposal pathway will be determined by the physical state of the waste (solid or liquid) and the nature of any solvents used.

Table 1: Compound Identification and Hazard Profile

PropertyValueSource
Chemical Name This compoundInvivoChem[1]
CAS Number 51939-66-3InvivoChem[1]
Molecular Formula C₃₇H₃₉ClO₁₉ (Chloride form)InvivoChem[1]
GHS Classification Not classified (inferred from analogs like Petunidin 3-O-glucoside)Cayman Chemical[4]
Known Hazards To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Standard precautions for handling laboratory chemicals should be observed.[5]Sigma-Aldrich

Core Disposal Protocol: A Step-by-Step Guide

This protocol is based on the principle of waste minimization and segregation.[6] Never mix non-hazardous and hazardous waste streams, as this requires the entire volume to be treated as hazardous, increasing costs and environmental burden.[6]

Pure, solid this compound should be disposed of as chemical waste.

  • Containerization: Place the solid waste in a chemically compatible, sealable container. A clean, dry, and clearly labeled polypropylene or glass container is recommended.

  • Labeling: Label the container clearly as "Non-Hazardous Chemical Waste." The label must include:

    • The full chemical name: "this compound"

    • Approximate quantity

    • The date of accumulation

    • Your name and laboratory information

  • Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department or licensed chemical waste contractor.[7] Do not place in regular laboratory trash unless explicitly approved by EHS.[8]

Aqueous solutions of this compound, free from hazardous solvents, are generally considered non-hazardous.

  • Institutional Policy First: Always verify your institution's policy on sewer disposal for non-hazardous waste.[8][9] Some institutions prohibit the drain disposal of any laboratory chemical, regardless of its hazard profile.

  • pH Neutralization: Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 5 and 9 before proceeding.[10]

  • Approved Sewer Disposal: If permitted by your institution, pour the neutralized solution down the sanitary sewer drain, followed by flushing with a copious amount of water (at least 20 parts water).[10]

  • Chemical Waste Disposal (If Sewer Disposal is Prohibited): If drain disposal is not allowed, collect the aqueous waste in a clearly labeled container ("Non-Hazardous Aqueous Waste: this compound") and manage it through your EHS office.

When dissolved in an organic solvent, the solvent dictates the disposal method. Solvents like DMSO, DMF, and ethanol are considered hazardous waste.

  • Waste Stream Identification: This waste must be classified as Hazardous Chemical Waste .

  • Containerization: Collect the solution in a designated, properly vented, and chemically compatible container for flammable liquid waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste." The label must list all constituents, including the full name of the anthocyanin and the solvent(s), with approximate percentages. For example:

    • "Dimethyl Sulfoxide (DMSO): 99.5%"

    • "this compound: 0.5%"

  • Storage and Disposal: Keep the container sealed when not in use and store it in a designated satellite accumulation area. Arrange for pickup and disposal via your institution's hazardous waste management program.

Waste Stream Decision Pathway

The following diagram illustrates the logical steps to determine the correct disposal stream for your waste.

DisposalWorkflow Disposal Decision Pathway for this compound cluster_state Physical State cluster_solvent Solvent Type cluster_disposal Disposal Action start Start: Identify Waste is_solid Is the waste a solid powder? start->is_solid Assess is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Dispose as Solid Chemical Waste via EHS is_solid->solid_waste Yes is_aqueous Is the solvent aqueous (water, buffer)? is_liquid->is_aqueous Assess Solvent is_organic Is the solvent organic (DMSO, Ethanol, etc.)? is_aqueous->is_organic No check_policy Check Institutional Policy for Sewer Disposal is_aqueous->check_policy Yes organic_waste Dispose as Hazardous Organic Solvent Waste via EHS is_organic->organic_waste Yes sewer_disposal Neutralize pH (if needed) & Flush Down Sanitary Sewer with Copious Water check_policy->sewer_disposal Permitted aqueous_waste Dispose as Non-Hazardous Aqueous Waste via EHS check_policy->aqueous_waste Not Permitted

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。